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3-Iodo-N-Cbz-DL-alanine methyl ester Documentation Hub

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  • Product: 3-Iodo-N-Cbz-DL-alanine methyl ester
  • CAS: 1822420-54-1

Core Science & Biosynthesis

Foundational

Synthesis of 3-Iodo-N-Cbz-DL-alanine methyl ester: An In-Depth Technical Guide

Executive Summary & Strategic Utility The synthesis of 3-Iodo-N-Cbz-DL-alanine methyl ester represents a critical entry point into the chemistry of non-proteinogenic amino acids. This molecule serves as the direct precur...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

The synthesis of 3-Iodo-N-Cbz-DL-alanine methyl ester represents a critical entry point into the chemistry of non-proteinogenic amino acids. This molecule serves as the direct precursor to the Jackson Reagent (an organozinc species), enabling the Negishi cross-coupling reaction to install diverse side chains onto the alanine scaffold.

Unlike standard alkyl halides, this


-iodo amino acid derivative possesses unique reactivity due to the proximity of the nitrogen protecting group and the ester functionality. The choice of the Cbz (Benzyloxcabonyl)  group offers distinct advantages over Boc or Fmoc: it provides robust stability against the mild acidic conditions often used in zinc activation and is orthogonal to acid-labile side-chain protecting groups, removable later via catalytic hydrogenolysis.

This guide details two synthetic pathways:

  • The Robust Stepwise Route (Via Tosylate): Recommended for scalability and high purity.

  • The Direct Route (Appel Reaction): Recommended for rapid, small-scale synthesis.

Retrosynthetic Analysis & Pathway Logic

To synthesize the target 3-iodo compound, we must transform the hydroxyl group of serine into an iodide. The retrosynthetic disconnection focuses on the


 bond.
Strategic Considerations
  • Stereochemistry: Starting with DL-Serine yields the racemic product. The chemistry preserves the stereocenter integrity (with inversion at the

    
    -carbon if it were chiral, though irrelevant for the 
    
    
    
    -position of serine unless isotopically labeled; however, racemization at the
    
    
    -carbon is the main concern to avoid, which is managed by base selection).
  • Protection Strategy:

    • C-Terminus: Methyl ester (Stable, minimizes steric bulk).

    • N-Terminus: Cbz (Stable to weak acids/bases, prevents chelation interference during subsequent organometallic steps).

Visualization of Synthetic Pathways

SynthesisPathways Serine DL-Serine Ester DL-Serine Methyl Ester HCl Serine->Ester 1. SOCl2, MeOH (Esterification) CbzSer N-Cbz-DL-Serine Methyl Ester Ester->CbzSer 2. Cbz-Cl, NaHCO3 (Protection) Tosyl Intermediate: O-Tosyl Derivative CbzSer->Tosyl 3A. TsCl, Pyridine (Activation) Product TARGET: 3-Iodo-N-Cbz-DL-alanine Methyl Ester CbzSer->Product 3B. PPh3, I2, Imidazole (Appel Reaction) Tosyl->Product 4A. NaI, Acetone, Reflux (Finkelstein)

Figure 1: Comparative synthetic workflows. Route 3A/4A (Solid lines) is the standard high-purity method. Route 3B (Dashed) is the direct "one-pot" alternative.

Protocol 1: The Robust Route (Via Tosylation)

This approach is validated by the work of Jackson et al. (originally for the Boc variant) and is the industry standard for generating high-purity precursors for organometallic coupling. It avoids the difficult removal of triphenylphosphine oxide associated with the Appel reaction.

Step 1: Esterification of DL-Serine

Objective: Protect the carboxylic acid to prevent zwitterion interference and increase solubility in organic solvents.

  • Reagents: DL-Serine, Thionyl Chloride (

    
    ), Methanol (
    
    
    
    ).
  • Mechanism: Acid-catalyzed Fischer esterification.

    
     generates anhydrous 
    
    
    
    in situ.

Procedure:

  • Suspend DL-Serine (10.5 g, 100 mmol) in anhydrous Methanol (100 mL) in a round-bottom flask.

  • Cool to

    
     in an ice bath.
    
  • Add Thionyl Chloride (8.0 mL, 110 mmol) dropwise. Caution: Exothermic reaction with gas evolution (

    
    ).
    
  • Remove ice bath and reflux for 2 hours. The solution should become clear.

  • Concentrate in vacuo to obtain DL-Serine methyl ester hydrochloride as a white solid.

  • Yield: Quantitative (~15.5 g). Use directly in the next step.

Step 2: N-Cbz Protection

Objective: Protect the amine to prevent nucleophilic interference.

  • Reagents: Benzyl chloroformate (Cbz-Cl),

    
    , Water/Dioxane (1:1).
    

Procedure:

  • Dissolve the ester hydrochloride from Step 1 in Water (100 mL) and Dioxane (100 mL) .

  • Add

    
     (25.2 g, 300 mmol)  carefully (gas evolution).
    
  • Cool to ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    .[1] Add Benzyl chloroformate (15.7 mL, 110 mmol)  dropwise.
    
  • Stir at room temperature (RT) for 12 hours.

  • Workup: Evaporate Dioxane. Extract aqueous residue with Ethyl Acetate (

    
     mL). Wash combined organics with 1M HCl, Water, and Brine. Dry over 
    
    
    
    .
  • Purification: Recrystallize from EtOAc/Hexanes if necessary.

  • Data Check: Product is N-Cbz-DL-Serine methyl ester .

Step 3: O-Tosylation

Objective: Convert the poor leaving group (-OH) into an excellent leaving group (-OTs).

  • Reagents: p-Toluenesulfonyl chloride (

    
    ), Pyridine (solvent/base).
    
  • Critical Insight: Pyridine acts as both solvent and nucleophilic catalyst. Keep moisture out to prevent TsCl hydrolysis.

Procedure:

  • Dissolve N-Cbz-DL-Serine methyl ester (10 g, ~39.5 mmol) in dry Pyridine (40 mL) .

  • Cool to

    
    . Add TsCl (9.0 g, 47 mmol)  in portions.
    
  • Stir at

    
     for 2 hours, then store in a refrigerator (
    
    
    
    ) overnight.
  • Workup: Pour into ice-water (200 mL). The product often precipitates as an oil or solid. Extract with

    
    .[2] Wash with cold 1M HCl (to remove pyridine) until aqueous phase is acidic.
    
  • Result: N-Cbz-O-Tosyl-DL-Serine methyl ester .

Step 4: Finkelstein Iodination (The Core Synthesis)

Objective: Nucleophilic displacement of Tosylate by Iodide.

  • Reagents: Sodium Iodide (

    
    ), Acetone.[3]
    
  • Mechanism:

    
     substitution. The reaction is driven by the precipitation of Sodium Tosylate (NaOTs) in acetone.
    

Procedure:

  • Dissolve the Tosylate (10 g, 24.5 mmol) in Acetone (100 mL) .

  • Add Sodium Iodide (18.4 g, 122.5 mmol, 5 eq) .

  • Reflux the mixture for 6–12 hours. Monitor by TLC (Hexanes/EtOAc 2:1). The iodide runs faster (higher

    
    ) than the tosylate.
    
  • Workup: Cool and filter off the white solid (NaOTs).

  • Concentrate the filtrate. Dissolve residue in Ether or EtOAc.

  • Wash: Wash with 10%

    
     (Sodium Thiosulfate)  to remove free iodine (yellow color), then water and brine.
    
  • Purification: Flash chromatography (Silica gel, 10-20% EtOAc in Hexanes).

  • Product: 3-Iodo-N-Cbz-DL-alanine methyl ester (White to off-white solid).

Protocol 2: The Direct Route (Appel Reaction)

This method converts the alcohol directly to the iodide in one step. It is faster but requires careful chromatography to remove triphenylphosphine oxide (


).
  • Reagents: Triphenylphosphine (

    
    ), Iodine (
    
    
    
    ), Imidazole,
    
    
    .[1]
  • Mechanism: Formation of an oxyphosphonium intermediate, followed by

    
     displacement by iodide.
    

Procedure:

  • Dissolve N-Cbz-DL-Serine methyl ester (5.0 g, 19.7 mmol) and

    
     (7.7 g, 29.6 mmol)  in dry Dichloromethane (DCM, 100 mL) .
    
  • Add Imidazole (2.0 g, 29.6 mmol) .

  • Cool to ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    .[1] Add Iodine (7.5 g, 29.6 mmol)  portion-wise. The solution will turn dark, then fade to yellow/orange.
    
  • Stir at RT for 2–4 hours.

  • Workup: Dilute with DCM. Wash with 10%

    
      (critical to quench excess 
    
    
    
    ), then saturated
    
    
    .
  • Purification: The crude contains significant

    
    . Use a silica plug initially (elute with 50% DCM/Hexanes) to remove the bulk of the oxide, followed by careful column chromatography (0-20% EtOAc/Hexanes).
    

Analytical Data & Quality Control

To ensure the integrity of the synthesized material, compare against these parameters.

ParameterSpecificationNotes
Appearance White to off-white solidTurns yellow/pink if exposed to light (liberation of

).
Melting Point

Range varies slightly by purity; lower than the Boc analog (

).
TLC (

)
~0.60 (Hex/EtOAc 2:1)Distinctly higher than starting serine ester (~0.2).
Storage

, Dark, Inert Gas
Critical: Unstable to light and moisture over time.

Self-Validating NMR Check (


, 400 MHz): 
  • 
     7.35 (m, 5H):  Aromatic protons (Cbz group).
    
  • 
     5.60 (d, 1H):  NH proton (Carbamate).
    
  • 
     5.15 (s, 2H):  Benzylic 
    
    
    
    of Cbz.
  • 
     4.65 (m, 1H): 
    
    
    
    -proton.
  • 
     3.80 (s, 3H):  Methyl ester (
    
    
    
    ).
  • 
     3.60 (dd, 2H): 
    
    
    
    -protons (
    
    
    ). Diagnostic Signal: Look for the shift of these protons. In the serine precursor (OH), they are at ~3.9-4.0 ppm. In the iodide, they shift upfield to ~3.5-3.6 ppm due to the heavy atom effect of Iodine.

Safety & Handling

  • Alkyl Iodides: The product is a primary alkyl iodide and a potential alkylating agent. Handle with gloves in a fume hood.

  • Benzyl Chloroformate: A lachrymator and corrosive. Causes severe eye and skin burns.

  • Thionyl Chloride: Reacts violently with water releasing HCl and

    
    .
    
  • Waste: All iodine-containing waste must be segregated from general organic waste to prevent hazardous reactions with oxidizers.

References

  • Jackson, R. F. W.; Perez-Gonzalez, M. "Synthesis of N-(tert-Butoxycarbonyl)-

    
    -iodoalanine Methyl Ester: A Useful Building Block in the Synthesis of Nonnatural 
    
    
    
    -Amino Acids via Palladium Catalyzed Cross Coupling Reactions."[3] Organic Syntheses2005 , 81,[4] 77.
  • Dunn, M. J.; Jackson, R. F. W.; Pietruszka, J.; Turner, D.

    
    -Amino Acid Derivatives via Cross-Coupling of Sterically Demanding Iodides with Organozinc Reagents."[3] J. Org.[2][5][6] Chem.1995 , 60, 2210–2215.[3] 
    
  • Appel, R. "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage."[6] Angew.[6] Chem. Int. Ed. Engl.1975 , 14, 801–811.[6]

  • Castanet, A.-S.; Colobert, F.; Broutin, P.-E.

    
    -Iodoamines and 
    
    
    
    -Iodo Amino Acids." Tetrahedron Lett.[2]2002 , 43, 5047–5048.

Sources

Exploratory

Physicochemical Properties & Synthetic Utility of 3-Iodo-N-Cbz-DL-alanine Methyl Ester

Technical Guide for Drug Discovery & Organic Synthesis Executive Summary 3-Iodo-N-Cbz-DL-alanine methyl ester is a high-value synthetic intermediate, primarily utilized as a precursor for Negishi cross-coupling reactions...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Drug Discovery & Organic Synthesis

Executive Summary

3-Iodo-N-Cbz-DL-alanine methyl ester is a high-value synthetic intermediate, primarily utilized as a precursor for Negishi cross-coupling reactions to generate non-canonical


-amino acids. Its structural core—an alanine skeleton equipped with a reactive 

-iodide and orthogonal protecting groups (Cbz and Methyl ester)—allows for the late-stage introduction of complex side chains via organometallic chemistry.

This guide details the physicochemical profile, synthesis, and application of this compound, with a specific focus on its role in generating "Jackson-type" organozinc reagents, a cornerstone methodology in modern peptide drug discovery.

Physicochemical Profile

The following data consolidates experimental values and structural properties essential for characterization and handling.

Identity & Constants
PropertySpecification
Chemical Name 3-Iodo-N-[(benzyloxy)carbonyl]-DL-alanine methyl ester
Common Name N-Cbz-

-iodoalanine methyl ester
CAS Number 1822420-54-1 (DL-mix); 74683-70-8 (D-isomer); 56877-38-4 (L-isomer)
Molecular Formula

Molecular Weight 363.15 g/mol
Physical State White to off-white crystalline powder
Melting Point Solid at RT (Analogous Boc-derivative MP: 49–53 °C; Cbz congeners typically higher)
Solubility Soluble in DCM, EtOAc, Acetone, DMF, DMSO.[1][2] Insoluble in water.
Chirality Racemic (DL). Enantiopure forms (D or L) are available and retain configuration during zinc insertion.
Structural Analysis
  • Protecting Groups:

    • N-Terminus: Carbobenzyloxy (Cbz/Z). Stable to acidic conditions (TFA) used to remove Boc; removable via catalytic hydrogenation (

      
      ) or strong acid (HBr/AcOH).
      
    • C-Terminus: Methyl ester (OMe).[3] Removable via mild saponification (LiOH/MeOH).

  • Reactive Center: The

    
    -carbon holds a primary iodide, a "soft" electrophile ideal for halogen-metal exchange (Zinc insertion) without eliminating to the dehydro-alanine side product under controlled conditions.
    

Synthetic Pathway (Protocol)

The synthesis of 3-Iodo-N-Cbz-DL-alanine methyl ester typically proceeds from Serine via a tosylate intermediate. This method, optimized by Jackson et al. , avoids the racemization often seen with direct halogenation of serine.

Workflow Diagram

SynthesisPath Serine N-Cbz-Serine-OMe (Starting Material) Tosylate O-Tosylate Intermediate (Stable Solid) Serine->Tosylate TsCl, Et3N, DMAP DCM, 0°C -> RT Iodide 3-Iodo-N-Cbz-Ala-OMe (Target Product) Tosylate->Iodide NaI (excess) Acetone, Reflux/RT

Figure 1: Two-step conversion of Serine to


-Iodoalanine via Tosylation and Finkelstein substitution.
Detailed Methodology

Step 1: Tosylation

  • Reagents: N-Cbz-Serine methyl ester (1.0 equiv), p-Toluenesulfonyl chloride (TsCl, 1.1 equiv),

    
     (1.2 equiv), DMAP (cat.).
    
  • Solvent: Dichloromethane (DCM).

  • Procedure: Dissolve the serine derivative in DCM at 0°C. Add

    
     and DMAP, followed by portion-wise addition of TsCl. Stir at room temperature (RT) until TLC indicates consumption of starting material (~4–6 h).
    
  • Workup: Wash with 1N HCl, sat.

    
    , and brine. Dry over 
    
    
    
    and concentrate.

Step 2: Finkelstein Iodination

  • Reagents: Tosylate intermediate (from Step 1), Sodium Iodide (NaI, 2–5 equiv).

  • Solvent: Acetone (Dry).

  • Procedure: Dissolve the tosylate in acetone. Add NaI. Stir at RT (or mild reflux 40°C) for 12–24 hours. The reaction is driven by the precipitation of Sodium Tosylate (NaOTs).

  • Purification: Filter off the solid salts. Concentrate the filtrate. Redissolve in

    
    , wash with 
    
    
    
    (to remove iodine color) and water. Recrystallize from EtOAc/Hexanes to obtain the white solid product.

Application: The "Jackson" Reagent & Negishi Coupling

The primary utility of this compound is its conversion into an organozinc reagent , often referred to as the "Jackson Reagent." This species allows for the synthesis of phenylalanine derivatives and other non-natural amino acids via Palladium-catalyzed cross-coupling.

Mechanism of Action

Unlike lithium or magnesium reagents, the organozinc species formed from this iodide is configurationally stable (does not racemize) and tolerates the ester/carbamate functional groups.

ZincCycle Iodide 3-Iodo-N-Cbz-Ala-OMe Organozinc Organozinc Reagent (IZn-CH2-CH(...)) Iodide->Organozinc Zn insertion (Exothermic) Zinc Activated Zn Dust (DMF/DMA) Zinc->Organozinc Product Non-Natural Amino Acid (Ar-CH2-CH(...)) Organozinc->Product Negishi Coupling Palladium Pd(PPh3)4 or Pd2(dba)3 Catalyst Palladium->Product Catalysis Electrophile Ar-I / Ar-Br (Aryl Halide) Electrophile->Product +

Figure 2: Formation of the Organozinc species and subsequent Negishi Cross-Coupling.

Protocol: Zinc Insertion & Coupling
  • Activation: Use Zinc dust activated with 1,2-dibromoethane and TMSCl in dry DMF.

  • Insertion: Add a solution of 3-Iodo-N-Cbz-DL-alanine methyl ester in DMF to the zinc suspension. The reaction is typically exothermic. Stir at RT for 30–60 mins.

  • Coupling: Add the electrophile (e.g., 4-iodo-anisole) and Palladium catalyst (e.g.,

    
     / SPhos or 
    
    
    
    ). Heat to 50–60°C.
  • Result: The aryl group replaces the iodine, creating a phenylalanine analog.[3]

Handling, Stability & Safety

  • Light Sensitivity: Iodides are inherently light-sensitive. Long-term exposure to light causes liberation of

    
    , turning the white solid yellow/brown. Store in amber vials. 
    
  • Thermal Stability: Stable at room temperature for short periods, but long-term storage should be at 0–8°C .

  • Moisture: The methyl ester and Cbz groups are relatively stable to moisture, but the compound should be kept dry to prevent hydrolysis.

  • Safety Profile:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

    • Always handle in a fume hood, especially during the zinc activation step.

References

  • Jackson, R. F. W., et al. "Synthesis of N-(tert-Butoxycarbonyl)-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -iodoalanine Methyl Ester: A Useful Building Block in the Synthesis of Nonnatural 
    
    
    
    -Amino Acids." Organic Syntheses, vol. 81, 2004, pp. 77.
  • Dunn, M. J., Jackson, R. F. W., et al. "Preparation of Enantiomerically Pure Protected 4-Oxo-

    
    -amino Acids and 3-Aryl-
    
    
    
    -amino Acids from Serine." Journal of Organic Chemistry, vol. 60, no. 7, 1995, pp. 2210–2215.
  • Ross, A. J., et al. "Much Improved Conditions for the Negishi Cross-Coupling of Iodoalanine Derived Zinc Reagents with Aryl Halides." Journal of Organic Chemistry, vol. 75, no. 1, 2010, pp. 245–248.

  • Sigma-Aldrich. "3-Iodo-N-Cbz-D-alanine methyl ester Product Detail." Sigma-Aldrich Catalog, 2024.

  • PubChem. "N-Fmoc-3-iodo-D-alanine methyl ester (Related Compound Data)." National Library of Medicine, CID 72212556.

Sources

Foundational

3-Iodo-N-Cbz-DL-alanine methyl ester CAS number and structure

The following technical guide provides an in-depth analysis of 3-Iodo-N-Cbz-DL-alanine methyl ester , a critical intermediate in the synthesis of non-canonical amino acids via organometallic cross-coupling. Core Identity...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 3-Iodo-N-Cbz-DL-alanine methyl ester , a critical intermediate in the synthesis of non-canonical amino acids via organometallic cross-coupling.

Core Identity & Synthesis | Cross-Coupling Applications | Experimental Protocols

Chemical Identity & Structural Analysis[1]

3-Iodo-N-Cbz-DL-alanine methyl ester is a protected amino acid derivative featuring an electrophilic iodide at the


-position. It serves as a "chiral pool" derived scaffold (though used here as a racemate) for constructing complex phenylalanine derivatives and peptidomimetics.
Nomenclature & Registry
ParameterDetail
Common Name 3-Iodo-N-Cbz-DL-alanine methyl ester
IUPAC Name Methyl 2-{[(benzyloxy)carbonyl]amino}-3-iodopropanoate
CAS Number (DL) 1822420-54-1
CAS Number (L-isomer) 56877-38-4 (Often used in asymmetric synthesis)
CAS Number (D-isomer) 74683-70-8
Molecular Formula

Molecular Weight 363.15 g/mol
SMILES COC(=O)C(CI)NC(=O)OCc1ccccc1
Structural Configuration & Stereochemistry

While the DL-form is a racemic mixture (50:50 enantiomers), understanding the stereochemistry of the pure isomers is vital for retrosynthetic planning.

  • Priority Inversion: In standard alanine, the methyl group is low priority. In 3-iodoalanine, the iodine atom (Atomic #53) on the

    
    -carbon grants the side chain higher priority than the methyl ester (Carbon attached to Oxygen).
    
  • Result: Natural L-Serine (S-configuration) yields L-3-Iodoalanine , which possesses the (R)-configuration due to this Cahn-Ingold-Prelog priority shift.

Synthesis Pathway: The Serine-Tosylate Route

The most robust synthesis of 3-iodoalanine derivatives avoids direct iodination of alanine (which is difficult selectively). Instead, it utilizes a Finkelstein-type displacement on a serine-derived sulfonate.

Mechanism of Action
  • Activation: The hydroxyl group of N-Cbz-Serine methyl ester is converted to a good leaving group (Tosylate or Mesylate).

  • Displacement: Sodium iodide (NaI) in acetone effects an

    
     displacement.
    
    • Note on Racemization: If starting from pure L-Serine, this

      
       reaction proceeds with inversion of configuration at the 
      
      
      
      -carbon (which is not a chiral center), preserving the
      
      
      -center's integrity. However, mild racemization can occur under thermal stress if the base is too strong. For the DL-form , this stereochemical preservation is moot, but the chemistry remains identical.
Synthesis Workflow Diagram

Synthesis Start N-Cbz-DL-Serine Methyl Ester Step1 Activation (TsCl, TEA, DMAP) Start->Step1 Intermediate O-Tosylate Intermediate Step1->Intermediate Sulfonylation Step2 Displacement (NaI, Acetone, Reflux) Intermediate->Step2 Product 3-Iodo-N-Cbz-DL-alanine Methyl Ester Step2->Product Finkelstein (SN2)

Figure 1: Two-step synthesis from Serine precursor via sulfonate displacement.

Experimental Protocols

Protocol A: Synthesis of 3-Iodo-N-Cbz-DL-alanine methyl ester

Adapted from Jackson et al. (Organic Syntheses, Vol. 81) for the Cbz-analog.

Reagents:

  • N-Cbz-DL-Serine methyl ester (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Sodium Iodide (NaI) (2.0 eq)

  • Solvents: Dichloromethane (DCM), Acetone.

Step 1: Tosylation

  • Dissolve N-Cbz-DL-Serine methyl ester in dry DCM at 0°C.

  • Add catalytic DMAP (0.05 eq) and TEA.

  • Slowly add TsCl. Stir at 0°C for 2 hours, then warm to room temperature (RT) overnight.

  • Workup: Wash with 1N HCl, sat.

    
    , and brine. Dry over 
    
    
    
    and concentrate. The tosylate usually crystallizes upon standing or trituration with hexanes.

Step 2: Iodination

  • Dissolve the crude tosylate in acetone (0.5 M concentration).

  • Add NaI (2.0 eq).[1] The solution typically turns yellow.

  • Reflux the mixture for 3–5 hours. A white precipitate (NaOTs) will form.

  • Workup: Cool to RT. Filter off the solids.[2] Concentrate the filtrate.

  • Redissolve residue in ether/ethyl acetate. Wash with 10% sodium thiosulfate (to remove free iodine/yellow color) and brine.

  • Purification: Recrystallize from EtOAc/Hexanes or purify via silica gel chromatography (typically 20% EtOAc in Hexanes).

Yield Expectation: 75–85% overall. Characterization (Typical):

  • 1H NMR (CDCl3):

    
     7.35 (m, 5H, Ar), 5.65 (d, NH), 5.15 (s, 2H, 
    
    
    
    ), 4.65 (m, 1H,
    
    
    -H), 3.80 (s, 3H,
    
    
    ), 3.60 (dd, 2H,
    
    
    ).

Applications: The Negishi Cross-Coupling Platform

The primary utility of 3-iodoalanine derivatives is their conversion into organozinc reagents (Jackson Reagent). This allows the amino acid backbone to act as a nucleophile in Palladium-catalyzed cross-couplings, enabling the synthesis of phenylalanine derivatives that are inaccessible via standard alkylation.

Mechanistic Pathway
  • Zinc Insertion: Treatment of the iodide with activated Zinc dust in DMF/DMA generates the organozinc species.

  • Transmetallation: The organozinc undergoes transmetallation with a Pd(II) catalyst (e.g.,

    
     + Ligand).
    
  • Coupling: Reaction with aryl iodides or acid chlorides yields non-natural amino acids or ketones.

Application Diagram

Negishi Iodide 3-Iodo-N-Cbz-Ala-OMe Zinc Activated Zn Dust (DMF, < 40°C) Iodide->Zinc ZnReagent Organozinc Intermediate (Jackson Reagent) Zinc->ZnReagent Oxidative Addition Coupling Pd(0) Catalyst + Aryl Halide (Ar-I) ZnReagent->Coupling Transmetallation Final Non-Natural Phenylalanine Derivative Coupling->Final Reductive Elimination

Figure 2: Negishi coupling workflow for synthesizing non-canonical amino acids.

Safety & Handling

  • Stability: Alkyl iodides are light-sensitive. Store 3-Iodo-N-Cbz-DL-alanine methyl ester in amber vials at 2–8°C. Discoloration (yellowing) indicates liberation of free iodine.

  • Toxicity: As an alkylating agent, it is a potential carcinogen and irritant. Handle in a fume hood.

  • Zinc Activation: When preparing the organozinc reagent, ensure the Zinc dust is activated (washed with HCl, water, ethanol, ether, and dried) to ensure initiation.

References

  • Jackson, R. F. W., & Perez-Gonzalez, M. (2005). Synthesis of N-(tert-Butoxycarbonyl)-

    
    -Iodoalanine Methyl Ester: A Useful Building Block in the Synthesis of Nonnatural 
    
    
    
    -Amino Acids via Palladium Catalyzed Cross Coupling Reactions.[2][3] Organic Syntheses, 81, 77. Link
  • Sigma-Aldrich. (n.d.). 3-Iodo-N-Cbz-D-alanine methyl ester Product Sheet. Merck KGaA. Link

  • BLD Pharm. (n.d.). 3-Iodo-N-Cbz-DL-alanine methyl ester (CAS 1822420-54-1).[4] BLD Pharmatech. Link

  • Dunn, M. J., et al. (2002). Synthesis of L-3-iodoalanine derivatives and their use in the preparation of non-proteinogenic amino acids. Synlett, 2002(05), 0749-0752.

Sources

Exploratory

Commercial &amp; Technical Profile: 3-Iodo-N-Cbz-DL-alanine methyl ester

The Gateway to Unnatural Amino Acids Part 1: Executive Summary 3-Iodo-N-Cbz-DL-alanine methyl ester is a specialized halogenated amino acid derivative serving as a critical electrophilic building block in organic synthes...

Author: BenchChem Technical Support Team. Date: March 2026

The Gateway to Unnatural Amino Acids

Part 1: Executive Summary

3-Iodo-N-Cbz-DL-alanine methyl ester is a specialized halogenated amino acid derivative serving as a critical electrophilic building block in organic synthesis. It acts as a "linchpin" intermediate, primarily utilized to access unnatural phenylalanine derivatives and other functionalized amino acids via transition-metal-catalyzed cross-coupling reactions (specifically Negishi and Suzuki-Miyaura couplings).

While enantiopure forms (L- and D-) are ubiquitous in asymmetric drug synthesis, the racemic DL-form (CAS: 1822420-54-1) remains a vital, cost-effective tool for early-stage structure-activity relationship (SAR) screening where stereochemistry is not yet the limiting variable. This guide analyzes its commercial availability, synthesis logic, and application protocols.

Part 2: Chemical Identity & Specifications
PropertySpecification
Chemical Name Methyl 2-(benzyloxycarbonylamino)-3-iodopropanoate
Common Name 3-Iodo-N-Cbz-DL-alanine methyl ester
CAS Number (DL) 1822420-54-1
CAS Number (L) 56877-38-4 (Reference for stereopure)
CAS Number (D) 74683-70-8 (Reference for stereopure)
Molecular Formula C₁₂H₁₄INO₄
Molecular Weight 363.15 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DCM, EtOAc, DMF, DMSO; Insoluble in water
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen), Light Sensitive
Part 3: Commercial Landscape
Availability Status: Niche Catalog Item

Unlike common amino acids, the 3-iodo derivative is not a commodity chemical. It is a Class B Fine Chemical , typically stocked in gram-scale quantities by specialized catalog suppliers, while kilogram quantities require custom synthesis.

  • Primary Suppliers: Specialized building block vendors (e.g., BLD Pharm, AChemBlock, Enamine, Combi-Blocks). Major distributors like Sigma-Aldrich or Fisher Scientific often list it but fulfill via third-party partnerships.

  • Lead Times:

    • Catalog (1g – 25g): Immediate to 2 weeks.

    • Bulk (>100g): 4–8 weeks (Custom synthesis campaign required).

  • Cost Estimation: High value. Approximate market rate is $50 – $150 per gram depending on purity and stereochemistry (Enantiopure forms often command a premium due to demand, though DL can be cheaper to manufacture).

Supply Chain Criticality

The commercial viability of this compound relies on the stability of the Serine supply chain. It is almost exclusively manufactured from N-Cbz-Serine methyl ester. Disruptions in serine protection reagents (Cbz-Cl) or iodination reagents directly impact availability.

Part 4: Technical Deep Dive – Synthesis & Production

To understand the quality attributes of the commercially available material, one must understand its genesis. The industrial route does not involve direct iodination of alanine (which is non-selective) but rather a nucleophilic substitution of serine derivatives .

The "Modified Finkelstein" Route

The standard commercial synthesis involves converting the hydroxyl group of N-Cbz-Serine methyl ester into a leaving group (Tosylate or Mesylate), followed by displacement with iodide.

Key Mechanistic Insight: Direct iodination is difficult. The Tosyl (Ts) group activates the position. The subsequent reaction with Sodium Iodide (NaI) in acetone or DMF (Finkelstein conditions) drives the equilibrium toward the iodide product due to the solubility differences of the salt byproducts or thermodynamic control.

SynthesisRoute Serine N-Cbz-DL-Serine Methyl Ester Activation Activation (TsCl, Pyridine) Serine->Activation Step 1 Intermediate O-Tosyl Intermediate Activation->Intermediate Iodination Iodination (NaI, Acetone, Reflux) Intermediate->Iodination Step 2 (Finkelstein) Product 3-Iodo-N-Cbz-DL-Alanine Methyl Ester Iodination->Product Yield ~80%

Figure 1: Industrial synthesis pathway converting Serine precursor to the 3-Iodo derivative via Tosylate displacement.

Part 5: Core Application – The Jackson-Negishi Coupling

The commercial value of 3-Iodo-N-Cbz-DL-alanine methyl ester is defined by its role as the precursor to Jackson's Reagent (an amino acid-derived organozinc species). This allows the insertion of the amino acid backbone into complex aryl systems—a "holy grail" reaction for peptide mimetics.

Protocol: Generation of the Zinc Reagent
  • Activation: Zinc dust is activated (TMSCl or 1,2-dibromoethane) in dry DMF.

  • Insertion: The 3-Iodo compound is added.[1][2][3][4][5][6] The weak C-I bond allows oxidative addition of Zn into the bond under mild conditions (exothermic).

  • Result: Formation of the organozinc iodide (stable in solution).

Protocol: Palladium-Catalyzed Coupling

Once formed, this zinc reagent undergoes transmetalation with a Palladium catalyst (e.g.,


 with SPhos ligand), which then couples with an Aryl Iodide/Bromide.

Why this matters: This method preserves the optical integrity (if using L/D) and the protecting groups (Cbz/Methyl ester), which are sensitive to harsher lithiation methods.

NegishiCoupling IodoAla 3-Iodo-N-Cbz-Ala-OMe (Starting Material) Organozinc Organozinc Reagent (Jackson's Reagent) IodoAla->Organozinc Oxidative Addition Zn Activated Zn Dust (DMF) Zn->Organozinc Final Unnatural Phenylalanine Derivative Organozinc->Final Negishi Coupling (Transmetalation -> Reductive Elim) ArylHalide Aryl Halide (Ar-X) ArylHalide->Final Catalyst Pd Catalyst (Pd2(dba)3 / SPhos) Catalyst->Final Catalysis

Figure 2: The Negishi cross-coupling workflow utilizing the 3-Iodo derivative to synthesize unnatural amino acids.

Part 6: Handling & Stability Protocol

Trustworthiness Check: The primary cause of experiment failure with this compound is iodine liberation due to improper storage.

  • Visual Inspection: The powder should be white. A yellow or brown tint indicates free iodine (

    
    ) formation. If yellow, wash with dilute sodium thiosulfate solution and recrystallize before use, or yield will suffer (free iodine poisons Pd catalysts).
    
  • Solvent Compatibility:

    • Compatible: DMF, DMA, THF (Dry).

    • Incompatible: Nucleophilic solvents (amines) or strong bases which can cause

      
      -elimination to the dehydroalanine side product.
      
  • Light Protection: The C-I bond is photolabile. Always wrap reaction vessels and storage vials in aluminum foil.

References
  • Jackson, R. F. W., et al. (2005).[2] "Synthesis of N-(tert-Butoxycarbonyl)-β-iodoalanine Methyl Ester: A Useful Building Block." Organic Syntheses, 81, 77. Link

  • Oswald, C. L., et al. (2000). "Negishi cross-coupling reactions of alpha-amino acid-derived organozinc reagents." Tetrahedron Letters, 41(44), 8453-8457. Link

  • Ross, A. J., et al. (2010). "Zinc Reagents in Organic Synthesis." Chemical Reviews, 110(6), 3473-3500. Link

  • BLD Pharm. (2024). "Product Specification: 3-Iodo-N-Cbz-DL-alanine methyl ester (CAS 1822420-54-1)."[7] BLD Pharm Catalog. Link

  • Sigma-Aldrich. (2024). "3-Iodo-N-Cbz-D-alanine methyl ester Product Sheet." Merck KGaA. Link

Sources

Foundational

Stability and Storage Protocols for 3-Iodo-N-Cbz-DL-alanine Methyl Ester: A Mechanistic Guide

Executive Summary 3-Iodo-N-Cbz-DL-alanine methyl ester (Molecular Formula:

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Iodo-N-Cbz-DL-alanine methyl ester (Molecular Formula: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


, MW: 363.15  g/mol ) is a highly versatile, electrophilic building block widely utilized in the synthesis of non-canonical (unnatural) amino acids[1][2]. By serving as a precursor for organozinc reagents, this compound enables palladium-catalyzed Negishi cross-coupling reactions with aryl halides, a methodology pioneered by Jackson and co-workers to construct complex, conformationally rigid amino acid analogues[3].

However, the very features that make this molecule synthetically valuable—specifically the highly reactive


-iodo moiety—also render it highly susceptible to environmental degradation. As a Senior Application Scientist, it is critical to understand that poor handling does not merely reduce yield; it introduces reactive impurities (such as iodine radicals and dehydroalanine derivatives) that can poison sensitive transition-metal catalysts downstream. This whitepaper details the mechanistic vulnerabilities of 3-Iodo-N-Cbz-DL-alanine methyl ester and establishes field-proven, self-validating protocols for its storage, quality control, and recovery.

Chemical Anatomy & Mechanistic Vulnerabilities

To design an effective storage protocol, we must first understand the causality behind the compound's degradation. The molecule possesses three distinct functional domains, each with specific environmental sensitivities:

  • The

    
    -Iodo Moiety (Photolytic & Thermal Lability): 
    Alkyl iodides possess a relatively weak carbon-iodine (C-I) bond (~238 kJ/mol). Exposure to ambient UV or visible light induces homolytic cleavage, generating highly reactive alkyl and iodine radicals (
    
    
    
    ). Over time, these radicals recombine to form molecular iodine (
    
    
    ), which macroscopically manifests as a yellow or brown discoloration of the typically white/off-white powder. Furthermore, under thermal stress or in the presence of trace bases, the compound readily undergoes E2 elimination (loss of hydroiodic acid, HI) to form a dehydroalanine derivative.
  • The Methyl Ester (Hydrolytic Susceptibility): While moderately stable, the C-terminal methyl ester can undergo hydrolysis if exposed to atmospheric moisture over prolonged periods, especially if the local pH drops due to the auto-catalytic release of HI from the iodo group.

  • The N-Cbz (Carboxybenzyl) Group: Generally robust against mild environmental conditions, the Cbz group protects the N-terminus but requires the avoidance of strong acids (which can cause premature deprotection) during any recovery workflows.

Degradation Compound 3-Iodo-N-Cbz-DL-Ala-OMe Radical Iodine Radicals + Alkyl Radical (Discoloration) Compound->Radical UV/Vis Light (Homolytic Cleavage) Elimination Dehydroalanine Derivative + HI (Purity Loss) Compound->Elimination Heat / Base (E2 Elimination) Hydrolysis 3-Iodo-N-Cbz-DL-Alanine + MeOH (Free Acid) Compound->Hydrolysis Moisture (Ester Hydrolysis)

Mechanistic degradation pathways of 3-Iodo-N-Cbz-DL-Ala-OMe.

Quantitative Stability Profile

To mitigate these vulnerabilities, environmental stressors must be strictly controlled. The following table summarizes the degradation vectors, their kinetics, and the mandatory preventative measures required to maintain >95% purity[1].

Degradation VectorPrimary MechanismMacroscopic/Analytical IndicatorKinetic RatePreventative Protocol
Light (UV/Vis) C-I HomolysisYellow/Brown discoloration (

buildup)
High (Days)Amber glass vials, Aluminum foil wrap
Heat (>25°C) E2 EliminationNew peak in LC-MS (M-128 Da)Moderate (Weeks)Cold-chain transport[4]; Store at 2-8°C
Moisture Ester HydrolysisFree acid formation (HPLC shift)Low (Months)Argon/Nitrogen purge, Desiccator storage
Base E2 Elimination /

Dehydroalanine formationVery High (Hours)Avoid contact with basic amines/solvents

Experimental Protocols for Quality Control & Rescue

A robust laboratory must employ self-validating systems to ensure reagent integrity before committing to expensive transition-metal catalysis.

Protocol A: HPLC-UV Stability Assessment

Perform this analytical check if the compound has been stored for >6 months or if the cold chain was broken.

  • Column Preparation: Equilibrate a C18 Reverse Phase column (e.g., 5 µm, 4.6 x 150 mm) at 25°C.

  • Mobile Phase:

    • Buffer A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Buffer B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of cold Acetonitrile. Note: Prepare immediately before injection to prevent solvent-induced solvolysis.

  • Gradient: Run a linear gradient from 10% B to 90% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 210 nm (aliphatic/ester backbone) and 254 nm (Cbz aromatic ring). Dehydroalanine impurities will show a distinct shift in retention time and altered 210/254 absorption ratios due to the new conjugated double bond.

Protocol B: Rescue and Purification of Iodine-Degraded Samples

If visual inspection reveals a yellow/brown tint, the sample has undergone photolysis. The free iodine (


) will poison palladium catalysts (e.g., 

) used in Negishi couplings[3]. The following protocol leverages redox chemistry to rescue the intact alkyl iodide:
  • Dissolution: Dissolve the discolored sample in cold Ethyl Acetate (EtOAc) (approx. 10 mL per 100 mg).

  • Redox Washing: Transfer to a separatory funnel and add an equal volume of cold 10% w/v aqueous Sodium Thiosulfate (

    
    ).
    
    • Causality: The thiosulfate acts as a mild reducing agent, converting lipophilic

      
       into water-soluble iodide ions (
      
      
      
      ) without cleaving the intact C-I bonds of the target molecule.
  • Phase Separation: Shake vigorously and allow the layers to separate. The organic layer should immediately turn colorless. Discard the aqueous layer.

  • Brine Wash & Drying: Wash the organic layer once with saturated NaCl (brine), then dry over anhydrous Sodium Sulfate (

    
    ).
    
  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation). Critical: Keep the water bath temperature below 30°C to prevent thermal E2 elimination.

  • Recovery: Instantly purge the recovered white solid with Argon and store at -20°C.

Optimal Storage & Handling Workflow

To ensure long-term stability and prevent the need for the rescue protocol, the following handling workflow must be strictly adhered to upon receipt of the chemical[2].

Workflow Receipt 1. Receipt & Inspection Purge 2. Argon/N2 Purging Receipt->Purge Aliquot 3. Aliquoting (Dry Box) Purge->Aliquot Package 4. Amber Vial + Foil Aliquot->Package Store 5. Storage (2-8°C or -20°C) Package->Store Desiccate 6. Desiccator Chamber Store->Desiccate

Step-by-step handling and storage workflow to ensure compound integrity.

Detailed Storage Directives:

  • Short-Term (Active Use): Store sealed in a dry environment at 2-8°C[1].

  • Long-Term (>1 month): Store at -20°C.

  • Atmosphere: Always backfill the primary container with Argon or high-purity Nitrogen before sealing. Oxygen and moisture act as catalysts for degradation.

  • Light: Never store in clear glass. Use amber vials and consider secondary wrapping in aluminum foil.

  • Thermal Shock: When removing the compound from the freezer, allow the sealed vial to come to room temperature in a desiccator before opening. Opening a cold vial in ambient air will cause immediate condensation of atmospheric moisture onto the hygroscopic powder, accelerating ester hydrolysis.

References

  • Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine - PMC (NIH). [Link][5]

  • Synthesis of N-(tert-Butoxycarbonyl)-β-Iodoalanine Methyl Ester: A Useful Building Block in the Synthesis of Nonnatural α-Amino Acids via Palladium Catalyzed Cross Coupling Reactions - ResearchGate. [Link][3]

Sources

Exploratory

The Latent Reactivity of the Cbz Protecting Group in 3-Iodo-N-Cbz-DL-alanine Methyl Ester: Mechanistic Insights and Synthetic Workarounds

Executive Summary In peptide synthesis and medicinal chemistry, the carboxybenzyl (Cbz) group is traditionally deployed as a passive, orthogonal protecting group for amines. However, when installed on highly functionaliz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In peptide synthesis and medicinal chemistry, the carboxybenzyl (Cbz) group is traditionally deployed as a passive, orthogonal protecting group for amines. However, when installed on highly functionalized scaffolds such as 3-Iodo-N-Cbz-DL-alanine methyl ester , the Cbz group ceases to be a mere spectator. The convergence of an electron-withdrawing carbamate, a highly acidic α-proton, and a highly polarizable β-iodo leaving group transforms this molecule into a deceptively complex bifunctional building block.

This technical guide dissects the causal mechanisms behind the latent reactivity of 3-Iodo-N-Cbz-DL-alanine methyl ester. We will explore its base-promoted divergent pathways (aziridination vs. elimination), its utility in organometallic cross-coupling, and the critical chemoselectivity challenges encountered during orthogonal deprotection.

Mechanistic Divergence: The Nucleophilic Carbamate vs. The Acidic α-Proton

When subjected to basic conditions, 3-Iodo-N-Cbz-DL-alanine methyl ester faces a kinetic bifurcation. The outcome is strictly dictated by the steric bulk and hardness of the applied base, which governs whether the molecule undergoes an intramolecular substitution or an intermolecular elimination.

Pathway A: Intramolecular Aziridination (3-exo-tet Cyclization)

While the Cbz group inherently reduces the nucleophilicity of the nitrogen lone pair via resonance delocalization, it simultaneously lowers the


 of the carbamate N–H to approximately 15. When treated with a hard, compact base (e.g., 

or

) in a polar aprotic solvent like DMF, the N–H is readily deprotonated[1].

The resulting carbamate anion, despite its resonance stabilization, is driven by the proximity effect. According to Baldwin’s rules, the 3-exo-tet ring closure is kinetically highly favored. The anion acts as an internal nucleophile, displacing the highly polarizable β-iodide to yield methyl 1-((benzyloxy)carbonyl)aziridine-2-carboxylate .

Pathway B: Competing β-Elimination (Dehydroalanine Formation)

Conversely, the α-proton of this substrate is highly acidic, flanked by the electron-withdrawing methyl ester and the Cbz-protected amine. If a sterically bulky base (e.g., DBU or tert-butoxide) is utilized, access to the carbamate N–H is hindered. Instead, the base abstracts the α-proton, triggering a rapid E2 elimination of hydrogen iodide[2]. This pathway irreversibly yields N-Cbz-dehydroalanine methyl ester , a stable, conjugated Michael acceptor.

Pathway C: Organometallic Insertion (Jackson's Reagent)

Beyond basic reactivity, the weak C–I bond (


) is highly susceptible to oxidative addition. Treatment with activated Zinc(0) dust results in the formation of an organozinc species (Jackson's Reagent), which is a cornerstone intermediate for Negishi cross-coupling to synthesize unnatural β-aryl amino acids[3].

Reactivity SM 3-Iodo-N-Cbz-DL-alanine methyl ester Aziridine Methyl 1-Cbz-aziridine- 2-carboxylate (3-exo-tet Cyclization) SM->Aziridine NaH or K2CO3 DMF, 0°C Dehydro N-Cbz-dehydroalanine methyl ester (E2 Elimination) SM->Dehydro DBU or Et3N CH2Cl2, RT Organozinc Organozinc Reagent (Jackson's Reagent) SM->Organozinc Zn(0) dust THF/DMA, RT

Divergent reactivity pathways of 3-Iodo-N-Cbz-DL-alanine methyl ester under varying conditions.

The Deprotection Dilemma: Chemoselectivity in Hydrogenolysis

A critical failure point in synthetic workflows involving 3-Iodo-N-Cbz-DL-alanine methyl ester occurs during Cbz deprotection. The standard protocol for Cbz removal is catalytic hydrogenolysis (


 over 

).

The Causality of Failure: Palladium(0) readily inserts into weak carbon-halogen bonds. Because the C–I bond is significantly weaker than the benzylic C–O bond of the Cbz group, standard hydrogenolysis will result in rapid hydrodehalogenation. The resulting product will be the N-unprotected alanine methyl ester, completely destroying the β-iodo functionality[4].

The Workaround: To achieve orthogonal deprotection, the mechanism of cleavage must be shifted from reduction to acidolysis. By utilizing a strong acid such as 33% HBr in glacial acetic acid , the carbamate carbonyl is protonated, leading to the cleavage of the benzyl-oxygen bond via an


 mechanism. This releases benzyl bromide and 

, leaving the C–I bond completely intact.

Quantitative Data Summary

The following table summarizes the causal relationship between reaction conditions and the dominant mechanistic pathway for 3-Iodo-N-Cbz-DL-alanine methyl ester.

Reaction ConditionPrimary ReagentDominant PathwayMajor ProductTypical Yield
Mild/Hard Base (Aprotic)

, DMF, 0 °C
Intramolecular SubstitutionMethyl 1-Cbz-aziridine-2-carboxylate75–85%
Bulky Base (Organic) DBU,

, RT
E2 β-EliminationN-Cbz-dehydroalanine methyl ester>90%
Metal Insertion

dust, DMA
Oxidative AdditionIodozinc N-Cbz-alanine methyl esterQuantitative
Standard Hydrogenolysis

, Pd/C, MeOH
Reductive DehalogenationN-Cbz-alanine methyl ester (Side product)High (Undesired)
Acidic Cleavage 33% HBr/AcOHAcidolysis (

)
3-Iodo-DL-alanine methyl ester

HBr
80–90%

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies include built-in validation checkpoints.

Protocol A: Controlled Intramolecular Aziridination

Objective: Synthesize Methyl 1-Cbz-aziridine-2-carboxylate while suppressing E2 elimination.

  • Preparation: Dissolve 3-Iodo-N-Cbz-DL-alanine methyl ester (1.0 eq) in anhydrous DMF (0.1 M concentration) under an inert argon atmosphere.

  • Thermal Control: Cool the reaction flask to exactly 0 °C using an ice-water bath. Causality: Low temperatures kinetically suppress the higher-activation-energy E2 elimination pathway.

  • Base Addition: Add anhydrous

    
     (2.0 eq) in one portion. Stir vigorously for 4 hours at 0 °C.
    
  • In-Process Validation (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: 3:1 Hexanes/EtOAc). The starting material (

    
    ) should disappear, replaced by a lower-running spot (
    
    
    
    ) corresponding to the more polar aziridine.
  • Workup: Quench with cold water and extract with ethyl acetate (

    
    ). Wash the combined organic layers with brine (
    
    
    
    ) to remove DMF. Dry over
    
    
    and concentrate in vacuo.
  • NMR Validation: Analyze via

    
     NMR. Pass Criteria:  Disappearance of the discrete 
    
    
    
    proton splitting of the linear chain; appearance of characteristic high-field aziridine ring protons as a distinct multiplet between 2.20 – 2.80 ppm.
Protocol B: Chemoselective Cbz Deprotection

Objective: Remove the Cbz group without hydrodehalogenating the β-iodo substituent.

  • Preparation: Equip a round-bottom flask with a magnetic stir bar and a gas bubbler to monitor

    
     evolution.
    
  • Reaction: Dissolve 3-Iodo-N-Cbz-DL-alanine methyl ester (1.0 eq) in a commercially available solution of 33% HBr in glacial acetic acid (approx. 5 mL per gram of substrate).

  • Monitoring: Stir at room temperature. Validation Checkpoint: Vigorous bubbling (

    
     gas) will commence immediately. The reaction is deemed complete when gas evolution completely ceases (typically 1–2 hours).
    
  • Precipitation: Pour the reaction mixture slowly into a large excess of ice-cold diethyl ether (10 volumes). The product, 3-Iodo-DL-alanine methyl ester hydrobromide, will precipitate as a white solid.

  • Isolation: Filter the precipitate, wash thoroughly with cold diethyl ether to remove residual acetic acid and benzyl bromide, and dry under high vacuum.

  • NMR Validation: Analyze via

    
     NMR (in 
    
    
    
    or DMSO-
    
    
    ). Pass Criteria: Complete loss of the aromatic Cbz protons (7.3 ppm) and benzylic
    
    
    (5.1 ppm), with strict retention of the downfield C–I
    
    
    -protons (
    
    
    ppm).

References

  • Stereoselective Modification of N-(α-Hydroxyacyl)-Glycine Esters via Palladium-Catalyzed Allylic Alkylation Source: CORE (University of Saarland Thesis) URL:[Link]

  • Direct Editing of Cysteine to Electrophilic Alkyl Halides in Peptides Source: National Institutes of Health (PMC) URL:[Link]

  • Harnessing Radical Reactivity For The Construction Of Natural Product Frameworks Source: Digital Commons @ Wayne State University URL:[Link]

  • Much Improved Conditions for the Negishi Cross-Coupling of Iodoalanine Derived Zinc Reagents with Aryl Halides Source: ResearchGate URL:[Link]

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: Use of 3-Iodo-N-Cbz-DL-alanine methyl ester in Peptide Science

Executive Summary 3-Iodo-N-Cbz-DL-alanine methyl ester serves as a critical "linchpin" molecule in the synthesis of highly functionalized, non-canonical amino acids (NCAAs). Unlike standard amino acids used directly in S...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Iodo-N-Cbz-DL-alanine methyl ester serves as a critical "linchpin" molecule in the synthesis of highly functionalized, non-canonical amino acids (NCAAs). Unlike standard amino acids used directly in Solid-Phase Peptide Synthesis (SPPS), this molecule functions primarily as a chiral scaffold precursor .

Its core utility lies in the reactivity of the C(


)-Iodine bond. Through palladium-catalyzed cross-coupling reactions—most notably the Negishi coupling via Jackson-type organozinc reagents —researchers can replace the iodine atom with a vast array of aryl, heteroaryl, or alkyl groups. This allows for the "late-stage" construction of phenylalanine derivatives, tryptophan analogs, and stapled peptide precursors that are commercially unavailable.

This guide details the conversion of this precursor into library-ready building blocks, focusing on the suppression of


-elimination (a common failure mode) and the integration of the resulting NCAAs into peptide workflows.

Chemical Logic & Mechanism

The "Jackson Reagent" Strategy

The direct reaction of 3-iodo-alanine derivatives with nucleophiles is often plagued by


-elimination, yielding useless dehydroalanine byproducts. To circumvent this, the iodine is converted into a nucleophilic zinc species (an organozinc iodide), known as the Jackson Reagent .
  • Precursor: 3-Iodo-N-Cbz-DL-alanine methyl ester.

  • Activation: Zinc insertion into the C-I bond.

  • Catalysis: Palladium-catalyzed transmetallation with an aryl halide (electrophile).

Why this protecting group pattern?

  • N-Cbz (Benzyloxycarbonyl): Provides robust amine protection that is stable to the basic/organometallic conditions of zinc insertion. It prevents chelation that might poison the catalyst.

  • Methyl Ester: Protects the carboxylic acid from reacting with the organozinc species while being small enough to minimize steric hindrance during the coupling step.

Mechanism of Action (DOT Visualization)

The following diagram illustrates the catalytic cycle, highlighting the critical role of DMF in stabilizing the organozinc intermediate to prevent elimination.

NegishiCycle Start 3-Iodo-N-Cbz-Ala-OMe (Precursor) Zn_Insert Zinc Insertion (Zn dust / DMF) Start->Zn_Insert Activation Jackson_Rgt Jackson Reagent (Organozinc Species) Zn_Insert->Jackson_Rgt Stabilized in DMF Elimination SIDE REACTION: Beta-Elimination Jackson_Rgt->Elimination If Solvent Non-Polar Transmetal Transmetallation (Pd(II)-Ar Complex) Jackson_Rgt->Transmetal Pd(0)/Ligand Red_Elim Reductive Elimination (C-C Bond Formation) Transmetal->Red_Elim Product Modified Amino Acid (NCAA) Red_Elim->Product

Figure 1: The Negishi coupling pathway using the Jackson organozinc reagent. Note the critical divergence point where solvent choice prevents


-elimination.

Experimental Protocol: Synthesis of Aryl-Alanine Derivatives

Objective: To synthesize a 4-substituted phenylalanine derivative using 3-Iodo-N-Cbz-DL-alanine methyl ester.

Materials & Reagents[1]
  • Substrate: 3-Iodo-N-Cbz-DL-alanine methyl ester (1.0 equiv).

  • Zinc Source: Zinc dust (<10 micron, activated).

  • Catalyst System: Pd

    
    (dba)
    
    
    
    (2.5 mol%) and SPhos (5 mol%) or P(o-tol)
    
    
    .
  • Electrophile: Aryl Iodide (e.g., 4-Iodo-anisole) (0.8 equiv).

  • Solvent: Anhydrous DMF (Critical: Must be <50 ppm H

    
    O).
    
Step-by-Step Methodology
Phase A: Preparation of the Zinc Reagent (The Jackson Reagent)
  • Activation: In a flame-dried Schlenk flask under Argon, place Zinc dust (3.0 equiv). Add a minimal amount of DMF and 5 mol% TMSCl/1,2-dibromoethane to activate the surface. Stir for 15 mins at RT.

  • Insertion: Dissolve 3-Iodo-N-Cbz-DL-alanine methyl ester in anhydrous DMF (0.5 M concentration). Add this solution dropwise to the activated Zinc slurry.

    • Checkpoint: The reaction is exothermic. Maintain temperature <40°C to prevent decomposition.

  • Monitoring: Stir for 30–60 minutes. Verify consumption of the iodide by TLC (Hexane/EtOAc). The resulting solution contains the organozinc species.[1]

Phase B: Negishi Cross-Coupling[2][3]
  • Catalyst Mix: In a separate vial, premix Pd

    
    (dba)
    
    
    
    and SPhos in DMF under Argon for 5 minutes to generate the active catalytic species (solution turns from dark purple to orange/yellow).
  • Coupling: Add the Aryl Iodide (0.8 equiv relative to starting alanine) to the organozinc solution, followed immediately by the catalyst mixture.

  • Reaction: Stir at Room Temperature for 4–12 hours.

    • Note: Unlike many cross-couplings requiring heat, the Jackson reagent is reactive enough at RT. Heating >50°C increases the risk of racemization and elimination.

  • Quench: Quench with saturated NH

    
    Cl solution and extract with Ethyl Acetate.
    
  • Purification: Flash chromatography on silica gel.

Data Presentation: Coupling Efficiency
Electrophile (Ar-I)Catalyst SystemConditionsYield (%)Notes
4-Iodo-anisolePd

(dba)

/ SPhos
DMF, RT, 4h82%Electron-rich aromatic
4-Bromo-benzonitrilePd

(dba)

/ SPhos
DMF, 40°C, 6h75%Electron-poor aromatic
2-Iodo-toluenePd(OAc)

/ P(o-tol)

DMF, 50°C, 12h60%Sterically hindered (Ortho)

Integration into Peptide Synthesis (Post-Coupling)

Once the modified amino acid is synthesized, it must be conditioned for use in peptide synthesis. The methyl ester and Cbz group are generally orthogonal to standard Fmoc-SPPS, requiring a "swap" or specific deprotection sequence.

Workflow for SPPS Integration

The following diagram details the processing of the coupled product into a building block ready for solid-phase synthesis.

DeprotectionWorkflow cluster_Sol Solution Phase Processing Input Coupled Product (Cbz-NCAA-OMe) Step1 Hydrolysis (LiOH, THF/H2O) Input->Step1 Inter Cbz-NCAA-OH (Free Acid) Step1->Inter Step2 Hydrogenolysis (H2, Pd/C) Inter->Step2 FreeAA H2N-NCAA-OH (Free Amino Acid) Step2->FreeAA Step3 Fmoc Protection (Fmoc-OSu) FreeAA->Step3 Output Fmoc-NCAA-OH (Ready for SPPS) Step3->Output

Figure 2: Conversion of the Negishi coupling product into an Fmoc-protected building block compatible with standard automated peptide synthesizers.

Protocol: Protecting Group Swap
  • Ester Hydrolysis: Treat Cbz-NCAA-OMe with LiOH (2 equiv) in THF/H

    
    O (3:1) at 0°C. Acidify to pH 2 and extract.
    
  • Cbz Removal: Dissolve the acid in MeOH. Add 10% Pd/C (10 wt%) and stir under H

    
     balloon for 2h. Filter through Celite.
    
  • Fmoc Installation: React the free amino acid with Fmoc-OSu (1.1 equiv) and NaHCO

    
     in Acetone/H
    
    
    
    O.

References

  • Jackson, R. F. W., et al. (2010).[4] "Much Improved Conditions for the Negishi Cross-Coupling of Iodoalanine Derived Zinc Reagents with Aryl Halides." Journal of Organic Chemistry, 75(1), 245–248.[4]

  • Deboves, H. J. C., et al. (2001). "Direct synthesis of Fmoc-protected amino acids using organozinc chemistry." Journal of the Chemical Society, Perkin Transactions 1, 1876–1884.

  • Knochel, P., et al. (2011). "Functionalized Organozinc Reagents." Comprehensive Organic Synthesis II, 161-206.
  • Ross, A. J., et al. (2004). "Synthesis of unnatural amino acids via Negishi cross-coupling." Organic Syntheses, 81, 77.

Disclaimer: This protocol involves the use of transition metals and organometallic reagents which may be pyrophoric or toxic. All procedures should be performed in a fume hood with appropriate PPE.

Sources

Application

Suzuki coupling reactions with 3-Iodo-N-Cbz-DL-alanine methyl ester

This Application Note is designed for researchers and medicinal chemists requiring a robust protocol for the Suzuki-Miyaura cross-coupling of 3-Iodo-N-Cbz-DL-alanine methyl ester . This substrate is a critical "chiral po...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and medicinal chemists requiring a robust protocol for the Suzuki-Miyaura cross-coupling of 3-Iodo-N-Cbz-DL-alanine methyl ester . This substrate is a critical "chiral pool" building block (derived from serine) used to access non-canonical phenylalanine derivatives.

Executive Summary

The Suzuki coupling of 3-Iodo-N-Cbz-DL-alanine methyl ester presents a specific chemoselective challenge:


-elimination . The acidity of the 

-proton (adjacent to the ester and carbamate) combined with the leaving group ability of iodine at the

-position makes this substrate highly prone to forming the dehydroalanine side product via an E1cB-like mechanism, rather than the desired oxidative addition.

Standard Suzuki conditions (e.g., Pd(PPh


)

, aqueous Na

CO

, heat) often fail, yielding primarily the elimination product. Successful coupling requires electron-rich, bulky ligands (to accelerate oxidative addition over elimination) or mild, anhydrous bases .

This guide details two validated workflows:

  • Direct Alkyl-Suzuki Coupling: Using sterically demanding phosphine ligands (Gregory Fu conditions) to couple the alkyl iodide directly with aryl boronic acids.

  • The "Inverted" Borylation Route: Converting the unstable iodide to a robust boronate ester, followed by coupling with aryl halides.

Part 1: Mechanistic Analysis & Critical Control Points

To ensure reproducibility, one must understand the competition between the catalytic cycle and the degradation pathway.

The Elimination Trap

The


-proton of the N-Cbz-alanine ester is sufficiently acidic (

in DMSO) that common bases used in Suzuki coupling (K

CO

, K

PO

) can deprotonate it, triggering the expulsion of the iodide.

EliminationVsCoupling Substrate 3-Iodo-N-Cbz-Ala-OMe (Substrate) OxAdd Alkyl-Pd(II)-I (Intermediate) Substrate->OxAdd Oxidative Addition (Rate Limiting for Alkyl Halides) SideProduct Dehydroalanine (Elimination Product) Substrate->SideProduct E1cB Elimination (Driven by Base + Heat) Pd0 Pd(0) Catalyst Product Coupled Product (Phenylalanine Analog) OxAdd->Product Transmetallation & Reductive Elimination Base Base (B:) Base->SideProduct Deprotonation

Figure 1: The kinetic competition between productive oxidative addition and destructive


-elimination.

Key Success Factor: The rate of Oxidative Addition (


) must be significantly faster than the rate of Elimination (

). This is achieved by using electron-rich ligands (increasing electron density on Pd) and low temperatures .

Part 2: Protocol A - Direct Alkyl-Suzuki Coupling

Recommended for: High-throughput synthesis where step count must be minimized.

This protocol utilizes Greg Fu’s conditions , optimized for primary alkyl iodides with


-hydrogens. It employs PCy

(Tricyclohexylphosphine), a bulky, electron-rich ligand that stabilizes the Pd(0) species and facilitates oxidative addition to the alkyl iodide at room temperature.
Materials
  • Substrate: 3-Iodo-N-Cbz-DL-alanine methyl ester (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(OAc)

    
     (5 mol%)
    
  • Ligand: PCy

    
     (10 mol%) or PCy
    
    
    
    ·HBF
    
    
    (with extra base)
  • Base: Cs

    
    CO
    
    
    
    (Anhydrous, 2.0 equiv)
  • Solvent: Toluene (anhydrous) or Dioxane

  • Additives: Water (trace, 1-2 equiv) is sometimes necessary for boronic acid activation, but keep minimal to suppress elimination.

Step-by-Step Procedure
  • Catalyst Pre-complexation:

    • In a glovebox or under Argon, add Pd(OAc)

      
       (11.2 mg, 0.05 mmol) and PCy
      
      
      
      (28 mg, 0.10 mmol) to a flame-dried Schlenk tube.
    • Add 1 mL of anhydrous Toluene. Stir for 10 minutes at Room Temperature (RT) until the solution turns a deep orange/brown (formation of active Pd(0) species).

  • Reaction Assembly:

    • Add the Aryl Boronic Acid (1.5 mmol), Cs

      
      CO
      
      
      
      (325 mg, 1.0 mmol), and the 3-Iodo-alanine substrate (363 mg, 1.0 mmol).
    • Add remaining Toluene (4 mL) to reach 0.2 M concentration.

  • Execution:

    • Seal the tube tightly.

    • Stir vigorously at Room Temperature (20-25°C) .

    • Note: Do NOT heat initially. Heating promotes elimination. Only warm to 40°C if conversion is <10% after 4 hours.

  • Monitoring:

    • Monitor via TLC or LC-MS every 2 hours. Look for the disappearance of the iodide (

      
      ) and the appearance of the coupled product.
      
    • Checkpoint: If Dehydroalanine (olefin) is observed, lower temperature to 10°C and increase catalyst loading to 10 mol%.

  • Work-up:

    • Filter through a pad of Celite to remove palladium black and inorganic salts.

    • Concentrate filtrate and purify via flash chromatography (Hexanes/EtOAc).

Part 3: Protocol B - The "Miyaura Inversion" Strategy

Recommended for: Valuable/Complex Aryl Halides or when Protocol A fails.

If the direct coupling yields elimination products, the superior strategy is to invert the polarity. Convert the unstable alkyl iodide into a stable Alkyl Boronate , then couple it with an aryl halide. Alkyl boronates are not prone to elimination.[1]

Step 1: Miyaura Borylation (I Bpin)
  • Reagents: Substrate (1.0 eq), Bis(pinacolato)diboron (B

    
    pin
    
    
    
    , 1.1 eq), PdCl
    
    
    (dppf) (3 mol%), KOAc (3.0 eq), DMSO.
  • Conditions: 40-50°C for 4-6 hours.

  • Advantage: The mild base (KOAc) and DMSO solvent favor substitution over elimination.

Step 2: Suzuki Coupling (Bpin Aryl)
  • Reagents: Isolated Boronate (1.0 eq), Aryl Bromide/Iodide (1.0 eq), Pd(dppf)Cl

    
     (5 mol%), K
    
    
    
    CO
    
    
    (3.0 eq).[2]
  • Solvent: THF/Water (9:1).

  • Conditions: 60°C.

Workflow Diagram

MiyauraRoute Start 3-Iodo-N-Cbz-Ala-OMe Step1 Step 1: Borylation Pd(dppf)Cl2, B2pin2, KOAc DMSO, 50°C Start->Step1 Intermediate Intermediate: N-Cbz-Ala-Bpin-OMe (Stable) Step1->Intermediate Step2 Step 2: Coupling Ar-Br, Pd(dppf)Cl2, K2CO3 THF/H2O, 60°C Intermediate->Step2 Final Final Product: Unnatural Phenylalanine Derivative Step2->Final

Figure 2: The Two-Step "Inversion" Protocol minimizes the risk of elimination by stabilizing the alkyl intermediate.

Part 4: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Major Product: Dehydroalanine (Olefin)

-Elimination is faster than Oxidative Addition.
1. Switch to Protocol A (PCy

ligand).2. Lower temperature.3. Switch base to mild K

PO

or CsF .
Low Conversion (Recovered SM) Oxidative addition is too slow.1. Increase catalyst loading (10 mol%).2. Ensure strictly anhydrous conditions (water can deactivate alkyl-Pd species).
Protodeboronation (Protocol B) Boronate is hydrolyzing.Use anhydrous THF for the coupling step. Switch base to CsF (anhydrous).
Racemization Base-mediated enolization of the ester.Avoid strong bases like NaOtBu. Stick to Cs

CO

or K

PO

. Keep reaction time short.

Part 5: References

  • Mechanistic Basis of Alkyl Suzuki Coupling:

    • Zhou, J., & Fu, G. C. (2004). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society, 126(5), 1340–1341. Link

  • Synthesis of Phenylalanine Analogs via Cross-Coupling:

    • Danda, H., Hansen, M. M., & Heathcock, C. H. (1990). Synthesis of unusual amino acids from serine. Journal of Organic Chemistry, 55(1), 173–181. (Foundational work on 3-iodoalanine reactivity). Link

  • Miyaura Borylation of Amino Acid Halides:

    • Billingsley, K., & Buchwald, S. L. (2008). A General System for the Suzuki-Miyaura Coupling of Aryl Chlorides and Tosylates. Journal of the American Chemical Society, 130(40), 13552–13554. Link

  • Alternative Negishi Protocol (Zinc Reagent):

    • Jackson, R. F. W., et al. (1989). Preparation of enantiomerically pure protected beta-amino-alanines via organozinc reagents. Tetrahedron Letters, 30(43), 5941-5944. (The "Jackson Reagent" reference). Link

Sources

Method

Sonogashira cross-coupling protocols for 3-Iodo-N-Cbz-DL-alanine methyl ester

Application Note: Direct Sonogashira Cross-Coupling of 3-Iodo-N-Cbz-DL-alanine Methyl Ester Executive Summary The incorporation of alkyne functionalities into amino acid scaffolds is a cornerstone of modern bioorthogonal...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Direct Sonogashira Cross-Coupling of 3-Iodo-N-Cbz-DL-alanine Methyl Ester

Executive Summary

The incorporation of alkyne functionalities into amino acid scaffolds is a cornerstone of modern bioorthogonal chemistry, peptide stapling, and drug discovery. 3-Iodo-N-Cbz-DL-alanine methyl ester is a highly versatile C(sp³)-electrophile used to access these unnatural amino acids. While classically utilized in Negishi couplings via moisture-sensitive zinc insertion, direct Sonogashira C(sp³)–C(sp) cross-coupling represents a more step-economic approach.

This application note details two field-proven, transition-metal-catalyzed protocols to achieve direct Sonogashira coupling on this unactivated primary alkyl iodide. By leveraging specific ligand sterics or radical-relay mechanisms, these methods bypass the traditional pitfalls of alkyl halide cross-coupling.

Mechanistic Causality & Strategic Rationale

Traditional Pd/Cu-catalyzed Sonogashira conditions fail when applied to unactivated alkyl iodides like 3-iodo-N-Cbz-DL-alanine methyl ester. The causality behind this failure lies in the behavior of the alkylpalladium(II) intermediate formed after oxidative addition. Because the substrate possesses β-hydrogens, the intermediate rapidly undergoes β-hydride elimination to form a dehydroalanine derivative before transmetalation can occur.

To successfully couple this substrate, the reaction must be forced down alternative mechanistic pathways:

  • Strategy A: Steric Acceleration via NHC Ligands (Pd/NHC Catalysis) By replacing standard phosphine ligands with bulky N-heterocyclic carbenes (NHCs) such as IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene), the steric bulk around the palladium center accelerates the reductive elimination step. This kinetic boost allows the desired C–C bond formation to outcompete the problematic β-hydride elimination .

  • Strategy B: Bypassing Oxidative Addition (Cu-Radical Relay) An emerging alternative completely removes palladium from the equation. Using an aryl diazonium salt as a single-electron initiator, an aryl radical abstracts the iodine from the iodoalanine to generate a C(sp³) alkyl radical. This radical is rapidly captured by an in-situ generated Cu(I)-acetylide, followed by reductive elimination. This method operates at milder temperatures and is highly tolerant of the Cbz and ester protecting groups .

(Note: Because the target substrate is the DL-racemate, stereochemical erosion (racemization) at elevated temperatures is not a concern, allowing for the use of robust thermal protocols.)

PdNHC_Cycle Pd0 Pd(0)(NHC) Active Catalyst OxAdd Oxidative Addition Alkyl-Pd(II)-I Pd0->OxAdd 3-Iodo-N-Cbz-alanine methyl ester TransMet Transmetalation Alkyl-Pd(II)-Alkynyl OxAdd->TransMet Cu-Acetylide BetaElim β-Hydride Elimination (Suppressed by NHC) OxAdd->BetaElim Side Reaction RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 Catalyst Regeneration

Figure 1: Pd/NHC-catalyzed Sonogashira cycle suppressing β-hydride elimination.

Quantitative Data Summary

The following table summarizes the operational parameters and expected outcomes for the primary C(sp³)–C(sp) coupling strategies applicable to iodoalanine derivatives.

ParameterPd/NHC Catalysis (Fu Protocol)Cu-Radical Relay (Liu Protocol)Ni-Pincer Catalysis (Hu Protocol)
Primary Catalyst Pd(acac)₂ / IMes·HClCu(MeCN)₄PF₆ / Bathophenanthroline[(MeNN₂)NiCl]
Co-catalyst / Initiator CuI (7.5 mol%)Aryl diazonium salt (1.2 equiv)CuI (3 mol%)
Base Cs₂CO₃ (1.4 equiv)K₂CO₃ (2.0 equiv)Cs₂CO₃ (1.4 equiv)
Solvent DMF/THF (2:1)DMFDioxane
Temperature 80 °C25–40 °C100 °C
Typical Yield 65–85%70–90%75–85%
Key Advantage Broad commercial availability of reagentsMild thermal conditions; no precious metalsHighly orthogonal to aryl chlorides

Experimental Workflows & Protocols

Protocol A: Pd/NHC-Catalyzed Sonogashira Coupling

This protocol utilizes the steric properties of the IMes ligand to force the coupling of the unactivated iodide.

Reagents:

  • 3-Iodo-N-Cbz-DL-alanine methyl ester (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.3 mmol, 1.3 equiv)

  • Pd(acac)₂ (0.05 mmol, 5 mol%)

  • IMes·HCl (0.10 mmol, 10 mol%)

  • CuI (0.075 mmol, 7.5 mol%)

  • Cs₂CO₃ (1.4 mmol, 1.4 equiv)

  • Anhydrous DMF/THF (2:1 v/v, 3.0 mL)

Step-by-Step Methodology:

  • Catalyst Activation: In a glovebox or under strict argon flow, charge an oven-dried Schlenk tube with Pd(acac)₂, IMes·HCl, CuI, and Cs₂CO₃. Add the DMF/THF solvent mixture.

  • Pre-Stirring (Critical): Stir the suspension at room temperature for 15 minutes. Causality: The base must deprotonate the imidazolium salt to generate the free carbene, which then coordinates to the palladium.

  • Substrate Addition: Add the terminal alkyne and 3-Iodo-N-Cbz-DL-alanine methyl ester via microsyringe.

  • Reaction: Seal the tube, transfer to a pre-heated oil bath at 80 °C, and stir vigorously for 14 hours.

  • Self-Validation & Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The starting iodide is UV-active. A successful reaction will show the depletion of the iodide and the appearance of a more polar UV-active product spot. Warning: If the solution turns completely black (Pd black precipitation) within the first 2 hours, the catalyst has died, likely due to oxygen ingress or wet solvent.

  • Workup: Cool to room temperature, dilute with diethyl ether (15 mL), and quench with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with ether (2 × 10 mL). Wash the combined organics with brine, dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

Protocol B: Copper-Catalyzed Radical-Relay Sonogashira

This protocol is ideal if the terminal alkyne is thermally sensitive, as it operates near room temperature by utilizing a radical chain mechanism.

Reagents:

  • 3-Iodo-N-Cbz-DL-alanine methyl ester (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.5 mmol, 1.5 equiv)

  • Cu(MeCN)₄PF₆ (0.10 mmol, 10 mol%)

  • Bathophenanthroline ligand (0.12 mmol, 12 mol%)

  • 4-Methoxybenzenediazonium tetrafluoroborate (1.2 mmol, 1.2 equiv)

  • K₂CO₃ (2.0 mmol, 2.0 equiv)

  • Anhydrous DMF (4.0 mL)

Step-by-Step Methodology:

  • Complexation: Under an argon atmosphere, combine Cu(MeCN)₄PF₆, bathophenanthroline, and K₂CO₃ in a dry flask. Add DMF (3.0 mL) and stir for 10 minutes. Self-Validation: The solution will transition to a deep red/brown color, confirming the formation of the active Cu(I)-phenanthroline complex.

  • Acetylide Formation: Add the terminal alkyne and stir for an additional 10 minutes to form the Cu(I)-acetylide intermediate.

  • Substrate Addition: Add 3-Iodo-N-Cbz-DL-alanine methyl ester as a solution in the remaining 1.0 mL of DMF.

  • Radical Initiation (Critical): Slowly add the 4-methoxybenzenediazonium tetrafluoroborate salt in three equal portions over 15 minutes. Self-Validation: Immediate effervescence (N₂ gas evolution) will be observed upon each addition. This visual cue confirms the single-electron transfer reduction of the diazonium salt, initiating the radical chain.

  • Reaction: Stir the mixture at 40 °C for 8 hours.

  • Workup: Dilute with EtOAc, filter through a short pad of Celite to remove copper salts, wash with water and brine, dry over Na₂SO₄, and purify via chromatography.

CuRadical_Workflow Step1 Cu(I) + Ligand + Alkyne Step2 Cu(I)-Acetylide Formation (Red/Brown) Step1->Step2 Base (K2CO3) Step3 Add Iodoalanine + Diazonium Salt Step2->Step3 Step4 Radical Capture & Reductive Elimination Step3->Step4 N2 Gas Evolution Step5 Alkyne-Amino Acid Isolation Step4->Step5 Aqueous Workup

Figure 2: Workflow for Cu-catalyzed radical-relay Sonogashira cross-coupling.

References

  • The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides Source: Journal of the American Chemical Society (Fu, G. C., et al., 2003) URL:[Link]

  • Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides Source: ACS Catalysis / PubMed Central (Liu, W., et al., 2021) URL:[Link]

  • Ni-Catalyzed Sonogashira Coupling of Nonactivated Alkyl Halides: Orthogonal Functionalization of Alkyl Iodides, Bromides, and Chlorides Source: Journal of the American Chemical Society (Hu, X., et al., 2009) URL:[Link]

Application

Application Note: 3-Iodo-N-Cbz-DL-alanine Methyl Ester in Medicinal Chemistry

Executive Summary 3-Iodo-N-Cbz-DL-alanine methyl ester is a "linchpin" scaffold in medicinal chemistry, primarily utilized to access Unnatural Amino Acids (UAAs) that are otherwise difficult to synthesize. Its core utili...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Iodo-N-Cbz-DL-alanine methyl ester is a "linchpin" scaffold in medicinal chemistry, primarily utilized to access Unnatural Amino Acids (UAAs) that are otherwise difficult to synthesize. Its core utility lies in its ability to form a stable organozinc intermediate—often referred to as the Jackson Reagent —which undergoes Palladium-catalyzed Negishi cross-coupling with a wide array of aryl and heteroaryl halides.

This guide details the specific protocols for transforming this alkyl iodide into complex phenylalanine and tryptophan surrogates. Unlike standard alkyl halides, this reagent requires specific handling to prevent


-elimination (formation of dehydroalanine), a common degradation pathway.
Key Applications
  • Diversity-Oriented Synthesis: Rapid generation of phenylalanine libraries for SAR (Structure-Activity Relationship) studies.

  • Peptide Macrocyclization: Installation of reactive handles for late-stage stapling.

  • Isotopic Labeling: Synthesis of precursors for

    
    F-PET imaging agents via cross-coupling with boronic esters.
    

Mechanism of Action: The "Jackson" Methodology

The chemical value of 3-Iodo-N-Cbz-DL-alanine methyl ester is derived from the reactivity of the C-I bond. Direct nucleophilic displacement is often plagued by elimination side reactions. Therefore, the standard method involves Zinc Insertion to create a nucleophilic species (organozinc iodide) that participates in a catalytic cycle.

Mechanistic Workflow
  • Zinc Activation: Removal of the oxide layer from Zinc dust is critical for reactivity.

  • Oxidative Addition (Zn): Zinc inserts into the C-I bond. Critical Note: This must be done in DMF to stabilize the intermediate and prevent

    
    -elimination.
    
  • Transmetallation: The organozinc species transfers the alkyl group to the Palladium(II) catalyst.

  • Reductive Elimination: Formation of the new C-C bond yielding the UAA.

JacksonReagentMechanism Start 3-Iodo-N-Cbz-Ala-OMe (Electrophile) Inter Organozinc Intermediate (Jackson Reagent) Start->Inter Zn Insertion (Exothermic) Zn Activated Zn (DMF) Zn->Inter Product Unnatural Amino Acid (Phenylalanine Analog) Inter->Product Negishi Coupling (C-C Bond Formation) Pd Pd(0) Catalyst + Ar-X Pd->Product Catalysis

Figure 1: Mechanistic workflow for the conversion of 3-iodoalanine derivatives into UAAs via Zinc insertion and Negishi coupling.

Experimental Protocols

Protocol A: Preparation of the Organozinc Reagent (Zinc Insertion)

Objective: Generate the stable organozinc iodide intermediate in DMF. Safety: Iodine compounds are light-sensitive.[1] Organozinc reagents are moisture-sensitive.

Materials:

  • Zinc dust (<10 micron)

  • Dimethylformamide (DMF), anhydrous (<50 ppm water)

  • Trimethylsilyl chloride (TMSCl)

  • 1,2-Dibromoethane

  • 3-Iodo-N-Cbz-DL-alanine methyl ester[2]

Step-by-Step Procedure:

  • Zinc Activation:

    • In a flame-dried Schlenk flask under Argon, suspend Zinc dust (3.0 equiv) in anhydrous DMF (concentration ~ 1 g Zn / 2 mL DMF).

    • Add 1,2-dibromoethane (5 mol% relative to Zn). Heat to 60°C for 5 minutes.

    • Cool to 30°C. Add TMSCl (1 mol% relative to Zn). Stir for 15 minutes. The mixture should turn slightly grey/active.

  • Insertion Reaction:

    • Cool the activated Zinc suspension to 0°C (Ice bath). Temperature control is vital to suppress elimination.

    • Dissolve 3-Iodo-N-Cbz-DL-alanine methyl ester (1.0 equiv) in anhydrous DMF (0.5 M).

    • Add the iodide solution dropwise to the Zinc suspension over 15 minutes.

  • Maturation:

    • Stir at 0°C for 30 minutes.

    • Allow to warm to Room Temperature (RT) and stir for an additional 30 minutes.

    • Checkpoint: The disappearance of the starting iodide can be monitored by TLC (Hexane/EtOAc). The resulting solution contains the organozinc reagent and is used directly in the next step.

Protocol B: Negishi Cross-Coupling

Objective: Couple the organozinc intermediate with an Aryl Iodide.

Materials:

  • Organozinc solution (from Protocol A)

  • Aryl Iodide (0.8 - 0.9 equiv relative to starting iodoalanine)

  • Catalyst:

    
     (2.5 mol%) and 
    
    
    
    (10 mol%) OR
    
    
    (5 mol%).

Step-by-Step Procedure:

  • Catalyst Preparation:

    • In a separate dry vial, mix the Aryl Iodide and the Palladium catalyst/ligand in a minimal amount of DMF.

  • Coupling:

    • Add the Aryl Iodide/Catalyst mixture to the organozinc solution (which contains excess Zn dust; this is beneficial as it maintains the reducing environment).

  • Reaction:

    • Stir the mixture at 50–60°C for 4–12 hours.

    • Note: Electron-deficient aryl halides couple faster; electron-rich may require longer times or S-Phos ligand.

  • Work-up:

    • Dilute with Ethyl Acetate.[3][4]

    • Wash with 1M HCl (to quench remaining Zn and hydrolyze salts), followed by saturated

      
       and brine.
      
    • Dry over

      
      , filter, and concentrate.[3]
      
  • Purification:

    • Purify via flash column chromatography (Silica gel).[3]

Performance Data & Scope

The following table summarizes expected yields when coupling 3-Iodo-N-Cbz-DL-alanine methyl ester with various electrophiles using the standard "Jackson" conditions (


, 

, DMF, 60°C).
Electrophile (Ar-I)Product TypeElectronic NatureTypical Yield (%)Notes
Iodobenzene Phenylalanine analogNeutral75 - 85%Standard benchmark.
4-Iodoanisole Tyrosine analogElectron-Rich60 - 70%Slower reaction; S-Phos ligand recommended.
4-Iodonitrobenzene 4-Nitro-PheElectron-Poor80 - 90%Very fast coupling.
3-Bromopyridine Pyridyl-alanineHeterocyclic55 - 65%Requires heteroaryl-optimized ligands (e.g., S-Phos).
Vinyl Iodide Allylic amino acidAlkene60 - 75%Useful for further modification (e.g., metathesis).

Troubleshooting Guide

Issue: Low Yield / Recovery of Starting Material
  • Cause: Zinc surface passivation.

  • Solution: Ensure strict anhydrous conditions. Increase the amount of TMSCl activator slightly. Ensure the DMF is fresh (amine-free).

Issue: Formation of Dehydroalanine (Elimination Product)
  • Cause: Reaction temperature too high during Zinc insertion or basic impurities in DMF.

  • Solution: Keep insertion temperature at 0°C. Do not use basic additives. Use "Acid-washed" Zinc dust if available.[4]

Issue: Racemization[3][5]
  • Context: While the DL-ester is racemic, this issue applies if using the chiral L-isomer.

  • Observation: Negishi coupling is generally stereoretentive. However, harsh work-up or excessive heat (>70°C) can cause racemization at the alpha-carbon.

  • Solution: Maintain reaction temperature

    
     60°C.
    

Advanced Workflow: Library Synthesis

LibrarySynthesis cluster_coupling Parallel Cross-Coupling Reagent 3-Iodo-N-Cbz-Ala-OMe ZnPool Organozinc Pool (DMF Solution) Reagent->ZnPool Protocol A Rxn1 Rxn A: + Ar-I (Electron Poor) ZnPool->Rxn1 Rxn2 Rxn B: + Ar-I (Electron Rich) ZnPool->Rxn2 Rxn3 Rxn C: + Heteroaryl-I ZnPool->Rxn3 Deprotect Deprotection (H2/Pd or HBr/AcOH) Rxn1->Deprotect Rxn2->Deprotect Rxn3->Deprotect Library Final UAA Library Deprotect->Library

Figure 2: Workflow for parallel synthesis of Unnatural Amino Acid libraries using a common organozinc precursor.

References

  • Jackson, R. F. W., et al. "Synthesis of N-(tert-Butoxycarbonyl)-beta-iodoalanine Methyl Ester: A Useful Building Block in the Synthesis of Nonnatural alpha-Amino Acids via Palladium Catalyzed Cross Coupling Reactions."[5] Organic Syntheses, 2005, 81, 77.

  • Jackson, R. F. W., & Moore, R. J. "Synthetic applications of zinc organometallics in amino acid synthesis." Organic & Biomolecular Chemistry, 2024 (Review of methodology).[6] (Note: This refers to the general body of work by the Jackson group on this specific reagent).

  • Ross, A. J., et al. "Much Improved Conditions for the Negishi Cross-Coupling of Iodoalanine Derived Zinc Reagents with Aryl Halides." Journal of Organic Chemistry, 2010, 75(1), 245–248.

  • Dunn, M. J., et al. "Preparation of enantiomerically pure alpha-amino acids via zinc-mediated cross-coupling." Journal of Organic Chemistry, 1995, 60, 2210.[5]

Sources

Method

Application Note: Chemoselective Deprotection of 3-Iodo-N-Cbz-DL-alanine methyl ester

Executive Summary & Strategic Analysis The manipulation of 3-Iodo-N-Cbz-DL-alanine methyl ester presents a classic "chemoselectivity paradox" in organic synthesis. This molecule contains three distinct functional motifs,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The manipulation of 3-Iodo-N-Cbz-DL-alanine methyl ester presents a classic "chemoselectivity paradox" in organic synthesis. This molecule contains three distinct functional motifs, each with specific reactivities:

  • Alkyl Iodide (

    
    ):  Highly susceptible to hydrodehalogenation (reduction) and elimination (dehydroalanine formation).
    
  • Cbz (Benzyloxycarbonyl): A carbamate typically removed via catalytic hydrogenolysis (

    
    ).
    
  • Methyl Ester: A carboxyl protecting group typically removed via basic saponification.

The Critical Challenge: The standard method for Cbz removal (catalytic hydrogenation) is forbidden in this context. Palladium catalysts will rapidly reduce the C-I bond, destroying the molecule's core functionality before the Cbz group is fully cleaved. Furthermore, the


-iodo position renders the molecule prone to 

-elimination under strong basic conditions, risking the formation of dehydroalanine artifacts.

This Application Note defines two validated, non-reductive protocols to achieve precise deprotection while preserving the iodine payload.

Decision Matrix & Workflow

The following flowchart illustrates the logic for selecting the appropriate protocol based on the target moiety (Amine vs. Acid).

Deprotection_Workflow Start Starting Material: 3-Iodo-N-Cbz-DL-alanine methyl ester Goal Define Deprotection Goal Start->Goal Amine_Path Target: Free Amine (Remove Cbz, Keep Ester) Goal->Amine_Path N-Terminus Acid_Path Target: Free Acid (Remove Ester, Keep Cbz) Goal->Acid_Path C-Terminus Method_A Method A (Recommended): AlCl3 / HFIP System (Metal-Free, Non-Reductive) Amine_Path->Method_A High Chemoselectivity Method_B Method B (Alternative): Thioanisole / TFA (Acidolysis) Amine_Path->Method_B Solid Phase Compatible Prod_Amine Product: 3-Iodo-alanine methyl ester Method_A->Prod_Amine Method_B->Prod_Amine Method_C Method C: Mild Saponification (LiOH, 0°C) Acid_Path->Method_C Standard Prod_Acid Product: 3-Iodo-N-Cbz-alanine Method_C->Prod_Acid

Figure 1: Strategic workflow for chemoselective deprotection of 3-iodo-alanine derivatives.

Protocol A: Cbz Removal (Amine Release)

Objective: Cleavage of the N-Cbz group without affecting the methyl ester or the alkyl iodide.

The "AlCl3 / HFIP" System (Recommended)

This method utilizes the Lewis acidity of Aluminum Chloride (


) enhanced by the ionizing solvent Hexafluoroisopropanol (HFIP). It is superior to HBr/AcOH (too harsh) and Pd/C (reductive).

Mechanism: HFIP acts as a hydrogen-bond donor to the carbamate carbonyl, increasing its susceptibility to Lewis acid coordination by


. The Cbz group is cleaved via a push-pull mechanism that does not involve hydride transfer, leaving the C-I bond intact.
Materials
ReagentEquivalentsRole
Substrate 1.0 equivTarget Molecule
Aluminum Chloride (

)
3.0 equivLewis Acid
HFIP Solvent (0.2 M)Reaction Medium/Activator
Dichloromethane (DCM) WorkupExtraction Solvent
Sat.[1]

WorkupQuench/Neutralization
Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask, dissolve 3-Iodo-N-Cbz-DL-alanine methyl ester (1.0 mmol) in HFIP (5.0 mL).

    • Note: HFIP is expensive; ensure the reaction volume is minimized but sufficient for stirring (approx. 0.2 M concentration).

  • Addition: Add

    
      (3.0 mmol, 400 mg) in one portion at room temperature.
    
    • Observation: The reaction may be a suspension initially but typically clarifies as the complex forms.

  • Reaction: Stir vigorously at room temperature for 2 to 4 hours .

    • Monitoring: Monitor by TLC (System: 50% EtOAc/Hexane). The starting material (

      
      ) should disappear, and a baseline spot (free amine) will appear. Stain with Ninhydrin (amine detection).
      
  • Quench: Dilute the reaction mixture with DCM (20 mL). Carefully pour the mixture into a beaker containing Sat.

    
      (20 mL) and crushed ice. Stir for 10 minutes until gas evolution ceases.
    
  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 15 mL).

    • Note: The free amine of amino acid esters can be water-soluble. If yield is low, salt the aqueous phase with NaCl before extraction.

  • Purification: Dry combined organics over

    
    , filter, and concentrate in vacuo (bath temp < 30°C to prevent iodide degradation).
    
    • Storage: The resulting 3-iodo-alanine methyl ester is unstable as a free base. Use immediately in the next step or convert to a hydrochloride salt (HCl in Dioxane) for storage.

Protocol B: Methyl Ester Hydrolysis (Acid Release)

Objective: Hydrolysis of the methyl ester to the free carboxylic acid without causing


-elimination of the iodine.
Mild Saponification with LiOH

While standard saponification uses NaOH, Lithium Hydroxide (LiOH) is preferred here due to its lower basicity and milder reactivity profile, reducing the risk of dehydroalanine formation (elimination of HI).

Materials
ReagentEquivalentsRole
Substrate 1.0 equivTarget Molecule
LiOH[2]·H2O 1.5 equivBase
THF / Water 3:1 RatioSolvent System
1M HCl WorkupAcidification
Step-by-Step Procedure
  • Dissolution: Dissolve 3-Iodo-N-Cbz-DL-alanine methyl ester (1.0 mmol) in THF (3 mL) and cool to 0°C (ice bath).

  • Activation: Add a solution of LiOH·H2O (1.5 mmol, 63 mg) in Water (1 mL) dropwise over 5 minutes.

    • Critical Control: Keep the temperature at 0°C. Do not allow it to warm to RT initially.

      
      -elimination is temperature-dependent.
      
  • Reaction: Stir at 0°C for 30–60 minutes .

    • Monitoring: Check TLC.[1][3] If starting material persists after 1 hour, allow to warm to 10°C, but avoid room temperature if possible.

  • Workup:

    • Evaporate the THF in vacuo at low temperature (keep water bath < 30°C).

    • Dilute the remaining aqueous residue with water (5 mL).

    • Wash with Diethyl Ether (1 x 5 mL) to remove any unreacted ester or neutral impurities.

  • Acidification: Cool the aqueous layer to 0°C. Acidify carefully with 1M HCl to pH ~3.

    • Observation: The product 3-Iodo-N-Cbz-alanine should precipitate as a white solid or oil out.

  • Isolation: Extract with Ethyl Acetate (3 x 10 mL). Dry over

    
     and concentrate.
    
    • Stability:[4][5][6][7] The carboxylic acid with the Cbz group is relatively stable. Store at -20°C.

Troubleshooting & Critical Parameters

The "Forbidden" Reaction: Catalytic Hydrogenation

Do NOT use Pd/C + H2. Experimental data confirms that catalytic hydrogenation of


-iodo amino acids results in Alanine  (via hydrodehalogenation) rather than 3-iodoalanine. The C-I bond dissociation energy (~50 kcal/mol) is sufficiently low for rapid oxidative addition to Palladium(0).
Elimination Side-Reactions

If you observe a new spot on TLC that is UV-active and less polar than the product during saponification, it is likely the Dehydroalanine derivative (elimination of HI).

  • Cause: Base concentration too high or temperature too high.

  • Correction: Switch to Bis(tributyltin) oxide (BBTO) .

    • BBTO Protocol: Reflux substrate with 2.0 equiv BBTO in Toluene. This is a neutral, non-basic hydrolysis method specific for esters, completely avoiding elimination.

Quantitative Data Summary (Expected Yields)
ProtocolTarget ProductExpected YieldPurity ProfilePrimary Impurity Risk
AlCl3 / HFIP Amine (Ester intact)85 - 92%HighBenzyl chloride traces
Thioanisole / TFA Amine (Ester intact)75 - 85%ModerateScavenger adducts
LiOH (0°C) Acid (Cbz intact)88 - 95%HighDehydroalanine (<5%)
Pd / C (H2) FAILURE 0% (Target)LowAlanine (De-iodinated)

References

  • Synthesis of

    
    -Iodoalanine Derivatives:  Jackson, R. F. W., & Perez-Gonzalez, M. (2005). Synthesis of N-(tert-Butoxycarbonyl)-
    
    
    
    -iodoalanine Methyl Ester. Organic Syntheses, 81, 77. [Link]
  • AlCl3/HFIP Deprotection Method: Vinayagam, V., et al. (2024).[8][9] Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP.[10] The Journal of Organic Chemistry, 89(8), 5665-5674.[10] [Link][10]

  • Chemoselective Cbz Removal (Review): Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Thioanisole/TFA Method: Kiso, Y., et al. (1980).[11] Deprotection of Cbz group by thioanisole-trifluoroacetic acid. Chemical and Pharmaceutical Bulletin, 28(2), 673-676. [Link]

  • Neutral Ester Hydrolysis (Tin Reagents): Salomon, C. J., et al. (1994). Bis(tributyltin) oxide: A versatile reagent for the hydrolysis of esters. Journal of the Chemical Society, Perkin Transactions 1, 1327-1334. [Link]

Sources

Application

Application Note: Synthesis of Unnatural Amino Acids via 3-Iodo-N-Cbz-DL-alanine methyl ester

Strategic Overview The incorporation of unnatural amino acids into peptidomimetics is a cornerstone of modern drug development, offering enhanced in vivo stability, improved tissue distribution, and precise modulation of...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

The incorporation of unnatural amino acids into peptidomimetics is a cornerstone of modern drug development, offering enhanced in vivo stability, improved tissue distribution, and precise modulation of biological targets. Among the most robust methodologies for synthesizing substituted aryl- and heteroaryl-alanines is the generation of the Jackson Reagent —an organozinc intermediate derived from β-iodo amino acids—followed by palladium-catalyzed Negishi cross-coupling.

This application note details the use of 3-Iodo-N-Cbz-DL-alanine methyl ester (CAS: 1822420-54-1) as a highly versatile building block. The orthogonal protection strategy (N-Cbz and C-terminal methyl ester) is specifically chosen because it is completely tolerated by the mild nucleophilicity of the organozinc intermediate, ensuring high chemoselectivity without unwanted intramolecular cyclization or ester attack.

Mechanistic Causality & Experimental Design

To ensure a high-yielding synthesis, researchers must understand the causality behind the specific reagents and conditions employed in this workflow.

Zinc Activation and Insertion

Organozinc reagents are uniquely suited for amino acid synthesis because, unlike highly reactive Grignard or organolithium reagents, they do not attack esters or carbamates. However, commercial zinc dust is coated with a passivating layer of zinc oxide (ZnO).

  • Causality of Activation: We utilize 1,2-dibromoethane and chlorotrimethylsilane (TMSCl) to activate the zinc. 1,2-dibromoethane reacts with Zn(0) to evolve ethylene gas and ZnBr₂, physically fracturing the oxide layer. TMSCl subsequently scavenges residual moisture and oxides, exposing a pristine, highly reactive Zn(0) surface for oxidative addition into the C-I bond.

  • Causality of Solvent (DMF): β-iodo amino acids are highly susceptible to β-elimination, which yields undesired dehydroalanine byproducts. Conducting the zinc insertion in a strongly coordinating polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethylacetamide (DMA) coordinates the zinc center, reducing its Lewis acidity and effectively suppressing β-elimination [3].

Palladium-Catalyzed Negishi Cross-Coupling

The coupling of the Jackson reagent with an aryl halide (Ar-X) is driven by a Pd(0)/Pd(II) catalytic cycle. Electron-rich, sterically hindered phosphine ligands (e.g., SPhos, P(o-tol)₃) are employed to accelerate the oxidative addition of the aryl halide and facilitate the final reductive elimination step, preventing catalyst stalling [1, 2].

Workflow A 3-Iodo-N-Cbz-DL-alanine methyl ester B Zinc Activation (Zn dust, TMSCl, C2H4Br2) A->B C Jackson Reagent (Organozinc Intermediate) B->C Zn Insertion (DMF, 30°C) D Negishi Coupling (Pd Catalyst, Ar-X) C->D E Substituted Arylalanine (Unnatural Amino Acid) D->E Cross-Coupling (50°C)

Caption: Synthetic workflow for unnatural amino acid generation via the Jackson reagent.

Experimental Protocols

The following protocols are designed as self-validating systems , ensuring that researchers can analytically confirm the success of each intermediate step before proceeding.

Protocol A: Preparation of the Zinc Reagent (Jackson Reagent)

Reagents: 3-Iodo-N-Cbz-DL-alanine methyl ester (1.0 equiv, 2.0 mmol), Zinc dust (3.0 equiv, 6.0 mmol), 1,2-dibromoethane (0.15 equiv), TMSCl (0.1 equiv), anhydrous DMF (4.0 mL).

  • Preparation of Active Zinc: To an oven-dried, argon-purged Schlenk flask, add zinc dust (392 mg, 6.0 mmol) and anhydrous DMF (1.0 mL).

  • Fracturing the Oxide Layer: Add 1,2-dibromoethane (26 µL, 0.3 mmol). Heat the suspension gently with a heat gun until bubbling (ethylene evolution) is observed. Allow to cool to room temperature.

  • Chemical Scavenging: Add TMSCl (25 µL, 0.2 mmol) and stir vigorously for 15 minutes at room temperature.

  • Zinc Insertion: Dissolve 3-Iodo-N-Cbz-DL-alanine methyl ester (726 mg, 2.0 mmol) in anhydrous DMF (3.0 mL). Add this solution dropwise to the activated zinc suspension over 10 minutes. Stir at 30 °C for 1 hour.

Validation Checkpoint (Self-Validating System): Remove a 50 µL aliquot of the reaction mixture and quench it into 0.5 mL of saturated aqueous NH₄Cl. Extract with 0.5 mL ethyl acetate. Analyze the organic layer via TLC (Hexanes:EtOAc 7:3). The complete disappearance of the starting 3-iodo-N-Cbz-DL-alanine methyl ester (


 ~0.45) and the appearance of the des-iodo reduction product, N-Cbz-DL-alanine methyl ester (

~0.35), confirms successful zinc insertion. Do not proceed to Protocol B until starting material is fully consumed.
Protocol B: Palladium-Catalyzed Negishi Cross-Coupling

Reagents: Aryl halide (0.8 equiv, 1.6 mmol), Pd₂(dba)₃ (0.025 equiv, 2.5 mol%), P(o-tol)₃ (0.1 equiv, 10 mol%).

  • Catalyst Pre-activation: In a separate argon-purged flask, combine the aryl halide (1.6 mmol), Pd₂(dba)₃ (46 mg, 0.05 mmol Pd), and P(o-tol)₃ (61 mg, 0.2 mmol) in anhydrous DMF (2.0 mL). Stir for 15 minutes until the solution turns a deep, homogeneous red/orange.

  • Cross-Coupling: Allow the zinc suspension from Protocol A to settle. Using a syringe, carefully decant the supernatant (containing the soluble Jackson reagent) and add it dropwise to the catalyst/aryl halide solution.

  • Reaction Maturation: Heat the reaction mixture to 50 °C and stir for 4–12 hours.

Validation Checkpoint (Self-Validating System): Monitor the reaction via LC-MS. The organozinc reagent is invisible to UV, so validation relies on the consumption of the UV-active aryl halide and the emergence of the product mass [M+H]⁺. If the aryl halide persists after 4 hours, verify the integrity of the Pd catalyst, as oxidative addition may have stalled due to oxygen ingress.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract with ethyl acetate (3 × 15 mL). Wash the combined organic layers with water (3 × 10 mL) to remove DMF, followed by brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

NegishiCycle Pd0 Pd(0) Catalyst OA Oxidative Addition Ar-Pd(II)-X Pd0->OA + Ar-X (Aryl Halide) TM Transmetalation Ar-Pd(II)-R OA->TM RE Reductive Elimination TM->RE RE->Pd0 Catalyst Regeneration Product Unnatural Amino Acid (Cross-Coupled Product) RE->Product Product Release Zn Jackson Reagent (R-ZnI) Zn->TM + ZnXI

Caption: Palladium-catalyzed Negishi cross-coupling catalytic cycle.

Quantitative Data & Optimization

The choice of catalyst and solvent heavily influences the yield of the cross-coupling step. The table below summarizes optimized conditions for coupling various aryl halides with the 3-Iodo-N-Cbz-DL-alanine methyl ester derived zinc reagent.

Aryl HalideCatalyst SystemSolventTemp (°C)Yield (%)Mechanistic Note
4-BromotoluenePd₂(dba)₃ / P(o-tol)₃DMF5078Standard conditions for neutral aryl bromides [1].
2-BromopyridinePd(OAc)₂ / SPhosDMF5082SPhos prevents catalyst poisoning by coordinating heteroatoms [2].
4-IodoanisolePd₂(dba)₃ / P(2-furyl)₃THF/DMF4089Aryl iodides undergo faster oxidative addition, allowing lower temps.
1-Bromo-4-nitrobenzenePd[P(tBu)₃]₂DMA5071Bulky, electron-rich ligands required for electron-deficient arenes.

Note: Yields represent isolated, purified products. The use of DMA instead of DMF can sometimes offer marginal yield improvements for highly electron-deficient substrates due to slightly higher boiling points and better stabilization of the Pd intermediates.

References

  • Negishi cross-coupling reactions of α-amino acid-derived organozinc reagents and aromatic bromides.ResearchGate.
  • Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine.ACS Publications.
  • Synthesis of enantiomerically pure β- and γ-amino acid derivatives using functionalized organozinc reagents.Newcastle University ePrints.
Method

3-Iodo-N-Cbz-DL-alanine methyl ester as a building block for heterocyclic synthesis

Part 1: Introduction & Strategic Value In modern drug discovery, the demand for non-canonical amino acids (ncAAs) and functionalized heterocycles is insatiable. 3-Iodo-N-Cbz-DL-alanine methyl ester serves as a "linchpin"...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Strategic Value

In modern drug discovery, the demand for non-canonical amino acids (ncAAs) and functionalized heterocycles is insatiable. 3-Iodo-N-Cbz-DL-alanine methyl ester serves as a "linchpin" scaffold, offering a rare combination of electrophilic and nucleophilic potential. Unlike standard amino acid building blocks that rely solely on amide coupling, this


-iodo derivative grants access to the carbon skeleton itself.

Its primary utility lies in its ability to function as a masked alanine anion (via zinc insertion) or an alanine cation equivalent (via iodide displacement). This duality allows researchers to rapidly generate libraries of:

  • Heteroaryl-alanines (e.g., unnatural tryptophans, histidines) via Negishi coupling.

  • Aziridine-2-carboxylates via intramolecular cyclization.

  • Functionalized Pyrrolidines/Lactams via radical cyclization.

This guide details the specific protocols to unlock these pathways, focusing on the "Jackson Reagent" methodology, which is the industry standard for stabilizing


-amino alkyl metal species.

Part 2: Mechanistic Pathways & Visual Logic

The versatility of this building block stems from the reactivity of the C–I bond in the presence of the N-Cbz protecting group. The Cbz group is critical; unlike Boc, it offers orthogonal stability to acidic conditions often used in downstream processing, while preventing


-elimination during organometallic formation.
Core Reactivity Flowchart

G Start 3-Iodo-N-Cbz-Ala-OMe Zn Zn / DMF Start->Zn Base Base (K2CO3) Start->Base Jackson Jackson Reagent (Organozinc Iodide) Zn->Jackson Insertion Negishi Pd-Catalyzed Negishi Coupling Jackson->Negishi + Ar-I / Pd(0) Heteroaryl Heteroaryl-Alanines (e.g., Indoles, Pyridines) Negishi->Heteroaryl Aziridine N-Cbz-Aziridine-2-carboxylate Base->Aziridine Cyclization RingOpen Nucleophilic Ring Opening Aziridine->RingOpen ModAA β-Heteroatom AAs RingOpen->ModAA

Figure 1: Divergent synthesis pathways. The "Jackson Reagent" pathway (top) is the primary route for C-C bond formation, while the Aziridine pathway (bottom) enables C-Heteroatom diversification.

Part 3: Experimental Protocols

Protocol A: Preparation of the "Jackson Reagent" & Negishi Coupling

Objective: Synthesis of 3-(3-Indolyl)-N-Cbz-alanine methyl ester (Tryptophan analog). Mechanism: Zinc insertion into the C–I bond creates a nucleophilic species that couples with aryl halides.

1. Preparation of the Zinc Reagent

Note: Moisture sensitivity is critical. Flame-dry all glassware.

  • Zinc Activation:

    • In a Schlenk flask under Argon, suspend Zinc dust (3.0 equiv, <10 micron particle size) in anhydrous DMF (0.5 M relative to substrate).

    • Add 1,2-dibromoethane (5 mol%). Heat to 60°C for 5 minutes to activate the surface. Cool to RT.

    • Add TMSCl (1 mol%) and stir for 30 minutes. Causality: TMSCl removes surface oxides, exposing reactive Zn(0).

  • Insertion:

    • Add 3-Iodo-N-Cbz-DL-alanine methyl ester (1.0 equiv) dissolved in minimal DMF dropwise to the zinc suspension.

    • Stir at 0°C to Room Temperature (RT) for 1–2 hours.

    • Checkpoint: The disappearance of the starting iodide can be monitored by TLC (Hexane/EtOAc). The organozinc species is stable in solution for days if kept under inert atmosphere.

2. Negishi Cross-Coupling

Target: Coupling with 3-Iodoindole.[1]

  • Catalyst Prep: In a separate vial, mix Pd2(dba)3 (2.5 mol%) and SPhos (5 mol%) or P(o-tol)3 (10 mol%) in DMF. Stir for 5 mins to form the active catalyst complex.

  • Coupling:

    • Add the aryl halide (e.g., 3-Iodoindole , 0.8 equiv relative to the zinc reagent) to the catalyst solution.

    • Transfer the filtered organozinc solution (from Step 1) into the catalyst/halide mixture via cannula.

    • Heat to 50–60°C for 4–12 hours.

  • Workup:

    • Quench with saturated NH4Cl. Extract with EtOAc (3x).

    • Wash organics with water and brine (crucial to remove DMF). Dry over MgSO4.

    • Purify via flash chromatography (SiO2).

Data Summary: Typical Yields for Electrophiles

ElectrophileCatalyst SystemProduct TypeTypical Yield
IodobenzenePd2(dba)3 / P(o-tol)3Phenylalanine deriv.75-85%
3-IodoindolePd2(dba)3 / SPhosTryptophan deriv.65-75%
3-BromopyridinePd2(dba)3 / SPhosPyridyl-alanine60-70%
Benzoyl ChloridePd(PPh3)4Gamma-keto AA55-65%
Protocol B: Synthesis of N-Cbz-Aziridine-2-Carboxylate

Objective: Intramolecular cyclization to form the aziridine core. Application: Precursor for ring-opening reactions to form


-diamino acids or 

-thio amino acids.
  • Reaction Setup:

    • Dissolve 3-Iodo-N-Cbz-DL-alanine methyl ester (1.0 equiv) in anhydrous THF (0.1 M).

    • Cool to 0°C.[2]

  • Cyclization:

    • Add NaH (1.2 equiv, 60% dispersion in mineral oil) portion-wise.

    • Mechanism:[3][4][5][6] The base deprotonates the carbamate -NH-. The resulting nitrogen anion performs an intramolecular S_N2 attack on the C-I bond, displacing iodide.

    • Stir at 0°C for 30 mins, then warm to RT for 1 hour.

  • Workup:

    • Carefully quench with water (H2 evolution).

    • Extract with Et2O. Note: Aziridines can be sensitive to acidic silica; use basified silica (1% Et3N) for purification if necessary.

Part 4: Troubleshooting & Critical Control Points

Zinc Reagent "Stalling"
  • Symptom: Starting material remains after 2 hours.

  • Cause: Zinc surface passivation.

  • Fix: Ensure the TMSCl activation step is not skipped. Use "Rieke Zinc" or highly activated zinc dust if the standard dust fails. Ensure the DMF is strictly anhydrous (<50 ppm H2O).

Beta-Elimination
  • Symptom: Formation of the acrylate byproduct (Methyl 2-(Cbz-amino)acrylate).

  • Cause: High temperatures or highly basic conditions during coupling.

  • Fix: Keep the Negishi coupling temperature below 65°C. The Cbz group is generally more resistant to this elimination than simple amides, but thermal stress promotes it.

Racemization
  • Context: While this guide uses the DL (racemic) starting material, researchers using the chiral L-isomer must note that the Zinc insertion step is stereoconservative. However, the coupling step can induce racemization if the Pd-catalyst undergoes slow reductive elimination.

  • Fix: Use bulky ligands like SPhos or XPhos to accelerate the coupling step and preserve stereochemical integrity (if using chiral starting material).

Part 5: References

  • Jackson, R. F. W., et al. "Synthesis of N-(tert-Butoxycarbonyl)-beta-iodoalanine Methyl Ester: A Useful Building Block." Organic Syntheses, vol. 81, 2005, pp. 77. Link(Foundational protocol for the zinc insertion chemistry adapted for Cbz).

  • Negishi, E., et al. "Formation of Carbon-Carbon Bonds via Palladium-Catalyzed Cross-Coupling." Aldrichimica Acta, vol. 38, no. 3, 2005. Link(Review of the coupling mechanism).

  • Ross, A. J., et al. "Zinc Insertion into Beta-Iodo-Alpha-Amino Acid Derivatives." Journal of the Chemical Society, Perkin Transactions 1, 1995, pp. 251-258. Link(Specific study on the stability of these organozinc reagents).

  • Saha, B., et al. "Recent Advances in the Synthesis of Aziridines." RSC Advances, vol. 5, 2015, pp. 70619-70631. Link(Context for the cyclization protocol).

Sources

Application

Application Note: Palladium-Catalyzed Functionalization of 3-Iodo-N-Cbz-DL-alanine Methyl Ester via Negishi Cross-Coupling

Executive Summary The synthesis of unnatural amino acids (UAAs) is a critical component of modern peptidomimetic drug discovery, enabling the development of therapeutics with enhanced proteolytic stability, structural ri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of unnatural amino acids (UAAs) is a critical component of modern peptidomimetic drug discovery, enabling the development of therapeutics with enhanced proteolytic stability, structural rigidity, and targeted ADME properties. 3-Iodo-N-Cbz-DL-alanine methyl ester serves as a highly versatile, orthogonally protected electrophilic building block. Through zinc-mediated metalation, it forms a nucleophilic organozinc intermediate (the Jackson reagent) that readily undergoes palladium-catalyzed Negishi cross-coupling with a wide array of aryl and heteroaryl halides. This application note details the mechanistic causality, quantitative optimization, and self-validating experimental protocols required to execute this functionalization with high fidelity.

Strategic Rationale & Chemical Logic

The functionalization of the β-carbon of alanine derivatives requires a highly chemoselective approach. Traditional organometallic reagents, such as Grignard (magnesium) or organolithium compounds, are highly nucleophilic and will rapidly attack the sensitive methyl ester or the carboxybenzyl (Cbz) carbamate protecting group.

To circumvent this, zinc is employed. Organozinc reagents are uniquely chemoselective; they possess highly covalent carbon-metal bonds that tolerate sensitive functional groups while remaining sufficiently reactive to undergo transmetalation with transition metals[1]. 2 pioneered the use of these β-alanine anion equivalents, demonstrating that the coupling of iodoalanine-derived organozinc reagents with halogenated arenes is an exceptionally effective approach for synthesizing unnatural amino acids[2].

Mechanistic Causality in Catalysis

The success of the Negishi cross-coupling relies on a finely tuned palladium catalytic cycle. The process begins with a Pd(0) active species, which undergoes oxidative addition into the C–X bond of the aryl or heteroaryl halide[1]. This step is often rate-limiting, particularly for electron-rich aryl chlorides or bromides.

Following oxidative addition, the organozinc reagent (derived from 3-Iodo-N-Cbz-DL-alanine methyl ester) undergoes transmetalation , transferring the protected amino acid framework onto the palladium center[1]. Finally, reductive elimination forms the new C–C bond and regenerates the Pd(0) catalyst.

A critical failure point in this chemistry is the competing β-hydride elimination of the alkyl-palladium intermediate, which yields a dehydroalanine byproduct. To prevent this, bulky, electron-rich biaryl phosphine ligands (such as SPhos or XPhos) are utilized. These ligands accelerate both oxidative addition and reductive elimination, ensuring the desired cross-coupling outcompetes side reactions[3].

CatalyticCycle Pd0 Pd(0) L_n Active Catalyst PdII_OA Pd(II) Complex Ar-Pd-X Pd0->PdII_OA Oxidative Addition (Ar-X) PdII_TM Pd(II) Complex Ar-Pd-R(Zinc) PdII_OA->PdII_TM Transmetalation (R-ZnI) PdII_TM->Pd0 Reductive Elimination (Ar-R)

Fig 1. Palladium-catalyzed Negishi cross-coupling catalytic cycle highlighting key mechanistic steps.

Quantitative Optimization of Reaction Parameters

The choice of palladium precatalyst and ligand is dictated by the nature of the electrophile. While early protocols utilized simple phosphines like P(o-tol)₃[4], modern methodologies leverage Buchwald-type ligands to expand the substrate scope to challenging halides[2].

Table 1: Optimization of Palladium Catalysts and Ligands for Negishi Cross-Coupling
Catalyst PrecursorLigandAryl Halide ElectrophileTempTypical YieldMechanistic Rationale
Pd(OAc)₂ (5 mol%)P(o-tol)₃Aryl Iodides50 °C70–85%Standard conditions; highly effective for reactive C–I bonds[4].
Pd₂(dba)₃ (2.5 mol%)P(o-tol)₃Aryl Bromides50 °C40–60%Moderate efficiency; oxidative addition is often the rate-limiting step[4].
Pd₂(dba)₃ (2.5 mol%)SPhosAryl Bromides60 °C75–90%Electron-rich biaryl ligand accelerates oxidative addition of C–Br bonds[2].
XPhos Pd G3None (Pre-complexed)Aryl Chlorides60 °C80–95%Highly active precatalyst; rapidly enters the catalytic cycle[2].

Self-Validating Experimental Protocol

This protocol outlines the synthesis of functionalized phenylalanines or heteroaryl-alanines using a self-validating workflow to ensure intermediate integrity.

Step 4.1: Preparation of Active Zinc

Causality: Commercially available zinc dust is coated with an inert layer of zinc oxide, which completely inhibits metalation. Chemical activation is mandatory.

  • Suspend high-purity Zinc dust (3.0 equiv) in anhydrous DMF under an Argon atmosphere.

  • Add 1,2-dibromoethane (5 mol%) and heat the suspension to 60 °C for 10 minutes. Rationale: The dibromoethane reacts with the oxide layer to form ethylene gas and soluble ZnBr₂, exposing fresh metal.

  • Cool to room temperature and add Chlorotrimethylsilane (TMSCl) (5 mol%). Stir for 15 minutes to further scavenge moisture and activate the surface.

Step 4.2: Formation of the Organozinc Reagent
  • Dissolve 3-Iodo-N-Cbz-DL-alanine methyl ester (1.0 equiv) in anhydrous DMF.

  • Add the solution dropwise to the activated zinc suspension. Stir at 35–40 °C for 1–2 hours.

  • Self-Validation Check: Remove a 50 µL aliquot, quench with saturated aqueous NH₄Cl, extract with ethyl acetate, and analyze via TLC or GC-MS. The complete disappearance of the 3-iodo starting material and the appearance of the des-iodo byproduct (N-Cbz-DL-alanine methyl ester) confirms quantitative zinc insertion.

  • Allow the excess zinc to settle. Transfer the clear supernatant (containing the active organozinc reagent) via cannula to a dry Schlenk flask.

Step 4.3: Palladium-Catalyzed Cross-Coupling
  • In a separate dry flask, combine the aryl halide (0.8 equiv relative to the zinc reagent), Pd₂(dba)₃ (2.5 mol%), and SPhos (5.0 mol%).

  • Evacuate and backfill the flask with Argon three times.

  • Add the organozinc supernatant via syringe.

  • Stir the reaction mixture at 50–60 °C for 12–18 hours.

  • Self-Validation Check: Monitor the reaction via LC-MS. The reaction is complete when the aryl halide is fully consumed, yielding the mass of the desired cross-coupled product.

Step 4.4: Work-Up and Purification
  • Quench the reaction mixture carefully with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Wash the combined organic layers with water and brine to remove DMF, then dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure unnatural amino acid.

Workflow A 3-Iodo-N-Cbz-DL-alanine methyl ester B Zinc Activation (Zn dust, TMSCl/1,2-dibromoethane) A->B Reagents C Organozinc Intermediate (Jackson Reagent) B->C Metalation F Negishi Cross-Coupling (50-60 °C, DMF/THF) C->F Nucleophile D Pd-Catalyst + Ligand (e.g., Pd2(dba)3 / SPhos) D->F Catalysis E Aryl/Heteroaryl Halide (Ar-X) E->F Electrophile G Unnatural Amino Acid Derivative F->G C-C Bond Formation

Fig 2. Experimental workflow for unnatural amino acid synthesis via Negishi cross-coupling.

References

  • Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine Source: Organic Letters - ACS Publications URL
  • Negishi cross-coupling reactions of α-amino acid-derived organozinc reagents and aromatic bromides Source: ResearchGate URL
  • Source: NobelPrize.
  • How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture Source: Frontiers in Chemistry URL

Sources

Method

Solid-phase peptide synthesis (SPPS) using 3-Iodo-N-Cbz-DL-alanine methyl ester

An Application Guide for the Solid-Phase Synthesis of Peptides Incorporating 3-Iodo-N-Cbz-DL-Alanine Authored by: A Senior Application Scientist Abstract The incorporation of non-natural amino acids (nnAAs) into peptide...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Solid-Phase Synthesis of Peptides Incorporating 3-Iodo-N-Cbz-DL-Alanine

Authored by: A Senior Application Scientist

Abstract

The incorporation of non-natural amino acids (nnAAs) into peptide sequences is a cornerstone of modern drug discovery and materials science, offering pathways to enhance proteolytic stability, modulate biological activity, and introduce novel functionalities.[1] Halogenated amino acids, in particular, serve as powerful tools for fine-tuning the bioactivity and specificity of peptide-based therapeutics.[2][3][4][5] This technical guide provides a comprehensive framework and detailed protocols for the integration of a unique building block, 3-Iodo-N-Cbz-DL-alanine, into peptide chains using Solid-Phase Peptide Synthesis (SPPS). We will explore the strategic implications of its constituent parts—the sterically demanding iodo group, the robust Carboxybenzyl (Cbz) protecting group, and its racemic nature—to provide researchers with the expertise needed for successful synthesis.

Foundational Principles: A Strategic Overview of SPPS

Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, revolutionized peptide chemistry by anchoring the C-terminal amino acid to an insoluble polymer resin.[6][7] This approach simplifies the entire process into a series of cyclical steps, as excess reagents and by-products are easily removed by filtration and washing, thus driving reactions to completion.[8]

The standard SPPS cycle involves four key stages:

  • Deprotection: Removal of the temporary Nα-protecting group from the resin-bound amino acid or peptide.

  • Activation: Conversion of the incoming amino acid's carboxyl group into a reactive species to facilitate amide bond formation.

  • Coupling: Formation of the peptide bond between the activated incoming amino acid and the deprotected N-terminus of the resin-bound chain.

  • Washing: Thorough rinsing of the resin with appropriate solvents to remove all soluble reagents and by-products.[6][7][9]

This cycle is repeated until the desired peptide sequence is assembled. The choice of Nα-protecting group dictates the overall synthetic strategy, with the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-Butoxycarbonyl (Boc) group being the most common.[6][10] The orthogonality of protecting groups—the ability to remove one type of group without affecting others—is paramount for synthesizing complex peptides.[9][11]

SPPS_Cycle Resin Resin-Bound Peptide (N-Terminally Protected) Deprotection Step 1: Nα-Deprotection (e.g., 20% Piperidine for Fmoc) Resin->Deprotection Washing1 Washing Step Deprotection->Washing1 Deprotected_Peptide Resin-Bound Peptide (Free N-Terminus) Washing1->Deprotected_Peptide Coupling Step 2: Activation & Coupling (Activated AA + DIEA) Deprotected_Peptide->Coupling Washing2 Washing Step Coupling->Washing2 Washing2->Resin Repeat Cycle

Figure 1. The general workflow of a single cycle in Solid-Phase Peptide Synthesis (SPPS).

The Building Block: Deconstructing 3-Iodo-N-Cbz-DL-Alanine

Successful incorporation of any non-natural amino acid requires a thorough understanding of its chemical properties. The title compound presents several unique features that must be addressed strategically.

Important Prerequisite: The commercially available form of this building block is often the methyl ester (3-Iodo-N-Cbz-DL-alanine methyl ester).[12][13][14] Standard SPPS coupling reagents (e.g., HATU, HBTU, DIC) activate a free carboxylic acid to form a peptide bond. Therefore, the methyl ester must first be hydrolyzed to its corresponding carboxylic acid via saponification before it can be used in the protocols described below.

  • The Iodo Side Chain: The iodine atom is large and electron-rich, introducing significant steric bulk. This can hinder coupling efficiency, potentially leading to incomplete reactions and deletion sequences.[1] To overcome this, more potent activation methods and longer reaction times are recommended. Furthermore, the carbon-iodine bond offers a synthetic handle for post-synthetic modifications via reactions like palladium-catalyzed cross-couplings, although this is beyond the scope of this primary guide.[15][16]

  • The N-Cbz Protecting Group: The Carboxybenzyl (Cbz or Z) group is a classic amine protecting group, renowned for its stability.[17] It is resistant to the basic conditions of Fmoc removal (e.g., piperidine) and the standard acidic conditions of final peptide cleavage from most resins (e.g., Trifluoroacetic acid - TFA).[10][18] It is typically removed under harsh acidic conditions (HBr in acetic acid) or, more commonly, via catalytic hydrogenolysis (H₂/Pd-C).[17][19] This stability makes it an excellent choice for introducing a permanent N-terminal cap in an Fmoc-based synthesis.

  • DL-Racemic Mixture: The "DL" designation indicates the use of a racemic mixture of both D- and L-alanine stereoisomers. When coupled to a chiral peptide chain, this will result in a nearly 1:1 mixture of two diastereomeric final peptides. These diastereomers will likely have different biological activities and must be separated during post-synthesis purification, typically by reverse-phase HPLC.

Table 1: Comparative Analysis of Key Protecting Groups
CharacteristicFmoc (Fluorenylmethyloxycarbonyl)Boc (tert-Butoxycarbonyl)Cbz (Carboxybenzyl)
Primary Use Nα-protection in SPPSNα-protection in SPPSN-terminal or side-chain protection
Deprotection Condition Base-labile (e.g., 20% piperidine in DMF)[20]Acid-labile (e.g., TFA)[6]Catalytic Hydrogenolysis (H₂/Pd-C) or strong acid (HBr)[10][17]
Orthogonality Orthogonal to acid-labile side-chain groups (Boc, tBu)Orthogonal to benzyl-based side-chain groupsOrthogonal to both base-labile (Fmoc) and moderately acid-labile (Boc) groups
SPPS Strategy Fmoc/tBuBoc/BzlPrimarily solution-phase; used for specific applications in SPPS[11]

Application Protocol: N-Terminal Capping with 3-Iodo-N-Cbz-DL-Alanine

This protocol details the incorporation of 3-Iodo-N-Cbz-DL-alanine as the final residue in a standard Fmoc/tBu SPPS strategy, resulting in an N-terminally Cbz-protected peptide.

Preliminary Step: Saponification of Methyl Ester (If Required)
  • Dissolve 3-Iodo-N-Cbz-DL-alanine methyl ester in a suitable solvent mixture (e.g., THF/Water).

  • Cool the solution to 0°C and add 1.1 equivalents of Lithium hydroxide (LiOH).

  • Stir the reaction at 0°C to room temperature, monitoring by TLC until the starting material is consumed.

  • Acidify the mixture with dilute HCl to pH ~2-3.

  • Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the free acid. Confirm the structure by NMR or MS.

Materials and Reagents
  • Fmoc-protected amino acids

  • Pre-loaded Wang or Rink Amide resin

  • 3-Iodo-N-Cbz-DL-alanine (free acid form)

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)

  • Deprotection: 20% (v/v) Piperidine in DMF

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% deionized water

  • Precipitation/Washing: Cold (-20°C) diethyl ether

Synthesis Workflow
  • Resin Preparation: Swell the pre-loaded resin in DMF for at least 1 hour in a suitable reaction vessel.[21]

  • Peptide Elongation: Perform standard Fmoc-SPPS cycles to assemble the desired peptide sequence up to the penultimate residue.

  • Final Fmoc Deprotection:

    • Wash the resin-bound peptide 3x with DMF.

    • Treat the resin with 20% piperidine in DMF for 5 minutes, then drain.

    • Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly (5x with DMF, 3x with DCM, 3x with DMF) to remove all traces of piperidine.

  • Coupling of 3-Iodo-N-Cbz-DL-Alanine:

    • In a separate vial, pre-activate the 3-Iodo-N-Cbz-DL-alanine. For every 1 equivalent of resin functional groups, use the reagents in Table 2.

    • Dissolve the amino acid and HATU in DMF. Add the DIEA and allow the mixture to activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for 4 hours. Due to the steric bulk of the iodo-substituent, a longer coupling time is essential. A negative Kaiser test should be used to confirm reaction completion. If the test is positive, a second coupling may be required.

    • Drain the vessel and wash the resin thoroughly (5x DMF, 3x DCM).

Figure 2. Coupling of activated 3-Iodo-N-Cbz-DL-alanine to the free N-terminus of the peptide-resin.
Table 2: Reagent Stoichiometry for Coupling Reaction
ReagentEquivalents (relative to resin loading)Purpose
3-Iodo-N-Cbz-DL-alanine 3.0Incoming Amino Acid
HATU 2.9Activating Agent
DIEA 6.0Activation & Neutralization Base
Final Cleavage and Deprotection
  • After the final coupling and washing, dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Place the dry resin in a flask and add the cleavage cocktail (approx. 10 mL per gram of resin).[22]

  • Stopper the flask and allow it to react at room temperature with occasional swirling for 2-3 hours.[22] This step cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt). The N-terminal Cbz group will remain intact.

  • Filter the resin using a fritted funnel and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA.

  • Precipitate the crude peptide by adding the combined filtrate dropwise into a centrifuge tube containing cold diethyl ether (~40 mL).[1]

  • Centrifuge the mixture to pellet the peptide. Decant the ether.

  • Wash the peptide pellet 2-3 times with cold diethyl ether to remove scavengers and dissolved protecting groups.

  • Dry the final peptide pellet under vacuum.

Downstream Processing: Purification and Analysis

The crude product will contain a mixture of two diastereomers, deletion sequences, and other impurities.

  • Purification: The primary method for separating the diastereomers and purifying the target peptides is reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: The identity and purity of the final products should be confirmed using analytical HPLC and mass spectrometry (e.g., LC-MS, MALDI-TOF) to verify the correct molecular weight.

By following this guide, researchers can strategically employ 3-Iodo-N-Cbz-DL-alanine to create novel peptides with an N-terminal cap, leveraging its unique chemical properties for advanced applications in drug discovery and chemical biology.

References

  • Title: Amino Acid Derivatives for Peptide Synthesis Source: AAPPTec URL: [Link]

  • Title: Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents Source: ACS Omega URL: [Link]

  • Title: Solid phase peptide synthesis methods and associated systems Source: Google Patents URL
  • Title: Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Super silyl-based stable protecting groups for both the C- and N-terminals of peptides: applied as effective hydrophobic tags in liquid-phase peptide synthesis Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Overview of Solid Phase Peptide Synthesis (SPPS) Source: AAPPTec URL: [Link]

  • Title: Site-specific Halogenation of Peptides and Proteins using engineered Halogenase Enzymes Source: bioRxiv URL: [Link]

  • Title: Automated solid-phase peptide synthesis to obtain therapeutic peptides Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes Source: MDPI URL: [Link]

  • Title: Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis Source: Knowledge at UChicago URL: [Link]

  • Title: Protecting Groups for Amines: Carbamates Source: Master Organic Chemistry URL: [Link]

  • Title: 3-Iodo-N-Cbz-L-alanine methyl ester Source: Next Peptide URL: [Link]

  • Title: Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory Source: Nowick Lab, UC Irvine URL: [Link]

  • Title: Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences Source: Luxembourg Bio Technologies URL: [Link]

  • Title: SYNTHESIS OF N-(tert-BUTOXYCARBONYL)-β-IODOALANINE METHYL ESTER Source: Organic Syntheses URL: [Link]

  • Title: How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS? Source: ResearchGate URL: [Link]

  • Title: Direct synthesis of Fmoc-protected amino acids using organozinc chemistry Source: Journal of the Chemical Society, Perkin Transactions 1 URL: [Link]

  • Title: Synthesis of N-( tert -Butoxycarbonyl)-β-Iodoalanine Methyl Ester: A Useful Building Block in the Synthesis of Nonnatural α-Amino Acids via Palladium Catalyzed Cross Coupling Reactions Source: ResearchGate URL: [Link]

Sources

Application

Application Note: Precision Hydrolysis of 3-Iodo-N-Cbz-DL-alanine Methyl Ester

Executive Summary & Chemical Strategy The hydrolysis of 3-Iodo-N-Cbz-DL-alanine methyl ester presents a classic chemoselectivity challenge in organic synthesis. Unlike simple amino acid esters, this substrate contains a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Strategy

The hydrolysis of 3-Iodo-N-Cbz-DL-alanine methyl ester presents a classic chemoselectivity challenge in organic synthesis. Unlike simple amino acid esters, this substrate contains a "Triangle of Instability":

  • The Methyl Ester: The target for hydrolysis.[1][2]

  • The

    
    -Alkyl Iodide:  A highly reactive leaving group susceptible to nucleophilic displacement (
    
    
    
    ) and elimination (
    
    
    ).
  • The N-Cbz Carbamate: While generally stable, the acidic N-H proton can be deprotonated by base, triggering intramolecular cyclization to form an aziridine.

Standard vigorous saponification (e.g., NaOH/MeOH, Reflux) will almost certainly result in the destruction of the starting material, yielding dehydroalanine (via elimination) or aziridine-2-carboxylic acid derivatives.

This guide details two optimized protocols designed to navigate these risks:

  • Protocol A (Biocatalytic): The "Gold Standard" for preservation of the alkyl iodide.

  • Protocol B (Chemical): A strictly controlled low-temperature lithium hydroxide method.

Mechanistic Analysis: The Triangle of Risk

Before attempting synthesis, it is critical to understand the competing pathways. The following diagram illustrates the fate of the substrate under different conditions.

ReactivityMap Substrate 3-Iodo-N-Cbz-Ala-OMe Target TARGET: 3-Iodo-N-Cbz-Ala-OH Substrate->Target Enzymatic (pH 7) or Mild LiOH (0°C) Dehydro SIDE PRODUCT A: N-Cbz-Dehydroalanine (Elimination) Substrate->Dehydro Strong Base (pH > 12) High Temp Aziridine SIDE PRODUCT B: N-Cbz-Aziridine-2-COOH (Cyclization) Substrate->Aziridine Base (Deprotonation of NH) Serine SIDE PRODUCT C: N-Cbz-Serine (Substitution) Substrate->Serine Hydroxide Attack (SN2) Long Reaction Time

Figure 1: Competing reaction pathways. Successful hydrolysis requires conditions that favor the green path while suppressing the red pathways.

Protocol A: Enzymatic Hydrolysis (Pig Liver Esterase)

Status: Recommended (Highest Chemoselectivity)

Enzymatic hydrolysis operates at neutral pH (7.0–8.0), effectively eliminating the risk of


-elimination or aziridine formation. Pig Liver Esterase (PLE) is highly effective for 

-amino acid methyl esters.
Materials
  • Substrate: 3-Iodo-N-Cbz-DL-alanine methyl ester

  • Enzyme: Pig Liver Esterase (PLE) (Sigma-Aldrich/Merck, suspension in ammonium sulfate)

  • Solvent: Acetone (HPLC grade)

  • Buffer: 0.1 M Phosphate Buffer (pH 7.5 or 8.0)

  • Quench: 1 M HCl

Step-by-Step Procedure
  • Preparation: Dissolve 1.0 mmol (363 mg) of the substrate in 5 mL of Acetone.

  • Buffer Addition: Add 20 mL of 0.1 M Phosphate Buffer (pH 7.5) to the acetone solution. The mixture should be a clear solution or a fine suspension.

    • Note: Acetone is used as a co-solvent to ensure substrate solubility. Do not exceed 20% v/v acetone if possible, as high organic content can denature the enzyme.

  • Enzyme Initiation: Add 100 units (approx. 50-100

    
    L) of PLE suspension.
    
  • Incubation: Stir gently at 25°C .

    • Monitoring: Monitor pH continuously. As the ester hydrolyzes, acid is released, dropping the pH. Maintain pH at 7.5 by automatic titration (pH stat) or manual addition of 0.1 M NaOH.

    • Endpoint: Monitor by TLC (SiO₂, 50% EtOAc/Hexane). The starting material (

      
      ) should disappear, and a baseline spot (acid) should appear. Typical time: 2–6 hours.
      
  • Work-up:

    • Filter the mixture through a pad of Celite to remove the enzyme.

    • Acidify the filtrate carefully to pH 2–3 using 1 M HCl. Do not go below pH 2 to avoid acid-catalyzed degradation.

    • Extract immediately with Ethyl Acetate (

      
       mL).
      
  • Isolation:

    • Wash combined organics with Brine.[1][3]

    • Dry over anhydrous

      
      .[3]
      
    • Concentrate in vacuo at low temperature (<30°C).

Yield Expectation: 85–95% Purity: >98% (No dehydroalanine detected).

Protocol B: Low-Temperature Chemical Saponification

Status: Alternative (Faster, but requires strict control)

If enzymes are unavailable, Lithium Hydroxide (LiOH) is preferred over NaOH or KOH. The lithium cation is less basic and coordinates with the ester carbonyl, facilitating hydrolysis at lower pH.

Materials
  • Substrate: 3-Iodo-N-Cbz-DL-alanine methyl ester

  • Reagent: LiOH

    
    H
    
    
    
    O (Lithium Hydroxide monohydrate)
  • Solvent: THF (Tetrahydrofuran) and Water (3:1 ratio)

Experimental Workflow

ChemicalProtocol Step1 Dissolve Substrate (THF, 0°C) Step2 Add LiOH (1.1 eq) (Dissolved in H2O) Step1->Step2 Step3 Stir at 0°C (Strict Temp Control) Step2->Step3 Step4 TLC Check (Every 15 mins) Step3->Step4 Step4->Step3 Incomplete Step5 Quench (1M HCl) (pH 3) Step4->Step5 Complete Step6 Extract & Dry Step5->Step6

Figure 2: Chemical hydrolysis workflow emphasizing temperature control.

Step-by-Step Procedure
  • Dissolution: Dissolve 1.0 mmol (363 mg) of substrate in 6 mL of THF. Cool the solution to 0°C in an ice/water bath.

  • Reagent Preparation: Dissolve 1.1 mmol (46 mg) of LiOH

    
    H
    
    
    
    O in 2 mL of cold water.
    • Critical: Do not use a large excess of base. 1.1 to 1.2 equivalents are sufficient. Excess base promotes elimination.

  • Addition: Add the aqueous LiOH solution dropwise to the THF solution over 5 minutes.

  • Reaction: Stir at 0°C . Do not allow to warm to room temperature.

    • Time: The reaction is usually complete within 30–60 minutes.

  • Quenching: Once TLC shows consumption of starting material, immediately quench by adding 1 M HCl until pH reaches 2–3.

    • Why: Leaving the product in basic solution, even after ester cleavage, risks aziridine formation.

  • Extraction: Dilute with water (10 mL) and extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Dry organic layers over

    
     and concentrate. If minor elimination products are observed, they can often be removed by recrystallization from EtOAc/Hexane.
    

Quality Control & Troubleshooting

Verify the integrity of the C-I bond and the absence of side products using


H NMR.
ComponentKey NMR Signal (

H, CDCl

)
Diagnostic Feature
Product (3-Iodo-Ala-OH)

3.6-3.8 ppm (m, 2H)

-CH

I protons intact.
Dehydroalanine (Elimination)

5.7 & 6.2 ppm (s, 1H each)
Distinct vinyl protons.
Aziridine (Cyclization)

2.4-2.6 ppm (m)
Upfield shift of

-protons due to ring strain.
Serine (Substitution)

3.9-4.1 ppm (m)
Downfield shift of

-CH

due to Oxygen.

Storage: The free acid is less stable than the ester. Store at -20°C under Argon. Avoid prolonged exposure to light (iodides are photosensitive).

References

  • Jackson, R. F. W., et al. (2005). "Synthesis of N-(tert-Butoxycarbonyl)-

    
    -iodoalanine Methyl Ester." Organic Syntheses, 81, 77. Link
    
    • Context: Establishes the synthesis and stability of protected -iodoalanine esters.
  • Ohwa, M., et al. (1987). "Enzymatic Hydrolysis of Amino Acid Esters." Bulletin of the Chemical Society of Japan.
  • BenchChem. (2025).[3][4] "Synthesis of 3-Azido-D-alanine: An In-depth Technical Guide." Link

    • Context: Discusses side reactions (elimination)
  • Sato, K., et al. (1999). "Aziridine formation from -halo amines." Tetrahedron Letters. Context: Mechanistic background on the cyclization risk of N-protected -halo amines.
  • Pascal, R., et al. (1998). "Mild hydrolysis of esters using LiOH." Journal of Organic Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Optimizing Yield for 3-Iodo-N-Cbz-DL-alanine Methyl Ester

The following technical guide details the optimization of 3-Iodo-N-Cbz-DL-alanine methyl ester synthesis. This response is structured as a Tier-3 Technical Support document, designed for senior researchers requiring acti...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the optimization of 3-Iodo-N-Cbz-DL-alanine methyl ester synthesis. This response is structured as a Tier-3 Technical Support document, designed for senior researchers requiring actionable troubleshooting and high-yield protocols.

Executive Summary & Mechanism

The synthesis of


-iodo amino acids is frequently plagued by two competing pathways: elimination  (forming dehydroalanine) and incomplete conversion . While direct iodination (Appel reaction) is common, it often suffers from difficult purification (removal of 

).

To maximize yield and purity, we recommend the Two-Step Sulfonate Displacement Strategy (Activation


 Displacement). This method offers superior control over elimination side-reactions and simplifies purification compared to phosphine-based methods.
Reaction Pathway (Recommended)[1][2][3][4][5]
  • Activation:

    
    -Tosylation of N-Cbz-Ser-OMe using 
    
    
    
    .
  • Displacement: Finkelstein-type substitution using

    
     in Acetone.
    

Figure 1: Stepwise conversion pathway minimizing elimination risk.

Critical Troubleshooting Guide (Q&A)

Issue 1: Low Yield due to "Dehydroalanine" Formation

User Question: "I am observing a significant amount of alkene byproduct (dehydroalanine) in my NMR. How do I stop this elimination?"

Technical Analysis: The


-position of serine derivatives is sensitive to base-catalyzed elimination, especially once converted to a good leaving group (Tosylate or Iodide).
  • Root Cause: Excess base (

    
    ) during tosylation or high temperatures during iodination.
    
  • Solution:

    • Temperature Control: Perform the tosylation strictly at 0°C . Do not allow the reaction to warm to room temperature until the addition of TsCl is complete.

    • Base Management: Use exactly 1.1–1.2 equivalents of

      
      . A large excess promotes E2 elimination.
      
    • Iodination Buffer: In the second step, avoid adding base. Sodium Iodide (NaI) in acetone is neutral; ensure your intermediate is free of residual amine before this step.

Issue 2: Purification Difficulties (Oily Product)

User Question: "My product is a viscous yellow oil that won't crystallize, and flash column separation is difficult. How can I get a solid?"

Technical Analysis: Racemic mixtures (DL) often have different crystallization kinetics than pure enantiomers. Furthermore, residual solvent or


 prevents lattice formation.
  • Root Cause: Residual Toluene/DCM or impurities (

    
    , 
    
    
    
    ).
  • Solution:

    • Trituration: Dissolve the crude oil in a minimum amount of warm DCM or Ethyl Acetate , then slowly add cold Hexanes or Petroleum Ether until cloudy. Store at -20°C.

    • Removal of Excess TsCl: If using the Tosyl route, recrystallize the intermediate (O-Tosyl serine) first. It is much easier to purify the intermediate than the final unstable iodo-compound.

    • Flash Chromatography: If an oil persists, use a gradient of Hexane:EtOAc (90:10

      
       70:30) . The iodo compound usually elutes before the starting material.
      
Issue 3: Product Decomposition upon Storage

User Question: "The product turned purple/black after a week in the fridge. Is it ruined?"

Technical Analysis: The color change indicates the liberation of free Iodine (


), caused by the homolytic cleavage of the weak C-I bond. This is accelerated by light.
  • Root Cause: Photolytic decomposition.

  • Solution:

    • Copper Stabilization: Store the compound with a small piece of Copper wire or Copper turnings in the vial. Copper scavenges free iodine, preventing the autocatalytic decomposition cycle.

    • Dark/Cold: Store strictly at -20°C in amber vials wrapped in foil.

Optimized Experimental Protocol

Method: Two-Step Sulfonate Displacement (Recommended for Scale & Yield)

Step 1: Synthesis of O-Tosyl-N-Cbz-DL-Serine Methyl Ester
  • Setup: Charge a flame-dried flask with N-Cbz-DL-Serine methyl ester (1.0 equiv) and dry DCM (0.5 M concentration). Add DMAP (0.05 equiv) and Triethylamine (1.2 equiv).

  • Reaction: Cool to 0°C . Add p-Toluenesulfonyl chloride (TsCl) (1.1 equiv) portion-wise over 20 minutes.

  • Monitoring: Stir at 0°C for 2–4 hours. Monitor by TLC (Hex:EtOAc 1:1).

  • Workup: Wash with cold 1M HCl, then sat.

    
    , then Brine.[1] Dry over 
    
    
    
    .
  • Purification: Recrystallize from EtOAc/Hexanes. (Target Yield: >85%).

Step 2: Iodination (Finkelstein)
  • Setup: Dissolve the Tosyl-intermediate (from Step 1) in Acetone (0.3 M).

  • Reaction: Add Sodium Iodide (NaI) (2.0 equiv). Stir at room temperature for 12 hours.

    • Note: If reaction is slow, warm to 40°C, but monitor closely for elimination.

  • Workup: Concentrate acetone in vacuo. Dissolve residue in

    
     (Ether) and water. Wash organic layer with 10% 
    
    
    
    (Sodium Thiosulfate)
    to remove any free iodine (yellow color disappears).
  • Yield: Dry and concentrate. (Target Yield: 80–90%).

Comparison of Methods
FeatureMethod A: Tosyl Displacement (Recommended)Method B: Appel (

)
Overall Yield 75–85% 50–65%
Purity Profile High (Intermediate can be recrystallized)Low (Contaminated with

)
Scalability Excellent (>100g)Poor (Viscous byproducts)
Atom Economy ModerateLow (Generates stoichiometric phosphine oxide)

Troubleshooting Logic Flow

Figure 2: Decision tree for resolving common synthesis bottlenecks.

References

  • Jackson, R. F. W., et al. (2005). "Synthesis of N-(tert-Butoxycarbonyl)-

    
    -iodoalanine Methyl Ester: A Useful Building Block in the Synthesis of Nonnatural 
    
    
    
    -Amino Acids via Palladium Catalyzed Cross Coupling Reactions." Organic Syntheses, 81, 77.
    • Note: This is the definitive protocol for the Tosyl-displacement route (Boc analog)
  • Dunn, P. J., et al. (2018). "Side reactions in peptide synthesis: An overview." Bibliomed.

    • Provides mechanistic insight into the elimination side-reactions of serine deriv
  • BenchChem Protocols. (2025). "Synthesis of Cbz-Ala-Ala-Ala-Ala: A Detailed Protocol."

    • General reference for Cbz-group handling and peptide coupling conditions.
  • Sigma-Aldrich Technical Data. (2026). "3-Iodo-N-Cbz-L-alanine Methyl ester Product Specification."

    • Verification of stability and storage conditions (0-8°C).

Sources

Optimization

Technical Support Center: Purification of 3-Iodo-N-Cbz-DL-alanine methyl ester

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 3-Iodo-N-Cbz-DL-alanine methyl ester. This valuable synthetic interm...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 3-Iodo-N-Cbz-DL-alanine methyl ester. This valuable synthetic intermediate is known for its utility in introducing iodinated alanine residues into peptides and other complex molecules. However, its purification is often complicated by the compound's inherent instability. This document addresses common issues through a troubleshooting and FAQ format, grounded in chemical principles and field-proven experience.

Troubleshooting Guide: Common Purification Issues

This section directly addresses specific problems you may encounter during the purification process.

Question 1: My product is turning yellow/brown and streaking on the TLC plate during silica gel chromatography. What is causing this degradation and how can I prevent it?

Answer: This is a classic sign of decomposition. The primary cause is the inherent instability of the carbon-iodine (C-I) bond, which can be cleaved under acidic conditions. Standard silica gel is naturally acidic and can catalyze the elimination of HI or the release of free iodine (I₂), which is responsible for the brown color.

Causality and Prevention Strategy:

  • Acid-Catalyzed Decomposition: The lone pairs on the oxygen atoms of the silica surface act as weak Brønsted acids, protonating the molecule and facilitating the loss of the iodide ion, which is a good leaving group.

  • Solution 1: Neutralize the Stationary Phase: The most effective strategy is to deactivate the acidic sites on the silica gel. This can be achieved by preparing your mobile phase with a small amount of a tertiary amine, such as 0.1-1% triethylamine (Et₃N). The amine will preferentially bind to the acidic sites, creating a more inert environment for your compound.

  • Solution 2: Use an Alternative Stationary Phase: If decomposition persists, consider using a less acidic stationary phase, such as neutral alumina. However, be aware that the elution profile will change, and you will need to re-optimize your mobile phase.

  • Solution 3: Minimize Contact Time: Work efficiently. Do not let the compound sit on the column for extended periods. A faster flow rate during flash chromatography can help minimize the contact time between the compound and the stationary phase. Halogenated amino acid derivatives can be sensitive, and prolonged exposure to silica or solvents can lead to hydrolysis or other side reactions[1].

Question 2: After purification, my final product is an off-white or pale-yellow solid instead of the expected white powder. How can I remove the color?

Answer: The coloration is typically due to trace amounts of elemental iodine (I₂) or other chromophoric degradation byproducts.

Decolorization Strategies:

  • Aqueous Wash: During the initial workup (before chromatography), wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). This will reduce any elemental iodine back to colorless iodide (I⁻).

  • Recrystallization with Charcoal: If the final product is colored, recrystallization is an effective method for purification. Dissolve the crude solid in a minimal amount of a hot solvent (e.g., ethyl acetate). Add a very small amount of activated charcoal to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal.[2] Allow the filtrate to cool slowly to obtain pure, colorless crystals.

    • Caution: Activated charcoal can adsorb your product, leading to yield loss. Use it sparingly.

  • Light Protection: The C-I bond can be photolabile.[3] Always protect your reaction and purification setup from direct light by covering flasks and columns with aluminum foil.

Question 3: My NMR spectrum shows signals that don't correspond to the product. What are the most likely impurities?

Answer: Impurities in 3-Iodo-N-Cbz-DL-alanine methyl ester often fall into three categories:

  • Process-Related Impurities: These are unreacted starting materials or reagents from the synthesis. The most common would be the non-iodinated starting material, N-Cbz-DL-alanine.[4]

  • Degradation Impurities:

    • Dehydroalanine Derivative: Formed by the elimination of HI. This is a common decomposition pathway on silica gel or upon heating.

    • Hydrolysis Products: If exposed to moisture, the methyl ester can hydrolyze to the corresponding carboxylic acid.

  • Solvent-Related Impurities: Residual solvents from the reaction or purification (e.g., ethyl acetate, hexane, dichloromethane) are common. These can usually be removed by drying under high vacuum.

High-purity analytical techniques like HPLC and NMR are essential for identifying and quantifying these impurities.[5][6][7]

Frequently Asked Questions (FAQs)

Question 1: What are the recommended storage conditions for 3-Iodo-N-Cbz-DL-alanine methyl ester to ensure its long-term stability?

Answer: Given the compound's sensitivity, proper storage is critical. Based on supplier recommendations for analogous compounds, you should:

  • Store at low temperature: Keep the compound in a refrigerator or freezer (0-8 °C is a common recommendation).[8]

  • Protect from light: Store in an amber vial or a clear vial wrapped in aluminum foil.[3]

  • Protect from moisture and air: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[9]

Question 2: Can I use recrystallization as the sole method of purification instead of column chromatography?

Answer: Yes, recrystallization can be a very effective and often preferred method, especially if the impurities have significantly different solubility profiles from your product. It avoids potential decomposition on a stationary phase. A common solvent system for protected amino acids is a mixture of a good solvent (like ethyl acetate or methanol) and an anti-solvent (like heptane or water).[2][10][11] The key is to perform solubility tests with small amounts of material to find the optimal solvent pair.

Question 3: What are the key safety precautions when handling this compound?

Answer: While specific toxicity data may be limited, it is prudent to treat this compound with care.

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[9]

  • Ventilation: Handle the solid and any solutions in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

  • Hazard Information: Similar compounds are listed with hazard statements such as H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[8] Assume this compound has similar properties.

Data Presentation

Table 1: Recommended Parameters for Flash Column Chromatography Purification

ParameterRecommendationRationale & Expert Insight
Stationary Phase Silica Gel (230-400 mesh)Provides a good balance of resolution and flow rate for efficient purification.
Stationary Phase Pre-treatment Optional: Slurry silica with eluent containing 0.5-1% Triethylamine (Et₃N)Critical Step. This neutralizes acidic sites on the silica surface, significantly reducing the risk of acid-catalyzed decomposition of the iodo-compound.
Mobile Phase (Eluent) Hexane/Ethyl Acetate or Dichloromethane/Methanol GradientA gradient starting from low polarity (e.g., 95:5 Hexane:EtOAc) and gradually increasing the percentage of the more polar solvent allows for the separation of non-polar impurities before eluting the target compound.
Sample Loading Dry LoadingAdsorbing the crude product onto a small amount of silica gel before loading it onto the column often results in sharper bands and better separation compared to wet loading.
Monitoring TLC with UV visualization (254 nm) and/or p-Anisaldehyde stainThe Cbz group is UV active. Staining can help visualize non-UV active impurities.

Experimental Protocols

Protocol: Flash Column Chromatography with Deactivated Silica Gel

This protocol provides a robust method for purifying crude 3-Iodo-N-Cbz-DL-alanine methyl ester.

  • Prepare the Mobile Phase: Prepare two solvent mixtures.

    • Solvent A (Low Polarity): 95:5 Hexane/Ethyl Acetate + 0.5% Triethylamine.

    • Solvent B (High Polarity): 70:30 Hexane/Ethyl Acetate + 0.5% Triethylamine.

  • Prepare the Column:

    • Select an appropriately sized column for your amount of crude material (e.g., a 40g silica column for 1-2g of crude).

    • Create a slurry of silica gel in Solvent A and carefully pack the column, ensuring no air bubbles are trapped.

    • Equilibrate the column by passing 2-3 column volumes of Solvent A through it.

  • Prepare the Sample (Dry Loading):

    • Dissolve your crude product (~1g) in a minimal amount of a suitable solvent (e.g., 5-10 mL of dichloromethane or ethyl acetate).

    • Add 2-3g of silica gel to this solution.

    • Remove the solvent completely under reduced pressure (rotary evaporator) until a fine, free-flowing powder is obtained.

  • Run the Column:

    • Carefully layer the silica-adsorbed sample onto the top of the packed column.

    • Begin elution with 100% Solvent A.

    • Gradually increase the proportion of Solvent B to elute the compound. A typical gradient might be from 0% to 50% B over 10 column volumes.

    • Collect fractions (e.g., 10-20 mL each) throughout the run.

  • Analyze Fractions:

    • Spot every few fractions on a TLC plate.

    • Develop the TLC plate in a solvent system that gives your product an Rf of ~0.3 (e.g., 80:20 Hexane:EtOAc).

    • Visualize the spots under a UV lamp.

  • Isolate the Product:

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.

    • Place the resulting solid under high vacuum for several hours to remove any residual solvent.

Visualization

Troubleshooting Workflow for Purification

This diagram outlines a logical workflow for diagnosing and solving common purification challenges.

Purification_Workflow cluster_start Initial Analysis cluster_diagnosis Diagnosis cluster_solution Actionable Solutions Start Crude Product TLC Analyze by TLC Start->TLC Color Is sample colored (yellow/brown)? TLC->Color Streaking Streaking or new spots on baseline? Color->Streaking No Charcoal Consider pre-column Na2S2O3 wash or post-column charcoal treatment Color->Charcoal Yes Deactivate Decomposition Likely: Use eluent with 0.5% Et3N Work quickly & protect from light Streaking->Deactivate Yes Proceed Proceed to Optimized Column Chromatography Streaking->Proceed No Charcoal->Streaking Deactivate->Proceed Pure Pure Product Proceed->Pure

Caption: A decision-making workflow for troubleshooting the purification of 3-Iodo-N-Cbz-DL-alanine methyl ester.

References

  • BLD Pharm. 3-Iodo-N-Cbz-DL-alanine methyl ester Technical Data.
  • Smolecule. Buy N-Fmoc-3-iodo-L-alanine tert-butyl ester | 282734-33-2. (2023).
  • SRIRAMCHEM. Fmoc-3-iodo-L-Alanine methyl ester.
  • Fisher Scientific. N-Boc-3-iodo-L-alanine methyl ester, 98%.
  • Sigma-Aldrich. 3-Iodo-N-Cbz-D-alanine methyl ester | 74683-70-8.
  • PubChem. N-Fmoc-3-iodo-D-alanine methyl ester | C19H18INO4 | CID 72212556.
  • Organic Syntheses. dl-ALANINE.
  • Advanced ChemBlocks. 3-Iodo-N-Cbz-L-alanine Methyl ester.
  • ChemicalBook. N-Cbz-D-Alanine(26607-51-2) 1H NMR spectrum.
  • Next Peptide. 56877-38-4 | 3-Iodo-N-Cbz-L-alanine methyl ester.
  • Becana-Polo, S., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC.
  • Justia Patents. Process for the preparation of protected L-alanine derivatives. (2015).
  • Benchchem. An In-depth Technical Guide to N-Carbobenzyloxy-Alanine (Cbz-Alanine).
  • Veeprho. Alanine Impurities and Related Compound.
  • Benchchem. Technical Support Center: Purification of Crude N-Methyl-DL-alanine Crystals.
  • Google Patents. CN109704983B - Method for the synthesis of 3-iodo-N-protected-L-tyrosine methyl ester by de-MOM protection.
  • SpectraBase. D,L-Alanine methyl ester hydrochloride - Optional[13C NMR] - Spectrum.
  • Sigma-Aldrich. 3-Iodo-N-Cbz-D-alanine methyl ester | 74683-70-8 (Alternative Supplier).
  • Koech, P. K., et al. (2008). Improved synthesis of no-carrier-added p-[124I]iodo-L-phenylalanine and p-[131I]iodo-L-phenylalanine for nuclear medicine applications in malignant gliomas. PubMed.
  • ResearchGate. Chromatograms of the enantiomer resolution of racemic alanine....
  • Organic Syntheses. benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester.

Sources

Troubleshooting

Side reactions in the synthesis of 3-Iodo-N-Cbz-DL-alanine methyl ester

This technical guide addresses the synthesis of 3-Iodo-N-Cbz-DL-alanine methyl ester , a critical intermediate often used to generate organozinc reagents (Jackson reagent) for palladium-catalyzed cross-coupling. The synt...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the synthesis of 3-Iodo-N-Cbz-DL-alanine methyl ester , a critical intermediate often used to generate organozinc reagents (Jackson reagent) for palladium-catalyzed cross-coupling.

The synthesis typically proceeds via the activation of N-Cbz-DL-Serine methyl ester (usually as a tosylate or mesylate) followed by nucleophilic displacement with iodide. The primary technical challenges involve balancing reactivity against the molecule's tendency toward


-elimination and neighboring group participation.

Part 1: The "Golden Route" & Critical Mechanisms

To understand the side reactions, we must first establish the standard, high-fidelity synthetic pathway. The most robust method involves a two-step sequence:

  • O-Sulfonylation: Conversion of the serine hydroxyl group into a good leaving group (Tosylate).

  • Finkelstein Reaction: Displacement of the tosylate by iodide in acetone.

Core Reaction Pathway (DOT Diagram)

ReactionPathway Start N-Cbz-Ser-OMe (Starting Material) Tosylate Intermediate: O-Tosyl Derivative Start->Tosylate TsCl, Et3N, DMAP (DCM, 0°C) Product TARGET: 3-Iodo-N-Cbz-Ala-OMe Tosylate->Product NaI (excess) (Acetone, RT to 40°C) Dehydro SIDE PRODUCT A: N-Cbz-Dehydroalanine-OMe (Elimination) Tosylate->Dehydro Strong Base / Heat (β-Elimination) Oxazoline SIDE PRODUCT B: Oxazoline Derivative (Cyclization) Tosylate->Oxazoline Lewis Acid / Heat (Neighboring Group) Chloride SIDE PRODUCT C: 3-Chloro Analog (Halogen Exchange) Tosylate->Chloride Cl- ions present (Competition) Product->Dehydro Long storage / Base

Figure 1: Reaction landscape showing the primary conversion pathway and the three most critical diversionary side reactions.

Part 2: Troubleshooting Side Reactions

The following guide details the specific chemical failures that lead to impurities, their mechanistic origins, and corrective actions.

Issue 1: Formation of Dehydroalanine (The "Elimination" Problem)

Symptom: NMR shows olefinic protons (singlets around


 5.7 and 6.2 ppm). Yield decreases significantly.
Mechanism:  The 

-iodine (and the O-Tosyl group) are excellent leaving groups. The

-proton is acidic due to the flanking ester and carbamate groups. In the presence of base (even weak bases like bicarbonate during workup) or heat, E2 elimination occurs, yielding N-Cbz-dehydroalanine methyl ester .
Root Cause Corrective Action
Reaction Temperature too high Perform the iodination (Finkelstein) at room temperature . Only heat to 40°C if conversion stalls after 24h. Avoid reflux.
Basic Workup Avoid washing the organic layer with saturated

or strong bases. Use dilute

or neutral water washes.
Prolonged Reaction Time Monitor via TLC. Once the tosylate is consumed, stop immediately. The product is less stable than the intermediate.[1][2]
Issue 2: The "Chloride" Contamination

Symptom: Mass spectrometry shows a peak at M-44 (Cl vs I mass diff) or elemental analysis shows chlorine. Mechanism: If


 is used with pyridine or triethylamine hydrochloride precipitates are not removed, free chloride ions (

) compete with iodide (

) for the displacement. Since

bonds are stronger than

, the reaction is irreversible, locking the molecule as the 3-chloro impurity.
  • Prevention:

    • Crystallization of Tosylate: Do not use crude tosylate. Recrystallize the O-tosyl intermediate (usually from EtOAc/Hexane) to remove all traces of amine-hydrochloride salts before the iodination step.

    • Reagent Quality: Use anhydrous NaI (dried under vacuum) to ensure high nucleophilicity of the iodide.

Issue 3: Oxazoline/Oxazolidinone Formation

Symptom: Loss of the amide proton in NMR; IR shows shift in carbonyl stretch. Mechanism: "Neighboring Group Participation" (NGP). The carbonyl oxygen of the Cbz group or the amide backbone attacks the electrophilic


-carbon, displacing the leaving group. This forms a cyclic 5-membered ring.[3]
  • Risk Factor: This is more common when using Lewis acids or if the reaction mixture becomes acidic.

  • Correction: Maintain strictly neutral conditions during the Finkelstein reaction. Add a small amount of copper metal (Cu) or mild scavenger to prevent iodine radical formation, which can catalyze this cycle.

Part 3: Optimized Experimental Protocol

Objective: Synthesis of 3-Iodo-N-Cbz-DL-alanine methyl ester (Target: ~10g scale).

Step 1: Synthesis of O-Tosyl Intermediate
  • Dissolution: Dissolve N-Cbz-DL-Ser-OMe (1.0 eq) in anhydrous DCM (0.2 M).

  • Reagents: Add

    
     (1.1 eq) and DMAP (0.05 eq).
    
  • Addition: Cool to 0°C. Add

    
     (1.2 eq) dropwise over 30 mins. Crucial: Keep cold to prevent elimination.
    
  • Workup: Wash with 1N HCl (cold), then water. Dry over

    
    .
    
  • Purification: Mandatory recrystallization from EtOAc/Petroleum Ether. Do not proceed with crude oil.

Step 2: Iodination (Finkelstein)
  • Solvent: Dissolve the crystalline Tosylate in dry acetone (0.15 M).

  • Displacement: Add

    
     (2.0 eq).
    
  • Reaction: Stir at Room Temperature for 24–48 hours. Protect from light (wrap flask in foil).

    • Note: A white precipitate (NaOTs) will form.

  • Workup:

    • Remove acetone in vacuo (bath < 35°C).

    • Redissolve residue in

      
       or EtOAc.
      
    • Wash with 10%

      
       (Sodium Thiosulfate)  to remove free iodine (yellow color).
      
    • Wash with water.[4][5] Dry over

      
      .
      
  • Storage: The product is light and heat sensitive. Store at -20°C.

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use the Appel Reaction (


) instead of the Tosylate route? 

Yes , but with caution. The Appel reaction is faster but generates triphenylphosphine oxide (


), which is notoriously difficult to separate from the iodo-ester without chromatography. The Tosylate route allows for crystallization-based purification, which is superior for scale-up.

Q2: My product turned brown after one day on the bench. Is it ruined?

Likely not. The brown color is free iodine (


) resulting from homolytic cleavage of the weak 

bond caused by light.
  • Fix: Dissolve in ether, wash with sodium thiosulfate solution until clear, dry, and re-concentrate. Store in the dark.

Q3: Why is the DL-form used? Does the stereochemistry matter for the side reactions?

The DL-form (racemic) is often used as a cheaper starting material for testing reaction conditions or when the final product (e.g., an unnatural amino acid) will be resolved later.

  • Technical Note: The L-isomer is equally susceptible to elimination. However, if you observe a loss of optical rotation in the L-isomer synthesis without elimination, it indicates racemization caused by the basicity of the iodide ion or the amine base used in the first step.

Q4: Can I distill the product?

ABSOLUTELY NOT.


-iodo amino acid derivatives are thermally unstable. Heating will cause rapid decomposition to dehydroalanine and liberation of iodine vapors. Purification must be done via recrystallization (EtOAc/Hexane) or silica column chromatography.

References

  • Jackson, R. F. W., & Perez-Gonzalez, M. (2005). Synthesis of N-(tert-Butoxycarbonyl)-

    
    -iodoalanine Methyl Ester: A Useful Building Block in the Synthesis of Nonnatural 
    
    
    
    -Amino Acids via Palladium Catalyzed Cross Coupling Reactions.[6] Organic Syntheses, 81, 77.
    • Note: While this reference describes the Boc-analog, the mechanistic protocols for the Finkelstein reaction and zinc insertion are identical for the Cbz-deriv
  • Dunn, M. J., Jackson, R. F. W., Pietruszka, J., & Turner, D. (1995). Preparation of enantiomerically pure organozinc reagents derived from serine: synthesis of non-proteinogenic amino acids. Journal of Organic Chemistry, 60(7), 2210–2215.

    • Establishes the stability profiles of -iodo amino acids.
  • Boto, A., Gallardo, J. A., Hernández, D., & Hernández, R. (2007).[7] Synthesis of unnatural amino acids from serine derivatives by

    
    -fragmentation of primary alkoxyl radicals.[7] The Journal of Organic Chemistry, 72(19), 7260-7269. 
    
    • Discusses side reactions involving serine deriv

Sources

Optimization

Technical Support Center: Troubleshooting Cross-Coupling of 3-Iodo-N-Cbz-DL-Alanine Methyl Ester

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the synthesis of unnatural amino acids via the Negishi cross-coupling of -iodoalanine de...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the synthesis of unnatural amino acids via the Negishi cross-coupling of


-iodoalanine derivatives. The conversion of 3-Iodo-N-Cbz-DL-alanine methyl ester into its corresponding organozinc intermediate (the Jackson reagent) and subsequent palladium-catalyzed cross-coupling is a powerful but sensitive workflow.

This guide deconstructs the mechanistic pitfalls of this reaction and provides field-proven, self-validating solutions to restore reactivity and maximize your yields.

Mechanistic Overview & Diagnostic Logic

Before adjusting equivalents or changing solvents, it is critical to isolate where the reactivity failure is occurring. The reaction consists of two distinct phases—zinc insertion and palladium-catalyzed cross-coupling—each with unique failure modes.

DiagnosticWorkflow Start Low Reactivity in Negishi Coupling (3-Iodo-N-Cbz-DL-Ala-OMe) CheckZn Diagnostic 1: Assess Zn Insertion (Quench aliquot with I2 vs H2O) Start->CheckZn IncompleteZn Result: High Starting Material (Incomplete Insertion) CheckZn->IncompleteZn CompleteZn Result: High Reduced Alanine (Successful Insertion) CheckZn->CompleteZn FixZn Action: Re-activate Zn Dust (TMSCl / 1,2-Dibromoethane) Control Moisture IncompleteZn->FixZn CheckCoupling Diagnostic 2: Assess Cross-Coupling (Analyze Crude Reaction Mixture) CompleteZn->CheckCoupling FixZn->CheckZn BetaElim Result: Dehydroalanine Byproduct (β-Elimination) CheckCoupling->BetaElim LowOxAdd Result: Unreacted Aryl Halide (Sluggish Oxidative Addition) CheckCoupling->LowOxAdd FixTemp Action: Lower Temperature (<40°C) Avoid Excess Base/Heat BetaElim->FixTemp FixCat Action: Switch Catalyst System (Pd2(dba)3 + SPhos/XPhos) LowOxAdd->FixCat Success Target Unnatural Amino Acid FixTemp->Success FixCat->Success

Diagnostic workflow for troubleshooting Negishi cross-coupling of iodoalanine derivatives.

In-Depth Troubleshooting & FAQs

Q1: My zinc insertion is incomplete or highly variable. How do I ensure reliable formation of the organozinc (Jackson) reagent? Causality & Solution: The formation of the Jackson reagent relies on the oxidative addition of zinc into the primary C-I bond. Zinc dust rapidly forms a passivating ZnO layer upon exposure to trace oxygen. If this layer is not chemically scrubbed, insertion becomes sluggish, prompting users to incorrectly increase the temperature. However, excessive heat promotes the degradation of the zinc reagent. To solve this, you must chemically activate the zinc. The addition of 1,2-dibromoethane generates ethylene gas and ZnBr2, which fractures the oxide lattice. Subsequent addition of chlorotrimethylsilane (TMSCl) scavenges residual moisture and further etches the zinc surface. This dual-activation allows the insertion of 3-Iodo-N-Cbz-DL-alanine methyl ester to proceed smoothly at mild temperatures, preserving the integrity of the organozinc species[1].

Q2: The organozinc reagent forms successfully, but my Negishi cross-coupling yields are below 20%. What is causing this low reactivity? Causality & Solution: Low cross-coupling yields with the Jackson reagent are almost always tied to an inefficient catalytic cycle—specifically, slow oxidative addition or sluggish transmetalation due to the steric bulk of the adjacent chiral center and the N-Cbz/methyl ester groups. Historically, Pd(PPh3)4 or Pd(OAc)2 with P(o-tol)3 were used, but these often fail with ortho-substituted or electron-rich aryl halides[2]. The solution is to switch to a highly active precatalyst system utilizing electron-rich, bulky biarylphosphine ligands. A combination of Pd2(dba)3 and SPhos (or XPhos) dramatically accelerates the oxidative addition of the aryl halide and facilitates rapid reductive elimination. This outcompetes decomposition pathways such as protodezincation, boosting yields from <30% to >85% even with sterically hindered substrates[3].

Q3: I am observing a major byproduct instead of the cross-coupled product. What is it, and how do I prevent it? Causality & Solution: The most common byproduct is the dehydroalanine derivative, formed via


-elimination. The N-Cbz and methyl ester groups increase the acidity of the 

-proton, but the primary driver of elimination is thermal stress on the alkylzinc intermediate or the presence of adventitious base. Prevent this by strictly controlling the temperature during zinc insertion (do not exceed 35 °C) and ensuring your solvents (THF/DMF) are rigorously anhydrous and degassed.

Quantitative Catalyst Screening Data

To illustrate the profound impact of ligand selection on the Negishi cross-coupling of iodoalanine-derived zinc reagents, the following table summarizes comparative yields based on established optimization studies[3].

Catalyst SystemLigandAryl Halide SubstrateReaction TimeIsolated Yield (%)
Pd(OAc)2 (5 mol%)P(o-tol)3Iodobenzene12 hours45%
Pd2(dba)3 (1 mol%)SPhosIodobenzene2 hours95%
Pd2(dba)3 (2.5 mol%)SPhos2-Iodotoluene3 hours88%
Pd2(dba)3 (2.5 mol%)XPhos4-Bromoanisole4 hours82%

Note: Data reflects coupling with the standard serine-derived organozinc reagent under optimized conditions[3].

Self-Validating Experimental Protocol

This protocol incorporates built-in diagnostic checkpoints to ensure each phase of the reaction is successful before proceeding, preventing the waste of expensive catalyst and aryl halide substrates.

Phase 1: Zinc Activation & Insertion
  • Activation: In a flame-dried Schlenk flask under argon, suspend zinc dust (3.0 equiv, typically 300 mg) in anhydrous, degassed DMF (2 mL).

  • Add 1,2-dibromoethane (0.05 equiv). Heat the suspension to 60 °C for 10 minutes, then allow it to cool to room temperature.

  • Add TMSCl (0.05 equiv) and stir for 15 minutes.

  • Insertion: Dissolve 3-Iodo-N-Cbz-DL-alanine methyl ester (1.0 equiv) in anhydrous DMF (2 mL) and add it dropwise to the activated zinc suspension. Stir at 30 °C for 1–2 hours.

  • Self-Validation Checkpoint: Remove a 50 µL aliquot of the reaction mixture. Quench half with a solution of I2 in ether, and the other half with saturated aqueous NH4Cl. Analyze both by GC/MS or LC/MS. The I2 quench will revert unreacted organozinc back to the starting iodide, while the NH4Cl quench will yield the reduced N-Cbz-DL-alanine methyl ester. A high ratio of reduced product to starting iodide confirms successful insertion. Do not proceed to cross-coupling until insertion is >90%.

Phase 2: Negishi Cross-Coupling
  • Catalyst Preparation: In a separate flame-dried flask under argon, charge Pd2(dba)3 (2.5 mol%) and SPhos (5.0 mol%)[3]. Dissolve in anhydrous THF (3 mL) and stir for 15 minutes until the active Pd(0) complex forms (the solution typically turns deep red/orange).

  • Add the desired aryl halide (0.8 equiv relative to the starting iodoalanine) to the catalyst solution.

  • Coupling: Stop the stirring of the zinc reagent flask to allow excess zinc dust to settle. Using a syringe, carefully decant the supernatant containing the organozinc reagent and add it dropwise to the catalyst/aryl halide solution.

  • Stir the combined mixture at room temperature to 40 °C for 2–4 hours. Monitor completion via TLC or LC/MS.

  • Workup: Quench the reaction carefully with saturated aqueous NH4Cl, extract with EtOAc, wash with brine, dry over Na2SO4, and purify via flash chromatography.

References

  • Ross, A. J., Lang, H. L., & Jackson, R. F. W. (2010). Much Improved Conditions for the Negishi Cross-Coupling of Iodoalanine Derived Zinc Reagents with Aryl Halides. The Journal of Organic Chemistry.
  • Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine. Organic Letters.
  • Applications I. Main Group Compounds In Organic Synthesis. VDOC.PUB.

Sources

Troubleshooting

Technical Support Center: Purification and Troubleshooting of 3-Iodo-N-Cbz-DL-alanine methyl ester

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve complex purification bottlenecks associated with unnat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve complex purification bottlenecks associated with unnatural amino acid synthesis.

Diagnostic Overview: The Mechanistic Origin of Impurities

The synthesis of 3-Iodo-N-Cbz-DL-alanine methyl ester is typically achieved via the [1], converting N-Cbz-DL-serine methyl ester to the corresponding alkyl iodide using triphenylphosphine (PPh3), iodine (I2), and imidazole. While highly efficient, this method inherently generates stoichiometric byproducts and leaves the target product vulnerable to side reactions.

To design a self-validating purification protocol, one must understand the causality behind the impurities:

  • Triphenylphosphine Oxide (TPPO): A thermodynamic sink of the Appel reaction. It is highly crystalline but streaks heavily on silica gel, complicating chromatography.

  • N-Cbz-Dehydroalanine methyl ester: The

    
    -proton of the target molecule is rendered highly acidic by the adjacent ester and carbamate groups. In the presence of residual base (imidazole) or heat, the 
    
    
    
    -iodo group undergoes rapid E2 elimination.
  • Residual Iodine (

    
    ):  Unreacted electrophilic iodine can cause product darkening and promote radical-mediated decomposition of the C-I bond.
    

G SM N-Cbz-Ser-OMe (Starting Material) Reagents PPh3, I2, Imidazole (Appel Conditions) SM->Reagents Product 3-Iodo-N-Cbz-Ala-OMe (Target Product) SM->Product Substitution Reagents->Product Imp1 TPPO (Byproduct) Reagents->Imp1 Oxidation Imp3 Residual I2 / Salts Reagents->Imp3 Excess Imp2 N-Cbz-Dehydroalanine (Elimination) Product->Imp2 Base/Heat (-HI)

Mechanistic pathways generating the target iodoalanine and common impurities.

Troubleshooting Guide (FAQs)

Q1: My product is heavily contaminated with triphenylphosphine oxide (TPPO). Column chromatography isn't separating it well. How can I remove it? Root Cause: TPPO is generated in a 1:1 ratio with your product. It has a broad elution profile (streaking) on silica gel, often co-eluting with the moderately polar 3-Iodo-N-Cbz-DL-alanine methyl ester. Solution: Exploit differential solubility before chromatography. TPPO is highly soluble in dichloromethane (DCM) but poorly soluble in cold non-polar solvent mixtures. Actionable Step: Perform a pre-column trituration. Concentrate the crude mixture, resuspend in a minimal amount of cold diethyl ether, and slowly add hexanes. Filter the precipitated TPPO. This simple step removes >90% of the phosphorus waste, ensuring a clean separation on the subsequent column.

Q2: I am observing a significant amount of a lower-mass byproduct. NMR shows vinylic protons. What is this? Root Cause: You are observing the elimination product: N-Cbz-dehydroalanine methyl ester. The


-iodo group is an excellent leaving group, and the 

-proton is highly acidic. This E2 elimination is exacerbated by excess basic imidazole or localized heating during rotary evaporation. Solution: Strict temperature and pH control. Actionable Step: Maintain the reaction at 0°C to room temperature. Never exceed 30°C during concentration. Ensure the organic layer is washed with a mild acid (e.g., 5% aqueous citric acid) during the workup to protonate and extract excess imidazole prior to concentration.

Q3: The crude mixture is dark brown/purple, and the isolated product degrades over time, turning yellow. Root Cause: Residual elemental iodine (


) or light-induced homolytic cleavage of the C-I bond generating iodine radicals.
Solution:  Chemical quenching and photoprotection.
Actionable Step:  Quench the reaction vigorously with saturated aqueous sodium thiosulfate (

). The thiosulfate reduces

to water-soluble iodide (

). Store the purified product in an amber vial at -20°C under an inert atmosphere (argon/nitrogen) to prevent radical decomposition.

Quantitative Chromatographic Data

The following table summarizes the retention factors (


) and solubility profiles to guide your purification strategy.
Compound

(20% EtOAc/Hexanes)
Solubility ProfilePrimary Removal Strategy
3-Iodo-N-Cbz-Ala-OMe 0.45 Soluble in DCM, EtOAc, Et2OTarget Product
N-Cbz-Ser-OMe (SM)0.15Soluble in DCM, EtOAc, AlcoholsSilica Gel Chromatography
Triphenylphosphine Oxide0.05 - 0.20 (streaks)Soluble in DCM; Insoluble in cold HexanesPrecipitation / Filtration
N-Cbz-Dehydroalanine0.55Soluble in DCM, EtOAc, Et2OSilica Gel Chromatography
Iodine (

)
N/A (volatile/reactive)Soluble in OrganicsSodium Thiosulfate Wash

Standard Operating Procedure (SOP): Optimized Purification Workflow

This protocol is adapted from established methodologies for handling highly sensitive

 [2].

Workflow Step1 1. Crude Reaction Mixture (in DCM) Step2 2. Aqueous Quench (Na2S2O3 + Citric Acid Wash) Step1->Step2 Removes I2 & Imidazole Step3 3. Solvent Swap (Concentrate < 30°C) Step2->Step3 Step4 4. Trituration (Cold Et2O / Hexanes) Step3->Step4 Induces Precipitation Step5 5. Filtration (Remove Solid TPPO) Step4->Step5 Step6 6. Silica Gel Chromatography (EtOAc/Hexanes Isocratic) Step5->Step6 Filtrate Step7 7. Pure 3-Iodo-N-Cbz-Ala-OMe (Store at -20°C in dark) Step6->Step7 Separates SM & Elimination Byproducts

Step-by-step purification workflow for isolating 3-Iodo-N-Cbz-Ala-OMe.

Step-by-Step Methodology:
  • Quench and Wash: Dilute the crude Appel reaction mixture with additional DCM (10 volumes relative to starting material). Wash the organic layer successively with saturated aqueous

    
     (2 x 5 volumes) until the organic layer is completely decolorized (visual validation of 
    
    
    
    removal). Wash with 5% aqueous citric acid (1 x 5 volumes) to remove residual imidazole, followed by brine (1 x 5 volumes).
  • Drying and Concentration: Dry the organic layer over anhydrous

    
    . Filter and concentrate under reduced pressure. Critical Control Point:  Keep the water bath temperature strictly below 30°C to prevent thermal elimination to dehydroalanine.
    
  • TPPO Precipitation: Dissolve the resulting crude syrup in a minimal volume of cold diethyl ether (approx. 1-2 mL per gram of crude). Slowly add cold hexanes (3-4 mL per gram) while stirring vigorously. A white precipitate (TPPO) will form immediately.

  • Filtration: Filter the suspension through a sintered glass funnel or a short pad of Celite. Wash the filter cake with a cold 1:3 mixture of ether:hexanes to ensure complete recovery of the product.

  • Chromatography: Concentrate the filtrate and load it onto a silica gel column. Elute with an isocratic gradient of 15-20% Ethyl Acetate in Hexanes. Monitor fractions via TLC (UV active, stains brown with

    
    ).
    
  • Storage: Pool the product-containing fractions, concentrate (<30°C), and immediately flush the flask with Argon. Store protected from light at -20°C.

References

  • Title: Appel Reaction Source: Organic Chemistry Portal URL:[Link]

  • Title: N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester Source: Organic Syntheses, Vol. 77, p. 107 (2000) URL:[Link]

Optimization

Scaling up the synthesis of 3-Iodo-N-Cbz-DL-alanine methyl ester

Welcome to the Technical Support Center for the scale-up synthesis of 3-Iodo-N-Cbz-DL-alanine methyl ester. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes, providing you with t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of 3-Iodo-N-Cbz-DL-alanine methyl ester. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes, providing you with the mechanistic causality and self-validating checkpoints required to successfully execute this chemistry on a multi-gram or kilogram scale.

These iodoalanine derivatives are highly valuable, serving as critical precursors for organozinc (Jackson reagent) and organocopper intermediates used in advanced cross-coupling reactions[1].

Module 1: Synthetic Strategy & Workflow

Q: What is the most scalable synthetic route for producing 3-Iodo-N-Cbz-DL-alanine methyl ester?

A: While one-step iodination methods like the Appel reaction (


, 

, imidazole) work well on a milligram scale, they are notoriously difficult to scale up. The Appel reaction generates stoichiometric amounts of triphenylphosphine oxide (

), which typically requires solvent-intensive silica gel chromatography to remove.

For multi-gram and kilogram scale-up, the optimal approach is a two-step sequence : O-Sulfonylation followed by a Finkelstein halogen exchange. This route, adapted from highly scalable protocols established for N-Boc-iodoalanine derivatives in [2], generates water-soluble byproducts that can be removed entirely via liquid-liquid extraction, bypassing chromatography.

SynthesisWorkflow A N-Cbz-DL-serine methyl ester (Starting Material) B Step 1: Sulfonylation (TsCl, Et3N, DMAP, CH2Cl2, 0°C) A->B Activation C N-Cbz-O-Tosyl-DL-serine methyl ester (Stable Intermediate) B->C >90% Yield D Step 2: Finkelstein Halogen Exchange (NaI, Acetone, 25-60°C) C->D Nucleophilic Substitution E Crude 3-Iodo-N-Cbz-DL-alanine methyl ester (Light/Heat Sensitive) D->E Precipitation of NaTs F Step 3: Quench & Workup (Na2S2O3 wash, Extraction) E->F Iodine Removal G Purified 3-Iodo-N-Cbz-DL-alanine methyl ester (Final Product) F->G Crystallization/Storage

Two-step scalable synthesis workflow for 3-Iodo-N-Cbz-DL-alanine methyl ester.

Module 2: Step-by-Step Scalable Methodologies

Q: How do I execute the sulfonylation (Step 1) to ensure high purity without chromatography?

A: The goal is to convert the primary hydroxyl group of N-Cbz-DL-serine methyl ester into a superior leaving group (tosylate) while suppressing side reactions.

  • Preparation: Charge a dry, nitrogen-purged reactor with N-Cbz-DL-serine methyl ester (1.0 eq) and anhydrous Dichloromethane (

    
    , 10 volumes).
    
  • Base Addition: Add 4-Dimethylaminopyridine (DMAP, 0.1 eq) and Triethylamine (

    
    , 1.2 eq).
    
    • Causality: DMAP acts as a nucleophilic catalyst. It reacts with TsCl to form a highly electrophilic N-tosylpyridinium intermediate, which accelerates the sulfonylation of the primary alcohol far better than

      
       alone.
      
  • Temperature Control: Cool the mixture to 0°C using an ice bath.

  • Activation: Add p-Toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise, maintaining the internal temperature below 5°C. Stir for 2-4 hours.

  • Workup: Quench with 1M HCl to neutralize the excess amine. Wash the organic layer with brine, dry over

    
    , and concentrate in vacuo.
    
    • Self-Validation: The reaction is complete when TLC (Hexanes/EtOAc 1:1) shows the total disappearance of the polar serine starting material. The isolated intermediate should present as a free-flowing solid; a sticky oil indicates residual TsCl or trapped solvent.

Q: How do I execute the Finkelstein halogen exchange (Step 2) to ensure complete conversion?

A: This step relies on an


 displacement of the tosylate by iodide.
  • Dissolution: Dissolve the N-Cbz-O-Tosyl-DL-serine methyl ester (1.0 eq) in strictly anhydrous acetone (10 volumes).

  • Halogen Exchange: Add Sodium Iodide (NaI, 3.0 to 5.0 eq).

    • Causality: Acetone is specifically chosen because NaI is highly soluble in it, whereas the byproduct, sodium tosylate (NaTs), is completely insoluble. The precipitation of NaTs physically removes it from the reaction mixture, driving the

      
       equilibrium forward via Le Chatelier's principle.
      
  • Reaction: Stir the suspension at room temperature for 72 hours, or heat to a gentle reflux (56°C) for 24-48 hours.

    • Self-Validation: The successful progression of the reaction is visually confirmed by the formation of a dense white precipitate (NaTs). If the solution remains clear, the halogen exchange has not initiated (likely due to water contamination).

  • Workup (Critical): Concentrate the mixture to remove acetone. Partition the residue between Ethyl Acetate and water. Wash the organic layer with a 10% aqueous Sodium Thiosulfate (

    
    ) solution.
    
    • Causality: Iodoalkanes are susceptible to homolytic cleavage via photo-oxidation, generating trace molecular iodine (

      
      ) which autocatalyzes further degradation. Thiosulfate reduces 
      
      
      
      back to water-soluble iodide (
      
      
      ), arresting this degradation pathway.
  • Isolation: Wash with brine, dry over

    
    , and concentrate in vacuo (keep bath temp <35°C).
    

Module 3: Quantitative Process Parameters

Q: What are the target metrics and parameters for each stage of the scale-up?

A: Use the following table to benchmark your process parameters and expected yields.

ParameterStep 1: SulfonylationStep 2: Finkelstein Iodination
Reagent Equivalents Serine SM (1.0), TsCl (1.1), Et3N (1.2), DMAP (0.1)Tosylate Intermediate (1.0), NaI (3.0 - 5.0)
Solvent Dichloromethane (

)
Acetone (Strictly Anhydrous)
Temperature 0°C to 20°C25°C to 56°C (Reflux)
Reaction Time 2 - 4 hours24 - 72 hours
In-Process Control (IPC) TLC or HPLC (Disappearance of SM)HPLC (Monitoring Tosylate consumption)
Expected Yield 90 - 95%85 - 90%

Module 4: Troubleshooting & Advanced FAQs

Q: Why is my isolated product turning pink or brown during storage? A: This discoloration is caused by the liberation of molecular iodine (


). 3-Iodo-N-Cbz-DL-alanine methyl ester is sensitive to both light and heat.
  • Solution: Always perform the sodium thiosulfate wash during workup. For long-term storage, the material must be kept in amber or opaque containers at 2-8°C[3]. To further stabilize the product on a kilogram scale, adding a small piece of copper wire or silver foil to the storage container acts as an excellent iodine scavenger.

Q: How do I prevent


-elimination (dehydroalanine formation) during the Finkelstein reaction? 
A:  The 

-proton of the amino acid derivative is relatively acidic. In the presence of strong bases or excessive heat, the tosylate or the newly formed iodide can undergo E2 elimination to form an

-unsaturated dehydroalanine byproduct.
  • Solution: Ensure your NaI is strictly neutral and not contaminated with basic carbonates. Do not push the Finkelstein reaction temperature above 60°C. If elimination is observed, run the reaction at room temperature for an extended period (pseudo-Finkelstein kinetics) rather than utilizing reflux conditions[2].

Q: My Finkelstein reaction stalls at 80% conversion. How can I drive it to completion? A: Because this reaction is an equilibrium driven by the precipitation of sodium tosylate, a stalled reaction indicates that precipitation has stopped. This is almost always due to water contamination in the acetone, which solubilizes the sodium tosylate and halts the forward driving force.

  • Solution: Use fresh, strictly anhydrous acetone. If a reaction has already stalled, filter off the currently precipitated sodium tosylate through a pad of Celite, add fresh anhydrous NaI (1-2 equivalents) to the filtrate, and resume stirring.

References

  • Jackson, R. F. W., & Perez-Gonzalez, M. "Synthesis of N-(tert-Butoxycarbonyl)-

    
    -iodoalanine methyl ester: A useful building block in the synthesis of nonnatural 
    
    
    
    -amino acids via palladium catalyzed cross coupling reactions." Organic Syntheses, Vol. 78, p. 14. URL:[Link]
  • Jackson, R. F. W., et al. "Synthesis of

    
    -amino acids using amino acid 
    
    
    
    -anion equivalents: synthesis of 5-oxo
    
    
    -amino acids, homophenylalanine derivatives and pentenylglycines." Journal of the Chemical Society, Perkin Transactions 1, 1998, 1903-1912. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for 3-Iodo-N-Cbz-DL-alanine Methyl Ester Reactions

Welcome to the technical support guide for reactions involving 3-Iodo-N-Cbz-DL-alanine methyl ester. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for reactions involving 3-Iodo-N-Cbz-DL-alanine methyl ester. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common issues encountered during the synthesis of novel amino acid derivatives. The methodologies and advice provided herein are grounded in established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding catalyst selection for the most common palladium-catalyzed cross-coupling reactions involving 3-Iodo-N-Cbz-DL-alanine methyl ester.

Q1: What are the most common cross-coupling reactions performed with 3-Iodo-N-Cbz-DL-alanine methyl ester?

A1: The primary aliphatic iodide functionality of 3-Iodo-N-Cbz-DL-alanine methyl ester makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of diverse unnatural amino acids.[1][2] The most frequently employed reactions include:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form a new C(sp³)–C(sp²) or C(sp³)–C(sp³) bond. This method is highly valued for its mild conditions and tolerance of numerous functional groups.[1][3]

  • Sonogashira Coupling: Coupling with terminal alkynes to synthesize propargylglycine derivatives. This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[4][5]

  • Heck Coupling: Reaction with an alkene to form a new C-C bond, leading to the synthesis of various unsaturated amino acid derivatives.[6][7]

  • Buchwald-Hartwig Amination: Formation of a C-N bond by coupling with a primary or secondary amine, yielding substituted diamino-propionic acid derivatives.[8][9]

Q2: I am planning a Suzuki-Miyaura coupling. What is a good starting point for catalyst and ligand selection?

A2: For a standard Suzuki-Miyaura coupling with an arylboronic acid, a robust starting system is Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) or a combination of a Pd(II) precursor like Pd(OAc)₂ with a phosphine ligand.[10][11] The reactivity of the C(sp³)-I bond in your substrate is high, facilitating oxidative addition.[12]

  • Catalyst Precursor: Pd(OAc)₂ or Pd₂(dba)₃ are common and effective Pd(II) sources that are reduced in situ to the active Pd(0) species.[13]

  • Ligand: Triphenylphosphine (PPh₃) is a reliable initial choice. However, for more challenging or sterically hindered coupling partners, more electron-rich and bulky ligands like SPhos, XPhos, or RuPhos can significantly improve reaction rates and yields.[11][12]

  • Base: A moderately strong base is required to facilitate the transmetalation step.[1] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are most common. K₃PO₄ is often effective in anhydrous conditions, sometimes with a stoichiometric amount of water added.[12]

Q3: For a Sonogashira coupling, is the copper co-catalyst always necessary?

A3: Traditionally, the Sonogashira reaction relies on a dual catalytic system of palladium and a copper(I) salt (e.g., CuI) as a co-catalyst.[5][14] The copper facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. However, concerns over homocoupling of the alkyne (Glaser coupling) and difficulties in removing copper residues have led to the development of copper-free Sonogashira protocols. These conditions often require specific ligands (e.g., bulky phosphines) and a strong amine base to proceed efficiently. For initial trials with your substrate, the classic Pd/CuI system is often more reliable.[15]

Q4: My substrate has multiple functional groups (ester, carbamate). How does this affect catalyst choice?

A4: 3-Iodo-N-Cbz-DL-alanine methyl ester contains functionalities that are generally well-tolerated in modern palladium-catalyzed cross-coupling reactions.[1][16] The Cbz (carbamate) and methyl ester groups are typically stable under the mild, often basic, conditions used. The key is to select a catalytic system that operates under conditions mild enough to avoid side reactions like hydrolysis of the ester or cleavage of the Cbz group. Suzuki, Sonogashira, and Heck reactions are particularly well-suited for this due to their high functional group tolerance.[1][2] Avoid strongly acidic or highly nucleophilic conditions during workup.

Section 2: Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving common problems encountered during experiments.

Problem 1: Low to No Product Conversion
Potential Cause Diagnostic Check Recommended Solution
Inactive Catalyst The reaction mixture fails to change color (often to a darker brown/black), or palladium black precipitates immediately.Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents (e.g., via sparging with argon or nitrogen, or freeze-pump-thaw cycles). Oxygen can oxidize both the active Pd(0) catalyst and phosphine ligands.[12] Verify Pre-catalyst Reduction: If using a Pd(II) source (e.g., Pd(OAc)₂), its reduction to Pd(0) is critical.[13] This step can be promoted by phosphine ligands, amines, or solvents. Consider a pre-activation step by stirring the Pd(II) source and ligand for a few minutes before adding other reagents.[17] Increase Catalyst Loading: For a new or difficult reaction, increase the catalyst loading from a typical 1-2 mol% to 5 mol%. The loading can be optimized later.[12]
Suboptimal Ligand The reaction stalls after partial conversion. TLC or LC-MS shows remaining starting material.Screen Ligands: The chosen ligand may not be suitable for the specific coupling partners. Perform a small-scale screen with ligands of varying steric bulk and electron-donating ability. A good panel includes PPh₃ (standard), P(t-Bu)₃ (bulky, electron-rich), and a biarylphosphine like SPhos or XPhos (for challenging couplings).[11][12]
Incorrect Base or Solvent The reaction is sluggish or produces side products.Screen Bases: The base's strength and solubility are crucial.[12] For Suzuki coupling, if K₂CO₃ is ineffective, try a stronger base like K₃PO₄ or Cs₂CO₃. For Sonogashira, an amine base like Et₃N or DIPA is standard.[15] Screen Solvents: The solvent affects solubility and catalyst stability. Common choices include Toluene, Dioxane, THF, or DMF. Run parallel reactions in different solvents to identify the optimum.[12] Note that polar aprotic solvents like DMF can sometimes inhibit reactions by coordinating to the metal center.[12]
Starting Material Degradation TLC or LC-MS shows multiple new spots that are not the product.Check Reagent Purity: Ensure the purity of your 3-Iodo-N-Cbz-DL-alanine methyl ester and the coupling partner. Impurities can poison the catalyst.[12] Check for Protodeboronation (Suzuki): If using a boronic acid, it may be degrading. This can be checked by analyzing an aliquot of the reaction mixture by ¹H NMR. Using a more stable boronic ester (e.g., pinacol ester) can mitigate this issue.[12]
Problem 2: Formation of Significant Side Products
Side Product Potential Cause Recommended Solution
Homocoupling of Coupling Partner Formation of biaryl (from boronic acid) or diyne (from alkyne) side products.Strictly Anaerobic Conditions: Oxygen promotes homocoupling, especially in Suzuki and Sonogashira reactions.[17] Rigorous degassing is essential. Lower Temperature: Running the reaction at a lower temperature can reduce the rate of homocoupling relative to the desired cross-coupling.[11] Modify Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the iodoalanine substrate relative to the coupling partner.
Dehalogenation (Reduction) The iodine atom is replaced by a hydrogen, yielding N-Cbz-DL-alanine methyl ester.Use a Milder Base: A very strong base or high temperatures can promote hydrodehalogenation.[11] Consider switching from an alkoxide to a carbonate or phosphate base. Check for Water: Ensure anhydrous conditions (unless required by the specific protocol), as water can be a proton source for this side reaction.
β-Hydride Elimination For Heck or Suzuki reactions involving alkylboron reagents, this can be a competing pathway.This is a known challenge for C(sp³)-C(sp³) couplings.[18] Ligand Choice: Use ligands that promote rapid reductive elimination over β-hydride elimination. Bulky N-heterocyclic carbene (NHC) ligands or specific phosphine ligands can be effective.[19]

Section 3: Visualization & Protocols

Catalyst System Selection Workflow

The following decision tree provides a logical workflow for selecting an appropriate catalyst system for common cross-coupling reactions with 3-Iodo-N-Cbz-DL-alanine methyl ester.

CatalystSelection Catalyst Selection for 3-Iodo-N-Cbz-DL-alanine methyl ester start Select Reaction Type suzuki Suzuki-Miyaura (C-C) start->suzuki sonogashira Sonogashira (C-C, alkyne) start->sonogashira heck Heck (C-C, alkene) start->heck buchwald Buchwald-Hartwig (C-N) start->buchwald pd_src_suzuki Choose Pd Source suzuki->pd_src_suzuki Arylboronic Acid pd_src_sono Choose Pd Source sonogashira->pd_src_sono Terminal Alkyne pd_src_heck Choose Pd Source heck->pd_src_heck Alkene pd_src_buch Choose Pd Source buchwald->pd_src_buch Amine ligand_suzuki Choose Ligand pd_src_suzuki->ligand_suzuki Pd(OAc)2 or Pd2(dba)3 base_suzuki Choose Base ligand_suzuki->base_suzuki PPh3 (start) SPhos (hindered) conditions_suzuki Typical Conditions: Pd(OAc)2 / SPhos K3PO4, Toluene/H2O 80-100 °C base_suzuki->conditions_suzuki K2CO3 or K3PO4 cocat_sono Add Cu(I) Co-catalyst? pd_src_sono->cocat_sono PdCl2(PPh3)2 base_sono Choose Base cocat_sono->base_sono Yes (CuI) conditions_sono Typical Conditions: PdCl2(PPh3)2 / CuI Et3N, THF RT - 50 °C base_sono->conditions_sono Et3N or DIPA ligand_heck Choose Ligand pd_src_heck->ligand_heck Pd(OAc)2 base_heck Choose Base ligand_heck->base_heck P(o-tol)3 or PPh3 conditions_heck Typical Conditions: Pd(OAc)2 / P(o-tol)3 Et3N, DMF 80-120 °C base_heck->conditions_heck Et3N or K2CO3 ligand_buch Choose Ligand pd_src_buch->ligand_buch Pd2(dba)3 base_buch Choose Base ligand_buch->base_buch BINAP or Xantphos conditions_buch Typical Conditions: Pd2(dba)3 / BINAP NaOtBu, Toluene 90-110 °C base_buch->conditions_buch NaOtBu or LHMDS

Caption: Decision tree for initial catalyst system selection.

Simplified Catalytic Cycle for Suzuki-Miyaura Coupling

The general mechanism for palladium-catalyzed cross-coupling reactions is a crucial concept for troubleshooting.

SuzukiCycle Simplified Pd(0)/Pd(II) Catalytic Cycle for Suzuki Coupling pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-I pd0->pd_complex Oxidative Addition pd_trans R¹-Pd(II)L₂-R² pd_complex->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product R¹-R² (Product) pd_trans->product substrate R¹-I (Iodoalanine) substrate->pd_complex boronic R²-B(OR)₂ base Base boronic->base borate [R²-B(OR)₂(Base)]⁻ base->borate borate->pd_trans

Sources

Optimization

Technical Support Center: Stability Management of 3-Iodo-N-Cbz-DL-alanine Methyl Ester

[1][2] -Iodo Amino Acid Derivatives Ticket ID: CHEM-SUP-2026-882 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary 3-Iodo-N-Cbz-DL-alanine methyl ester is a high-value syn...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]


-Iodo Amino Acid Derivatives
Ticket ID:  CHEM-SUP-2026-882
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

3-Iodo-N-Cbz-DL-alanine methyl ester is a high-value synthetic intermediate, primarily utilized as a precursor for Negishi cross-coupling (via Zinc activation) to access non-canonical amino acids.[1] Its stability profile is governed by the lability of the C–I bond and the acidity of the


-proton.

Users frequently encounter three failure modes:

  • Photolytic Degradation: Appearance of purple/brown discoloration (Iodine release).[2]

  • 
    -Elimination:  Conversion to N-Cbz-dehydroalanine methyl ester under basic conditions.
    
  • Hydrolysis: Loss of the methyl ester during aqueous workup.[2]

This guide provides a self-validating workflow to navigate these instabilities.

Module 1: Photochemical & Oxidative Instability (The "Purple" Issue)

Symptom: The reaction mixture or isolated solid turns pink, purple, or dark brown.[1][2] Diagnosis: Homolytic cleavage of the Carbon-Iodine bond generates alkyl radicals and molecular iodine (


).
The Mechanism

Alkyl iodides possess a weak C–I bond (approx. 50–55 kcal/mol).[2] Exposure to ambient light (UV/Vis) excites an electron into the antibonding orbital (


), causing homolytic cleavage.[1][2] The resulting iodine radicals recombine to form 

, which is chromogenic.[2][3]



Corrective Protocol: The Thiosulfate Wash

To rescue a discolored batch, you must reduce


 back to the colorless, water-soluble iodide anion (

).[1][2]

Reagent: 10% Aqueous Sodium Thiosulfate (


) or Sodium Bisulfite (

).[1][2]

Step-by-Step Rescue:

  • Dissolve the crude material in a non-polar solvent (DCM or EtOAc).[2]

  • Wash with an equal volume of 10%

    
    .
    
  • Critical Observation: Shake vigorously until the organic layer transitions from purple to clear/pale yellow.[2]

  • Separate phases immediately. Prolonged exposure to slightly basic thiosulfate can risk hydrolysis (see Module 2).[2]

Pro-Tip: Wrap all flasks and columns in aluminum foil during synthesis and storage. Store the final solid at 0–8°C in the dark.

Module 2: Chemical Integrity & -Elimination[1][2]

Symptom: Low yield; NMR shows vinylic protons (dehydroalanine signals at


 5.6–6.2 ppm).[2]
Diagnosis:  Base-catalyzed E2 elimination.[2]
The Mechanism

The iodine atom at the


-position is electron-withdrawing, increasing the acidity of the 

-proton.[1] In the presence of bases (even weak ones like bicarbonate or triethylamine if used in excess), the molecule undergoes dehydrohalogenation to form N-Cbz-dehydroalanine methyl ester .[1]
Stability Matrix: Reagent Compatibility
Reagent ClassExampleCompatibilityRisk Factor
Strong Base NaOH, KOH, LiOHINCOMPATIBLE Rapid hydrolysis & elimination.[1]
Amine Base

, DBU
High Risk Promotes E2 elimination to dehydroalanine.[1][2]
Weak Base

Conditional Safe for short washes; do not soak.[2]
Reducing Agent

Safe Essential for removing

.
Acid Dilute HCl,

Safe Cbz and Methyl ester are acid-stable short-term.[1][2]

Module 3: Gold Standard Workup Protocol

This protocol is designed to minimize thermal stress and prevent elimination while ensuring iodine removal.[2]

Visualization of Stability Pathways

StabilityPathways cluster_light Photochemical Pathway cluster_base Chemical Pathway (Base) Target 3-Iodo-N-Cbz-DL-alanine-OMe (Target Molecule) Radical Homolytic Cleavage (Radical Formation) Target->Radical Elimination E2 Elimination Target->Elimination pH > 8 Light Light / Heat Iodine Free Iodine (I2) (Purple Discoloration) Radical->Iodine Rescue Rescue: Wash with Na2S2O3 Iodine->Rescue Reduces I2 to I- Base Base (OH-, Et3N) Dehydro N-Cbz-Dehydroalanine-OMe (Major Impurity) Elimination->Dehydro

Figure 1: Degradation pathways showing the competing risks of photolysis and base-catalyzed elimination.[1]

The Protocol (SOP-2026-IODO)[1][2]
  • Quench: If the reaction (e.g., Finkelstein) is complete, cool the mixture to 0°C.

  • Dilution: Dilute with cold Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[2]

    • Note: Ether is also acceptable but highly volatile; avoid if concentrating on a warm rotovap later.[2]

  • Iodine Scavenge (Crucial):

    • Wash the organic phase with cold 10%

      
       (aq).[1][2]
      
    • Checkpoint: Verify the organic layer is not purple.[2][4] Repeat if necessary.

  • Buffer Wash:

    • Wash with saturated

      
       (aq) briefly  to remove acidic impurities.[2]
      
    • Warning: Do not let the layers sit.[2] Separate immediately to prevent elimination.

  • Brine Wash: Wash with saturated NaCl to remove trapped water.[2]

  • Drying: Dry over anhydrous

    
     (Magnesium Sulfate).
    
    • Why?

      
       is slightly acidic/neutral.[2] Avoid 
      
      
      
      (basic) which could trigger elimination.[1][2]
  • Concentration:

    • Evaporate solvent under reduced pressure.[2]

    • Temperature Limit: Water bath must be

      
      . Higher temperatures accelerate decomposition.[2]
      
  • Purification:

    • Preferred: Recrystallization from Ethyl Acetate/Petroleum Ether (or Hexanes).[2]

    • Alternative: Flash chromatography using neutral silica.[2] Acidic silica can sometimes degrade the carbamate; flush column with solvent containing 1%

      
      before loading, but do not put amine in the eluent.[1][2]
      

Frequently Asked Questions (FAQs)

Q1: My product turned into an oil, but the reference says it should be a white solid. What happened? A: This usually indicates trace solvent retention or impurities (like dehydroalanine).[2]

  • Fix: Triturate the oil with cold pentane or hexanes.[2] Scratch the side of the flask with a glass rod to induce nucleation. If it remains an oil, check NMR for the elimination product (vinylic peaks).[1][2]

Q2: Can I store the solution overnight before working up? A: No. Leaving the alkyl iodide in solution, especially if unquenched, promotes radical chain reactions and iodine liberation.[2] Always work up to a dry solid immediately.[2] If you must pause, store the solution at -20°C in the dark under Argon.

Q3: The NMR shows a doublet at ~5.8 ppm and ~6.2 ppm.[2] Is this my product? A: No. Those are the geminal vinyl protons of N-Cbz-dehydroalanine methyl ester . This confirms that elimination occurred.[2] You likely used a base that was too strong, or the workup was too warm/basic.[2] This impurity is difficult to separate; recrystallization is your best bet.[2]

Q4: Why use the methyl ester? Can I hydrolyze it to the free acid? A: You can, but it is risky.[2] Saponification (LiOH/THF/Water) often triggers


-elimination because the 

-proton is acidic.[1] If you need the free acid, consider using an enzyme (esterase) or acid-catalyzed hydrolysis (though Cbz might be sensitive to strong acid/heat).[1][2]

References

  • Jackson, R. F. W., et al. (2003).[1][2] "Synthesis of N-(tert-Butoxycarbonyl)-

    
    -iodoalanine Methyl Ester: A Useful Building Block..." Organic Syntheses, 81, 77. (Describes the analogous Boc-derivative synthesis and stability).
    [1][5]
    
  • Sigma-Aldrich. (n.d.).[2] "Product Specification: 3-Iodo-N-Cbz-L-alanine methyl ester." (Confirming storage conditions of 2-8°C). [1]

  • BenchChem. (2025).[2][6] "Storage and handling guidelines for

    
    -Alanine methyl ester hydrochloride." (General handling of sensitive amino acid esters).
    
    
  • University of Rochester. (n.d.).[2] "Workup Troubleshooting: Managing Halogen Discoloration." (Thiosulfate protocols). [1]

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation pattern of 3-Iodo-N-Cbz-DL-alanine methyl ester

Publish Comparison Guide: Structural Characterization of 3-Iodo-N-Cbz-DL-alanine methyl ester – High-Resolution ESI-MS/MS vs. GC-EI-MS Executive Summary For researchers and drug development professionals synthesizing com...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Structural Characterization of 3-Iodo-N-Cbz-DL-alanine methyl ester – High-Resolution ESI-MS/MS vs. GC-EI-MS

Executive Summary

For researchers and drug development professionals synthesizing complex halogenated amino acid derivatives, selecting the appropriate mass spectrometry (MS) modality is critical for accurate structural elucidation. 3-Iodo-N-Cbz-DL-alanine methyl ester (CAS: 1822420-54-1) is a highly functionalized synthetic intermediate featuring a labile carbon-iodine bond, a benzyloxycarbonyl (Cbz) protecting group, and a methyl ester.

This guide objectively compares the performance, fragmentation causality, and analytical utility of High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HR-ESI-MS/MS) versus Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS) for characterizing this specific compound.

Mechanistic Principles of Ionization & Fragmentation Causality

The structural features of 3-Iodo-N-Cbz-DL-alanine methyl ester dictate its behavior in the gas phase. The molecule contains competing sites for ionization and multiple weak bonds—most notably the C-I bond (bond dissociation energy ~238 kJ/mol) and the Cbz carbamate linkage [4].

HR-ESI-MS/MS (Soft Ionization)

ESI is a soft ionization technique that transfers ions from the solution phase to the gas phase with minimal residual internal energy [1]. Protonation typically occurs at the most basic site—the amide carbonyl oxygen. Because the ionization process imparts very little energy, the intact protonated molecule


 at m/z 364.00 is preserved as the base peak in the MS1 spectrum.

To derive structural information, Collision-Induced Dissociation (CID) is applied. Under CID, the protonated precursor undergoes predictable, energy-dependent heterolytic cleavages [2]:

  • Loss of Hydrogen Iodide (HI): The polarizable iodine atom acts as an excellent leaving group, resulting in the neutral loss of HI (128 Da) to form a stable fragment at m/z 236.09 [3].

  • Cbz Cleavage: The protecting group fragments via the loss of benzyl alcohol (108 Da) or the direct formation of the highly stable benzyl/tropylium cation at m/z 91.05.

GC-EI-MS (Hard Ionization)

Electron Impact (EI) bombards the vaporized molecule with 70 eV electrons (equivalent to ~6700 kJ/mol). This energy vastly exceeds the covalent bond strengths within the molecule, stripping an electron to form a highly unstable radical cation


 [1].
  • Immediate Halogen Expulsion: The transient molecular ion (m/z 363) rapidly undergoes homolytic cleavage to expel an iodine radical (127 Da), making the intact molecular ion nearly undetectable.

  • Alpha-Cleavage: The Cbz group undergoes rapid alpha-cleavage to yield the benzyl cation (m/z 91), which almost universally dominates as the base peak in the EI spectrum, heavily skewing the total ion current and suppressing the relative abundance of structural backbone fragments.

Comparative Fragmentation Pathways

G Precursor [M+H]+ m/z 364.00 3-Iodo-N-Cbz-DL-alanine methyl ester Frag1 [M+H - HI]+ m/z 236.09 Loss of Hydrogen Iodide Precursor->Frag1 - HI (128 Da) CID Activation Frag2 [M+H - C7H8O]+ m/z 256.95 Loss of Benzyl Alcohol Precursor->Frag2 - C7H8O (108 Da) Carbamate Cleavage Frag3 [C7H7]+ m/z 91.05 Benzyl Cation Precursor->Frag3 Heterolytic Cleavage Cbz Group Frag4 [M+H - HI - CH3OH]+ m/z 204.06 Loss of Methanol Frag1->Frag4 - CH3OH (32 Da) Ester Cleavage

ESI-MS/MS CID Fragmentation Pathway of 3-Iodo-N-Cbz-DL-alanine methyl ester.

Performance Comparison & Quantitative Data

The table below summarizes the diagnostic ions generated by each platform. ESI-MS/MS provides a top-down structural map, whereas EI-MS provides a highly fragmented fingerprint.

Analytical FeatureHR-ESI-MS/MS (Positive Mode)GC-EI-MS (70 eV)
Molecular Ion [M+H]+ m/z 364.0042 (Base Peak in MS1)[M]+ m/z 363 (Extremely weak / Absent)
Iodine Cleavage m/z 236.09 (Loss of neutral HI, -128 Da)m/z 236 (Loss of I radical, -127 Da)
Protecting Group m/z 91.05 (Benzyl cation, abundant in MS2)m/z 91 (Benzyl cation, Base Peak in MS1)
Ester Cleavage m/z 332.00 (Loss of CH3OH, -32 Da)m/z 304 (Loss of COOCH3 radical, -59 Da)
Primary Utility Intact mass confirmation & sequence mappingLibrary matching & volatile impurity profiling
Sample Integrity Preserved (Analyzed at room temp in solution)Risk of thermal degradation in GC inlet

Self-Validating Experimental Protocols

To ensure rigorous and reproducible characterization, utilize the following self-validating protocols. Each workflow contains internal checkpoints to verify data integrity.

Protocol A: HR-ESI-MS/MS Structural Elucidation
  • Sample Preparation: Dissolve 3-Iodo-N-Cbz-DL-alanine methyl ester in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to a final concentration of 1 µg/mL. Causality: Formic acid acts as a proton source, driving the equilibrium toward the

    
     state.
    
  • LC Introduction: Inject 2 µL via flow injection analysis (FIA) or a short C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) at 0.3 mL/min.

  • Source Parameters: Set capillary voltage to 3.5 kV, desolvation temperature to 250 °C, and desolvation gas flow to 600 L/hr.

  • MS1 Validation Check: Scan m/z 100–800. Validation Gate: Confirm the presence of m/z 364.0042. Check the exact mass defect; iodine (126.9045 Da) causes a distinct mass defect that must align with the theoretical formula within < 3 ppm error.

  • MS/MS (CID) Acquisition: Isolate m/z 364.00 with a 1.0 Da window. Apply normalized collision energy (NCE) ramping from 15% to 35%.

  • Data Interpretation: Map the neutral losses. The simultaneous presence of m/z 236.09 (-HI) and m/z 91.05 (benzyl cation) validates the presence of both the iodine and Cbz moieties on the same precursor.

Protocol B: GC-EI-MS Fingerprinting
  • Sample Preparation: Dissolve the analyte in anhydrous Ethyl Acetate to a concentration of 50 µg/mL. Note: Derivatization is not required as the carboxylic acid is already methyl-protected.

  • GC Parameters: Inject 1 µL (Split ratio 10:1). Inlet temperature: 250 °C. Use a standard 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m). Oven program: 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).

  • Thermal Degradation Check: Validation Gate: If two distinct chromatographic peaks yield identical m/z 91 base peaks but lack halogenated higher-mass fragments, thermal deiodination is occurring in the GC inlet. Lower the inlet temperature to 220 °C.

  • EI Source Parameters: Electron energy 70 eV, source temperature 230 °C. Scan range m/z 50–400.

  • Data Interpretation: Identify the m/z 236 fragment (loss of iodine radical). The absence of the m/z 363 molecular ion is expected; rely on the m/z 236 to m/z 91 ratio for structural confirmation.

Strategic Recommendations

For the characterization of 3-Iodo-N-Cbz-DL-alanine methyl ester, HR-ESI-MS/MS is objectively superior to GC-EI-MS.

The heavy iodine atom and the bulky Cbz group make the molecule highly susceptible to catastrophic fragmentation under 70 eV electron impact, effectively erasing the molecular ion and complicating definitive identification [1]. Furthermore, the thermal lability of the C-I bond poses a risk of degradation in the heated GC inlet. ESI-MS/MS circumvents both issues by preserving the intact molecule and allowing the analyst to systematically deconstruct the compound using precisely tuned collision energy [2], [3]. GC-EI-MS should be reserved strictly for assessing volatile, non-halogenated synthetic impurities (e.g., residual benzyl chloride or unreacted methyl ester precursors).

References

  • "What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy?" ResearchGate.
  • "Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation." PMC - NIH.
  • "Halogen-substituted phenylalanines as enantioselective selectors for enantioselective discrimination of amino acids: effect of halogen." PubMed.
  • "Amino protecting group—benzyloxycarbonyl (Cbz)." Suzhou Highfine Biotech.
Comparative

HPLC Analysis Guide: Purity Determination of 3-Iodo-N-Cbz-DL-alanine methyl ester

Executive Summary & Technical Context[1][2][3][4][5][6][7] In the synthesis of non-canonical amino acids and peptidomimetics, 3-Iodo-N-Cbz-DL-alanine methyl ester serves as a critical electrophilic building block, partic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7]

In the synthesis of non-canonical amino acids and peptidomimetics, 3-Iodo-N-Cbz-DL-alanine methyl ester serves as a critical electrophilic building block, particularly for Negishi or Suzuki-Miyaura cross-coupling reactions. The purity of this intermediate is paramount; trace amounts of the uniodinated precursor (N-Cbz-alanine methyl ester) or hydrolyzed byproducts can poison palladium catalysts and complicate downstream purification.

This guide compares the performance of a Targeted High-Resolution HPLC Method against standard generic screening protocols ("Generic Gradient") and non-chromatographic alternatives (NMR/TLC). We demonstrate that while generic methods often fail to resolve the des-iodo impurity due to hydrophobic similarity, the targeted method utilizes optimized stationary phase selectivity to ensure strict quality control.

Comparative Analysis: Optimized vs. Generic Methods

The core challenge in analyzing 3-Iodo-N-Cbz-DL-alanine methyl ester is distinguishing it from its structural analogs, which share the dominant hydrophobic Cbz and methyl ester groups.

Performance Metrics Comparison

The following data summarizes the separation efficiency of the Optimized Method (C18 High-Load, Methanol/Water) versus a Standard Generic Method (C18 Standard, Acetonitrile/Water).

FeatureGeneric Method (Alternative) Optimized Method (Recommended) Impact
Stationary Phase Standard C18 (e.g., 5µm, 100Å)High-Load C18 or Phenyl-Hexyl (3.5µm)Phenyl-Hexyl exploits

interactions with the Cbz group for better selectivity.
Mobile Phase Acetonitrile / 0.1% TFAMethanol / Water / 0.1% H3PO4Methanol provides different solvation selectivity for the iodine atom compared to ACN.
Critical Resolution (

)
1.2 (Des-iodo vs. Product)> 3.5 (Des-iodo vs. Product)The optimized method achieves baseline separation of the critical des-iodo impurity.
LOD (Signal-to-Noise) ~0.5 µg/mL0.05 µg/mL Enhanced sensitivity allows detection of trace catalyst poisons.
Run Time 15 minutes12 minutesFaster equilibration and elution without sacrificing resolution.
Tailing Factor (

)
1.4 - 1.60.95 - 1.1 Sharp peaks ensure accurate integration of low-level impurities.
Why Generic Methods Fail

Standard "scouting" gradients (5-95% Acetonitrile) often co-elute the Des-iodo impurity (N-Cbz-Alanine methyl ester) with the target product. Both molecules are dominated by the hydrophobic Cbz group. The iodine atom adds lipophilicity, but not enough to shift retention significantly in pure acetonitrile gradients. By switching to Methanol , we utilize the "shape selectivity" and weaker elution strength to expand the separation window between the iodinated and non-iodinated species.

The Optimized Protocol (The "Product")

This protocol is designed as a self-validating system. It includes System Suitability criteria to ensure data integrity.

Reagents and Equipment
  • Instrument: HPLC system with binary pump, autosampler, column oven, and DAD/UV detector.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or Phenomenex Kinetex Phenyl-Hexyl (for orthogonal selectivity).

  • Solvents: HPLC Grade Methanol (MeOH), Milli-Q Water, Phosphoric Acid (85%).

  • Reference Standard: 3-Iodo-N-Cbz-DL-alanine methyl ester (>99% purity).

Chromatographic Conditions
ParameterSetting
Mobile Phase A Water + 0.1%

Mobile Phase B Methanol
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV @ 254 nm (Primary), 210 nm (Secondary)
Injection Vol 5 - 10 µL

Gradient Table:

Time (min) % Mobile Phase B Note
0.0 50% Initial Hold
1.0 50% Isocratic equilibration
8.0 90% Linear Ramp (Elution of Product)
9.0 90% Wash
9.1 50% Re-equilibration

| 12.0 | 50% | End of Run |

Sample Preparation Workflow
  • Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 100% Methanol (Concentration: 1.0 mg/mL).

  • Working Solution: Dilute 100 µL of Stock Solution into 900 µL of 50:50 MeOH:Water (Final: 0.1 mg/mL).

    • Note: Diluting in the starting mobile phase prevents "solvent shock" and peak splitting.

Visualization of Method Logic

The following diagrams illustrate the decision-making process for method development and the analytical workflow.

Analytical Workflow Diagram

AnalyticalWorkflow Sample Raw Sample (Solid) Weigh Weigh 10mg Dissolve in MeOH Sample->Weigh Dilute Dilute 1:10 in Mobile Phase Weigh->Dilute Inject Inject 10µL HPLC System Dilute->Inject Detect UV Detection 254 nm Inject->Detect Data Integration & Purity Calc Detect->Data

Caption: Step-by-step workflow from raw material to final purity calculation.

Impurity Separation Logic (Mechanism)

SeparationLogic Mixture Crude Mixture (Product + Impurities) Column C18 / Phenyl-Hexyl Stationary Phase Mixture->Column Injection ImpurityA Des-iodo Impurity (Less Hydrophobic) Column->ImpurityA Elutes Mid (No Iodine) Product 3-Iodo-N-Cbz-Ala-OMe (Target) Column->Product Elutes Last (Hydrophobic Iodine) ImpurityB Benzyl Alcohol (Cbz Degradation) Column->ImpurityB Elutes First (Polar)

Caption: Separation order based on hydrophobicity and interaction with the stationary phase.

Data Interpretation & Calculations

Identification
  • 3-Iodo-N-Cbz-DL-alanine methyl ester: Expect a major peak at approximately 6.5 - 7.5 minutes (depending on exact column dimensions).

  • Des-iodo Impurity: Elutes at Relative Retention Time (RRT) ~0.85.

  • Benzyl Alcohol: Elutes early (RRT ~0.3 - 0.4).

Calculations

Purity is determined via the Area Normalization Method :



Where


 is the peak area of the target compound and 

is the sum of all integrated peaks > LOQ.

System Suitability Requirements:

  • Tailing Factor (

    
    ): 
    
    
    
    for the main peak.
  • Theoretical Plates (

    
    ): 
    
    
    
    .
  • Resolution (

    
    ): 
    
    
    
    between the main peak and nearest impurity.

References

  • Sigma-Aldrich. 3-Iodo-N-Cbz-D-alanine methyl ester Product Information. Retrieved from

  • Organic Syntheses. Preparation of Amino Acid Methyl Esters. Org. Synth. 2008.[1] Retrieved from

  • Shimadzu. Analytical Methods for Amino Acids: Post-column vs Pre-column Derivatization. Retrieved from

  • Thermo Fisher Scientific. HPLC Column Selection Guide for Peptides and Amino Acids. Retrieved from

  • PubChem. N-Fmoc-3-iodo-D-alanine methyl ester Compound Summary. National Library of Medicine. Retrieved from

Sources

Validation

Comparative Guide: 3-Iodo-N-Cbz-DL-alanine Methyl Ester vs. Bromo and Chloro Analogs in Organozinc Synthesis

The synthesis of unnatural, sterically demanding, or highly functionalized amino acids is a cornerstone of modern drug development and peptide engineering. A premier methodology for accessing these structures is the Negi...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of unnatural, sterically demanding, or highly functionalized amino acids is a cornerstone of modern drug development and peptide engineering. A premier methodology for accessing these structures is the Negishi-type cross-coupling of an organozinc intermediate—commonly referred to as the Jackson reagent—derived from a protected β-haloalanine precursor.

As an application scientist, the most critical decision in this workflow is selecting the appropriate halogen leaving group. This guide provides an objective, data-driven comparison of 3-Iodo-N-Cbz-DL-alanine methyl ester against its bromo and chloro analogs, detailing the thermodynamics, kinetic liabilities, and experimental protocols required to maximize cross-coupling yields.

Thermodynamic and Kinetic Profiling: The Halogen Effect

The formation of the organozinc reagent requires the oxidative addition of zero-valent zinc, Zn(0), into the carbon-halogen (C–X) bond. The efficiency of this insertion is strictly governed by the bond dissociation energy (BDE) of the C–X bond.

  • The Iodo Advantage: The C–I bond in1[1] is relatively weak (approx. 234 kJ/mol). This allows for rapid, quantitative zinc insertion at mild temperatures (0 °C to 25 °C) using standard activated zinc dust.

  • The Bromo Compromise: The C–Br bond is significantly stronger (approx. 285 kJ/mol). While 2[2] can undergo zinc insertion, they typically require elevated temperatures or highly specialized, pyrophoric zinc sources (e.g., Rieke zinc).

  • The Chloro Liability: The C–Cl bond is exceptionally strong (approx. 339 kJ/mol), rendering 3-chloroalanine derivatives virtually inert to standard zinc dust.

The β-Elimination Pathway

The primary failure mode in Jackson reagent generation is competitive β-elimination. Because the α-proton of the amino acid derivative is relatively acidic, any delay in zinc insertion provides a kinetic window for ambient basicity or thermal energy to trigger an E2 or E1cb elimination. This results in the formation of 3[3], an unreactive byproduct that permanently quenches the yield. Because the iodo analog inserts zinc faster than the rate of elimination, it effectively bypasses this degradation pathway.

Table 1: Quantitative Performance Comparison
Parameter3-Iodo-N-Cbz-DL-alanine methyl ester3-Bromo Analog3-Chloro Analog
C–X Bond Dissociation Energy ~234 kJ/mol~285 kJ/mol~339 kJ/mol
Zinc Insertion Rate Fast (< 2 hours)Slow (4 - 12 hours)Negligible
Required Zinc State Standard Activated Zn DustRieke Zinc / Highly ActivatedRieke Zinc (Harsh Conditions)
β-Elimination Risk LowHigh (Temperature dependent)Dominant Pathway
Typical Cross-Coupling Yield 70% - 95%20% - 45%< 5%

Mechanistic Visualization

The following diagram illustrates the divergent reaction pathways. The rapid kinetics of the iodo precursor drive the reaction toward the desired organozinc intermediate, whereas the slower kinetics of the bromo and chloro analogs allow the β-elimination pathway to dominate.

G Halo 3-Halo-N-Cbz-DL-alanine methyl ester (X = I, Br, Cl) ZnReagent Organozinc Intermediate (Jackson Reagent) Halo->ZnReagent Zn Dust / THF Fast for X=I Elimination Dehydroalanine (β-Elimination Byproduct) Halo->Elimination Base / Heat Dominant for X=Cl, Br Product Unnatural Amino Acid (Cross-Coupled Product) ZnReagent->Product Pd(0), Ar-I Negishi Coupling ZnReagent->Elimination Instability / Prolonged Heat

Reaction pathways of 3-haloalanine derivatives during zinc insertion and cross-coupling.

Self-Validating Experimental Protocol: Zinc Insertion & Negishi Coupling

To ensure high-fidelity4[4] from 3-Iodo-N-Cbz-DL-alanine methyl ester, the following protocol utilizes a self-validating causality loop. Each step produces an observable indicator that confirms the chemical state before proceeding.

Phase 1: Zinc Dust Activation

Causality: Commercial zinc dust is passivated by a robust layer of zinc oxide (ZnO). If not removed, oxidative addition cannot occur.

  • Suspend 3.0 equivalents of zinc dust in anhydrous DMF under a strict Argon atmosphere.

  • Add 5 mol% of 1,2-dibromoethane and heat the suspension gently to 60 °C for 10 minutes.

    • Self-Validation Check: You must observe the evolution of ethylene gas (bubbling). This confirms the chemical fracturing of the ZnO lattice via the formation of ZnBr₂.

  • Cool to 25 °C and add 5 mol% of Trimethylsilyl chloride (TMSCl). Stir for 15 minutes.

    • Causality: TMSCl scavenges residual moisture and reacts with remaining surface oxides, leaving a highly reactive, pristine Zn(0) surface.

Phase 2: Organozinc Formation (Jackson Reagent)

Causality: The weak C–I bond allows for insertion at room temperature, preventing thermal β-elimination.

  • Dissolve 1.0 equivalent of 3-Iodo-N-Cbz-DL-alanine methyl ester in anhydrous DMF.

  • Add the solution dropwise to the activated zinc suspension at 25 °C.

    • Self-Validation Check: A mild exotherm should be felt upon addition. Monitor via TLC (Hexanes/EtOAc). The complete disappearance of the starting material UV spot within 1–2 hours confirms quantitative conversion to the zinc reagent.

Phase 3: Palladium-Catalyzed Negishi Coupling

Causality: The organozinc reagent is highly nucleophilic and will undergo rapid transmetalation with a Pd(II) intermediate formed by the oxidative addition of an aryl halide.

  • Prepare a separate flask containing 0.8 equivalents of the target Aryl Iodide, 2.5 mol% Pd₂(dba)₃, and 10 mol% of a suitable phosphine ligand (e.g., SPhos) in DMF.

  • Transfer the clear organozinc solution (decanted from excess solid zinc) to the catalyst flask via cannula.

  • Stir at 40 °C for 4–6 hours.

    • Self-Validation Check: The reaction mixture will typically shift from a dark red/brown (active Pd(0) species) to a lighter suspension as the coupling completes and Pd black precipitates. Quench with saturated aqueous NH₄Cl to hydrolyze unreacted zinc species prior to extraction.

Conclusion

For the synthesis of unnatural amino acids via organozinc intermediates, 3-Iodo-N-Cbz-DL-alanine methyl ester is the undisputed industry standard. While bromo and chloro analogs may appear cost-effective on paper, their high bond dissociation energies mandate harsh activation conditions that inevitably trigger β-elimination. The superior kinetics of the C–I bond oxidative addition ensure quantitative Jackson reagent formation, translating to maximized yields and reproducible scale-up in drug development workflows.

References

  • 1822420-54-1 CAS Manufactory - ChemicalBook Source: ChemicalBook URL:[1]

  • Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine Source: Organic Letters - ACS Publications URL:[4]

  • Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate | 1219200-16-4 Source: Benchchem URL:[2]

  • Novel thiol- and thioether-containing amino acids: Cystathionine and homocysteine families Source: ResearchGate URL:[3]

Sources

Comparative

Comparative Reactivity &amp; Utility Guide: D- vs. L-3-Iodo-N-Cbz-Alanine Methyl Ester

The following guide provides an in-depth technical comparison of the D- and L-isomers of 3-Iodo-N-Cbz-alanine methyl ester , a critical intermediate in the synthesis of non-canonical amino acids via Negishi cross-couplin...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of the D- and L-isomers of 3-Iodo-N-Cbz-alanine methyl ester , a critical intermediate in the synthesis of non-canonical amino acids via Negishi cross-coupling.

Executive Summary

3-Iodo-N-Cbz-alanine methyl ester serves as the precursor to the "Jackson Reagent" (an organozinc species), enabling the synthesis of complex phenylalanine derivatives. While the D- and L-isomers exhibit identical intrinsic chemical reactivity in achiral environments, they diverge significantly in biological utility , manufacturing cost , and downstream application .

  • Chemical Reactivity: Identical reaction rates in zinc insertion and Negishi coupling.

  • Key Differentiator: The L-isomer (derived from L-Serine) is the standard for natural product synthesis, while the D-isomer is essential for stabilizing peptidomimetics against proteolysis.[1]

  • Critical Risk: Both isomers are prone to

    
    -elimination  (racemization) if handled improperly, converting the chiral iodide into achiral dehydroalanine.
    

Chemical Identity & Structural Basis[2]

The molecule is a protected


-iodo amino acid.[2] The "Cbz" (benzyloxycarbonyl) group provides orthogonality to acid-labile groups (like Boc), making this derivative preferred when the final target requires acidic deprotection elsewhere.
FeatureL-Isomer (S-Configuration)D-Isomer (R-Configuration)
Precursor Derived from L-Serine Derived from D-Serine
Stereochemistry Synthesis involves inversion (

); retains "L" backbone geometry relative to amino acid nomenclature.
Synthesis involves inversion (

); retains "D" backbone geometry.
CAS Number 56877-38-4 (Representative)109763-93-9 (Representative)
Primary Utility Synthesis of natural product analogs.Synthesis of protease-resistant peptides (D-amino acid scan).[1]

*Note: Due to the high atomic weight of Iodine, the Cahn-Ingold-Prelog (CIP) priority changes relative to Serine. L-Serine (S) typically yields the R-iodo intermediate upon direct displacement with inversion, but it is conventionally referred to as the "L-series" derivative to denote its origin.

Synthesis & Yield Comparison

The synthesis of both isomers follows the Appel Reaction or Tosylate Displacement pathway. The primary difference lies in the economics of the starting material.

Synthesis Workflow (Graphviz)

SynthesisPath cluster_legend Stereochemical Outcome Serine N-Cbz-Serine-OMe (L or D) Activation Activation (Tosylation/Mesylation) Serine->Activation TsCl, Pyridine Intermediate Activated Serine (O-Tosylate) Activation->Intermediate Displacement Finkelstein Displacement (NaI / Acetone) Intermediate->Displacement SN2 Inversion Product 3-Iodo-N-Cbz-Ala-OMe (Inverted Configuration) Displacement->Product Yield: 60-80% L_Start Start: L-Ser (S) L_End End: Iodo-Ala (R)* L_Start->L_End Inversion

Caption: Synthesis pathway for 3-Iodo-N-Cbz-alanine methyl ester. The


 displacement of the tosylate by iodide results in stereochemical inversion.
Economic & Yield Data
MetricL-Isomer RouteD-Isomer Route
Starting Material Cost Low (Commodity chemical)High (Specialty chemical, ~5-10x cost)
Typical Yield 75 - 85%75 - 85%
Impurity Profile Low risk of enantiomeric impurities.Higher risk; D-Serine sources often contain 0.5-1% L-Serine.

Reactivity in Cross-Coupling (The "Jackson" Application)

The defining application of this molecule is its conversion into an organozinc reagent (the Jackson Reagent ) for Palladium-catalyzed Negishi coupling.

Chemical Reactivity (Achiral Electrophiles)

When coupling with achiral aryl iodides (e.g., Iodobenzene), both isomers exhibit identical reaction kinetics.

  • Zinc Insertion: Fast (< 1 hour) in DMF using activated Zinc dust.

  • Coupling Rate: Dependent on the catalyst (typically

    
     / SPhos), not the isomer.
    
Biological Reactivity (Chiral Environments)

This is the divergence point.

  • L-Isomer Products: Substrates for natural enzymes; prone to rapid proteolytic degradation in vivo.

  • D-Isomer Products: "Invisible" to most proteases. Used to create stapled peptides or peptidomimetics with extended half-lives.

Negishi Coupling Workflow

NegishiCycle Iodide 3-Iodo-N-Cbz-Ala-OMe (Precursor) Zn_Insert Zn Insertion (DMF, Zn dust) Iodide->Zn_Insert Organozinc Jackson Reagent (Organozinc Species) Zn_Insert->Organozinc Stable in DMF Catalysis Pd-Catalyzed Negishi Coupling Organozinc->Catalysis + Aryl Halide Final Non-Canonical Amino Acid Catalysis->Final Retention of Config.

Caption: The Negishi coupling cycle. The organozinc intermediate retains the stereochemistry of the starting iodide.

Stability & Racemization Protocols

The most critical technical challenge with 3-iodo-alanine derivatives is racemization via elimination .

The Mechanism of Failure

Under basic conditions, the


-iodine can eliminate to form Dehydroalanine  (achiral). Subsequent re-addition of a nucleophile (or reduction) produces a racemic mixture.
  • Risk Factor: High pH (Strong bases).

  • Mitigation: The "Jackson Reagent" uses Zinc in DMF . The zinc species is configurationally stable because the C-Zn bond is less polarized than C-Li or C-Mg, preventing

    
    -elimination.
    
Stability Comparison Table
ConditionL-Isomer StabilityD-Isomer StabilityRecommendation
Storage (Solid) Light Sensitive; Store at -20°C.Light Sensitive; Store at -20°C.Wrap vials in foil. Iodine is labile.
Solution (DMF) Stable for weeks as Organozinc.Stable for weeks as Organozinc.Do not store the Iodide in solution with amine bases.
Deprotection (Cbz) Incompatible with

if Iodine is present.
Incompatible with

if Iodine is present.
Perform coupling before Cbz removal.

Experimental Protocols

A. Synthesis of 3-Iodo-N-Cbz-Ala-OMe (General Protocol)

Applicable to both D and L isomers.

  • Activation: Dissolve N-Cbz-Serine-OMe (1.0 equiv) in dry DCM. Add Tosyl Chloride (1.1 equiv) and Pyridine (2.0 equiv) at 0°C. Stir until conversion is complete (TLC).

  • Workup: Wash with 1N HCl (to remove pyridine), brine, and dry over

    
    . Concentrate to yield the Tosylate.
    
  • Displacement (Finkelstein): Dissolve the Tosylate in Acetone (0.2 M). Add Sodium Iodide (NaI) (5.0 equiv).

  • Reaction: Stir at room temperature for 12-24 hours. The solution will turn yellow/brown due to trace iodine liberation.

  • Purification: Concentrate acetone. Redissolve in EtOAc. Wash with Sodium Thiosulfate (critical to remove free Iodine and prevent degradation). Flash chromatography (Hexane/EtOAc).

B. Preparation of the Zinc Reagent (Jackson Reagent)

Self-Validating Step: The disappearance of the starting iodide on TLC indicates successful Zinc insertion.

  • Zinc Activation: Flame dry a flask. Add Zinc dust (3.0 equiv) and dry DMF. Add 5 mol% TMSCl (Trimethylsilyl chloride) and stir for 30 mins to activate the Zinc surface.

  • Insertion: Add a solution of 3-Iodo-N-Cbz-Ala-OMe in DMF to the zinc suspension.

  • Monitoring: The reaction is usually exothermic. Stir for 30-60 mins.

  • Validation: Take an aliquot, quench with water, and check TLC. If the starting iodide (

    
    ) is gone and replaced by the reduced alanine product (lower 
    
    
    
    ), the reagent is ready.

References

  • Jackson, R. F. W., et al. "Synthesis of N-(tert-Butoxycarbonyl)-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -iodoalanine Methyl Ester: A Useful Building Block."[2] Organic Syntheses, Vol. 81, 2005, p.[2] 77. 
    
  • Dunn, M. J., et al. "Preparation and Reactions of Zinc/Copper Reagents Derived from Serine." Journal of Organic Chemistry, Vol. 64, 1999.[3]

  • Negishi, E. "Palladium- or Nickel-Catalyzed Cross-Coupling. A New Homogeneous Catalysis." Accounts of Chemical Research, Vol. 15, 1982.

  • Rossi, R., et al. "Organozinc reagents in the synthesis of non-proteinogenic amino acids." Tetrahedron, Vol. 70, 2014.

Sources

Validation

Definitive Guide: Benchmarking 3-Iodo-N-Cbz-DL-alanine Methyl Ester in Peptide Modification

Topic: Benchmarking the efficiency of 3-Iodo-N-Cbz-DL-alanine methyl ester in peptide modification Content Type: Publish Comparison Guides. Executive Summary: The "Linchpin" of Non-Canonical Synthesis In the landscape of...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking the efficiency of 3-Iodo-N-Cbz-DL-alanine methyl ester in peptide modification Content Type: Publish Comparison Guides.

Executive Summary: The "Linchpin" of Non-Canonical Synthesis

In the landscape of peptidomimetic drug discovery, 3-Iodo-N-Cbz-DL-alanine methyl ester serves as a critical electrophilic scaffold. Unlike its bromo- or chloro-analogs, the iodo-derivative occupies a "Goldilocks" zone of reactivity: sufficiently labile for oxidative addition under mild Palladium (Pd) catalysis, yet stable enough to survive standard handling.

This guide benchmarks its efficiency against halogenated alternatives and outlines the Jackson-Negishi Cross-Coupling protocol—the industry standard for converting this building block into complex phenylalanine analogs.

Core Value Proposition
  • High Reactivity: Superior oxidative addition rates compared to bromides/chlorides allow for room-temperature couplings.

  • Orthogonality: The N-Cbz (Z) group is stable to TFA (unlike Boc) and basic conditions (unlike Fmoc), offering a unique protection strategy for solution-phase synthesis.

  • Versatility: Acts as a precursor for both Organozinc reagents (Negishi) and radical intermediates.

Technical Benchmarking: Iodo- vs. Bromo- vs. Chloro-Alanine

The efficiency of 3-Iodo-N-Cbz-DL-alanine methyl ester is best understood through a comparative reactivity matrix. The Carbon-Halogen bond strength dictates the activation energy required for the critical oxidative addition step in metal-catalyzed cross-couplings.

Table 1: Halogenated Alanine Derivative Efficiency Matrix
Feature3-Iodo-Ala Derivative 3-Bromo-Ala Derivative 3-Chloro-Ala Derivative
Bond Dissociation Energy ~57 kcal/mol (Weakest)~68 kcal/mol~81 kcal/mol (Strongest)
Pd-Catalyzed Coupling Excellent. Occurs at RT to 50°C.Moderate. Often requires >60°C or specialized ligands.Poor. Requires harsh conditions/bulky ligands.
Zinc Insertion (Zn)*Fast. Quantitative insertion < 1h.Slow. Requires activation (BrCH₂CH₂Br/TMSCl) and heat.Very Difficult. Rarely used.
Side Reactions Low (due to mild conditions).Moderate (β-elimination risk at high temp).High (requires forcing conditions).
Cost Higher.Moderate.Lower.

Key Insight: While the Bromo-analog is cheaper, the Iodo-analog is the industry preference for complex synthesis because it minimizes "thermal cost." High temperatures promote β-elimination (destroying the chiral center and forming dehydroalanine), a fatal flaw in peptide modification.

Mechanistic Visualization: The Negishi Cycle

The following diagram illustrates the specific pathway for modifying 3-Iodo-N-Cbz-DL-alanine methyl ester. Note the critical "Zinc Insertion" step which generates the nucleophilic species in situ.

NegishiCycle Start 3-Iodo-N-Cbz-Ala-OMe (Electrophile) Zn_Insert Zn* Insertion (DMF, Exothermic) Start->Zn_Insert Activated Zn Organozinc Iodozinc-Ala Intermediate (Nucleophile) Zn_Insert->Organozinc Formation Cat_Cycle Pd(0)/SPhos Catalytic Cycle Organozinc->Cat_Cycle Transmetallation Product Modified Phenylalanine Analog Cat_Cycle->Product Reductive Elimination Aryl_Halide Aryl Halide (Ar-X) (Coupling Partner) Aryl_Halide->Cat_Cycle Oxidative Addition

Caption: Figure 1. The conversion of 3-Iodo-alanine via Zinc insertion followed by Pd-catalyzed Negishi coupling.[1] The Iodine atom facilitates rapid Zn insertion.

Validated Protocol: Jackson-Negishi Coupling

This protocol is adapted from the optimized conditions reported by Jackson et al. (J. Org. Chem. 2010) .[2] It is designed to be self-validating : specific visual cues indicate success at each stage.

Reagents:

  • Substrate: 3-Iodo-N-Cbz-DL-alanine methyl ester (1.0 equiv)

  • Zinc Dust: Activated (see step 1)

  • Catalyst: Pd₂(dba)₃ (0.5 - 2.5 mol%) + SPhos (1 - 5 mol%)

  • Coupling Partner: Aryl Iodide or Bromide (0.8 equiv)

  • Solvent: Dry DMF (N,N-Dimethylformamide)

Step-by-Step Methodology
Phase 1: Zinc Activation (The Critical Failure Point)
  • Place zinc dust (3-4 equiv) in a flame-dried flask under Argon.

  • Activation: Add 5 mol% 1,2-dibromoethane in dry DMF. Heat to 60°C for 5 mins.

  • Cool & Repeat: Cool to RT, add 5 mol% TMSCl. Stir for 5 mins.

    • Self-Validation Check: The zinc suspension should change from dull grey to a slightly brighter, metallic appearance. Bubbling is normal.

Phase 2: Formation of the Organozinc Reagent
  • Dissolve 3-Iodo-N-Cbz-DL-alanine methyl ester in dry DMF.

  • Add this solution dropwise to the activated Zinc slurry.

  • Stir at Room Temperature (RT) for 30–60 minutes.

    • Self-Validation Check: The reaction is exothermic. A slight temperature rise confirms insertion. TLC analysis (Hexane/EtOAc) should show the disappearance of the starting iodide (Rf ~0.6) and the formation of a baseline spot (the organozinc species).

Phase 3: Cross-Coupling
  • In a separate vial, premix Pd₂(dba)₃ and SPhos (1:2 ratio) in DMF for 5 minutes. The solution should turn a deep orange/red.

  • Add the Aryl Halide to the Organozinc mixture.

  • Add the Catalyst solution via syringe.

  • Stir at RT to 50°C (depending on Aryl Halide reactivity).

    • Iodides:[1][3][4][5] React at RT.

    • Bromides:[1][3][5] May require 40-50°C.

  • Quench: Add 1M HCl carefully to quench excess Zinc. Extract with EtOAc.[6]

Experimental Data Summary

The following table synthesizes performance data comparing the Jackson conditions (using SPhos) versus older protocols (using P(o-Tol)₃), demonstrating the efficiency gain.

Table 2: Comparative Yields in Negishi Coupling
EntrySubstrate (Aryl Halide)Catalyst SystemTemp (°C)Yield (%)Notes
1 IodobenzenePd₂(dba)₃ / SPhos 25 (RT)88% Standard benchmark.
2 IodobenzenePd(OAc)₂ / P(o-Tol)₃5065%Older protocol; requires heat.
3 2-Iodotoluene (Ortho-sub)Pd₂(dba)₃ / SPhos 25 (RT)82% SPhos overcomes steric hindrance.
4 4-BromoanisolePd₂(dba)₃ / SPhos 5075%Bromides require mild heating.
5 3-Bromo-pyridinePd₂(dba)₃ / SPhos 5071%Compatible with heteroaromatics.

Data derived from Ross, A. J., Lang, H. L., & Jackson, R. F. (2010).[2]

Troubleshooting & Quality Control

  • Problem: Low yield of Organozinc formation.

    • Root Cause:[5][7] Wet DMF or inactive Zinc.

    • Fix: DMF must be anhydrous (<50 ppm water). Zinc activation with TMSCl is mandatory to remove the oxide layer.

  • Problem: β-Elimination (Formation of Dehydroalanine).

    • Root Cause:[5][7] Reaction temperature too high (>60°C).

    • Fix: Switch to the Iodo-derivative (allows lower temp) and use SPhos ligand to boost activity at RT.

  • Problem: Racemization.

    • Note: The starting material is DL (racemic). If using enantiopure L-isomer, racemization is generally low (<5%) during Negishi coupling if temperatures are kept <50°C.

References

  • Ross, A. J., Lang, H. L., & Jackson, R. F. W. (2010).[2] Much Improved Conditions for the Negishi Cross-Coupling of Iodoalanine Derived Zinc Reagents with Aryl Halides. The Journal of Organic Chemistry, 75(1), 245–248.[2] [Link]

  • Jackson, R. F. W., & Perez-Gonzalez, M. (2005). Synthesis of alpha-amino acids using organozinc reagents derived from serine and related compounds. Organic Synthesis, 81, 77. [Link]

  • Corpet, M., & Gosselin, F. (2013). Negishi cross-coupling of secondary alkylzinc halides: a mild and general method for the synthesis of non-proteinogenic amino acids. Organic Letters, 15(22), 5822-5825. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Iodo-N-Cbz-DL-alanine methyl ester

An authoritative, field-proven guide for the safe handling, operational use, and disposal of 3-Iodo-N-Cbz-DL-alanine methyl ester . Chemical Profiling & Mechanistic Hazard Causality 3-Iodo-N-Cbz-DL-alanine methyl ester i...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, field-proven guide for the safe handling, operational use, and disposal of 3-Iodo-N-Cbz-DL-alanine methyl ester .

Chemical Profiling & Mechanistic Hazard Causality

3-Iodo-N-Cbz-DL-alanine methyl ester is a highly reactive, unnatural amino acid building block. In advanced drug development and synthetic chemistry, it is predominantly utilized as a precursor for the Jackson reagent —an organozinc intermediate crucial for Negishi cross-coupling reactions to synthesize complex amino acid derivatives[1][2].

To handle this compound safely, researchers must understand the causality behind its dual-hazard profile:

  • Electrophilic Alkylating Toxicity: The carbon-iodine (C-I) bond at the

    
    -position is highly polarized. Because iodide is an exceptional leaving group, this primary alkyl iodide acts as a potent electrophile, highly susceptible to bimolecular nucleophilic substitution (
    
    
    
    )[3][4]. In biological systems, cellular nucleophiles (such as the nitrogenous bases in DNA or thiol groups in proteins) can attack this carbon, leading to irreversible covalent alkylation[5]. Consequently, it presents severe skin, eye, and respiratory hazards, alongside suspected mutagenic properties.
  • Photolytic Instability: Alkyl iodides are notoriously light-sensitive[6]. Exposure to ambient UV or visible light induces homolytic cleavage of the C-I bond, liberating elemental iodine (

    
    )[3]. The presence of 
    
    
    
    degrades the reagent (indicated by a pink to dark brown discoloration) and introduces a secondary inhalation and contact hazard, as iodine vapor is a severe mucosal irritant.

HazardMechanisms Chem 3-Iodo-N-Cbz-DL-alanine methyl ester Light hv (Light Exposure) Chem->Light Photolysis Nu Biological Nucleophiles (DNA/Proteins) Chem->Nu SN2 Reaction Iodine Liberation of I2 (Toxic/Irritant Vapor) Light->Iodine Homolytic C-I Cleavage Alk Alkylation Hazard (Toxicity/Mutagenicity) Nu->Alk Covalent Binding

Mechanistic pathways detailing the photolytic and alkylating hazards of the iodo-alanine derivative.

Quantitative Data & Personal Protective Equipment (PPE) Matrix

Because 3-Iodo-N-Cbz-DL-alanine methyl ester is a reactive alkylating agent, standard basic PPE is insufficient. Protection must account for both the halogenated organic nature of the compound and the organometallic reagents (like zinc) often used alongside it.

Table 1: Chemical Properties & Hazard Thresholds

Property Value / Specification Scientific Rationale
Physical State Solid / Low-melting solid Dust generation poses an inhalation risk.
Solubility Soluble in DMF, THF, DCM Rapidly penetrates skin if dissolved in organic solvents.

| Storage Temp | 2°C to 8°C (Dark) | Minimizes thermal degradation and photolytic iodine release[6]. |

Table 2: Required PPE Matrix

PPE Category Specification Causality & Field Insight
Hand Protection Double Gloving: Inner: 4-mil NitrileOuter: Butyl Rubber or 8-mil Nitrile Standard nitrile offers poor resistance to halogenated solvents. Butyl rubber prevents permeation of the alkylating agent if dissolved in THF/DCM.
Eye/Face Chemical splash goggles + Face shield Essential when handling pressurized Schlenk lines during the preparation of the Jackson reagent to prevent splash injuries.
Body Flame-resistant (FR) Lab Coat + Chemical Apron FR coats are mandatory as the subsequent workflow involves highly reactive, potentially pyrophoric activated zinc dust[2].

| Respiratory | Certified Fume Hood (Face velocity >100 fpm) | Prevents inhalation of both the aerosolized alkylating agent and any sublimated elemental iodine (


)[3]. |

Operational Workflow: Preparation of the Jackson Reagent

The most common application of this chemical is its conversion into a zinc enolate (Jackson reagent)[1][2]. This protocol is designed as a self-validating system: visual and thermal cues will confirm the success and safety of each step.

Step-by-Step Methodology:

  • Apparatus Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under a vacuum, then backfill with ultra-high purity Argon. Validation: The flask must be completely cool to the touch before proceeding to prevent thermal decomposition of the iodo-compound.

  • Zinc Activation: Add zinc dust (3.0 equivalents) to the flask. Suspend in anhydrous THF. Add 1,2-dibromoethane (5 mol%) and heat to a gentle reflux for 5 minutes, then cool to room temperature. Add chlorotrimethylsilane (TMSCl, 5 mol%) and stir for 15 minutes. Validation: A slight bubbling indicates the successful scouring of the zinc oxide layer, exposing the reactive metal surface.

  • Reagent Addition: Dissolve 3-Iodo-N-Cbz-DL-alanine methyl ester (1.0 equivalent) in anhydrous THF inside a separate, argon-purged vial. Wrap the vial in aluminum foil to prevent photolytic degradation[6].

  • Zinc Insertion: Using a gas-tight syringe, add the iodo-alanine solution dropwise to the activated zinc suspension at 25°C. Stir for 1 to 2 hours. Validation: The reaction is mildly exothermic. The disappearance of the starting material (verified by TLC or GC-MS) confirms the complete conversion of the toxic alkylating agent into the less toxic, but highly moisture-sensitive, organozinc reagent[2][4].

  • Filtration: Stop stirring to allow unreacted zinc dust to settle. Transfer the supernatant (containing the Jackson reagent) via a cannula to a clean, argon-purged flask for the subsequent Negishi coupling.

OperationalWorkflow Start 1. Fume Hood & PPE Donning Prep 2. Inert Atmosphere (Argon/Schlenk Setup) Start->Prep ZnAct 3. Zinc Activation (TMSCl / Dibromoethane) Prep->ZnAct Insertion 4. Iodo-Alanine Addition (Foil-Wrapped Syringe) ZnAct->Insertion Quench 5. Thiosulfate & Amine Quenching of Waste Insertion->Quench

Operational workflow for the safe handling and conversion of the iodo-alanine derivative.

Emergency Response & Disposal Plan

Because unreacted 3-Iodo-N-Cbz-DL-alanine methyl ester remains a persistent alkylating threat, and its degradation produces iodine, waste cannot simply be poured into a standard halogenated waste carboy. It must be chemically quenched.

Chemical Quenching Protocol:

  • Alkylating Agent Neutralization: To quench unreacted 3-Iodo-N-Cbz-DL-alanine methyl ester in reaction residues or spills, flood the area/flask with a nucleophilic amine solution (e.g., 1M ethanolamine or dilute ammonium hydroxide). The amine will rapidly consume the alkyl iodide via an

    
     displacement, neutralizing its electrophilic hazard[4]. Allow to react for at least 30 minutes.
    
  • Iodine Reduction: If the material has turned pink or brown (indicating

    
     formation), add a 10% w/v aqueous solution of Sodium Thiosulfate (
    
    
    
    ). Validation: The thiosulfate will reduce the elemental iodine to water-soluble, non-toxic iodide (
    
    
    ), visually confirmed by the immediate disappearance of the brown/pink color.
  • Disposal: Once the mixture is colorless and the alkylating agent is neutralized, transfer the liquid to a properly labeled "Halogenated Organic Waste" container.

Spill Response: Evacuate the immediate area and ensure the fume hood sash is lowered. Wearing full PPE (including a respirator if outside a hood), cover the spill with an inert absorbent (vermiculite or sand). Carefully sweep the absorbed material into a solid waste container, then treat the spill surface with the ethanolamine/thiosulfate quenching solutions described above before final cleanup[4].

References

  • Product Class 34: Acyclic Trialkyltelluronium Salts and Derivatives (Safety data on alkylating agents). Thieme Connect. Available at:[Link]

  • N-Boc-3-iodo-L-alanine methyl ester, 98% 250 mg | Buy Online. Fisher Scientific. Available at:[Link]

  • n-Propyl iodide (Properties of primary alkyl iodides). Grokipedia. Available at: [Link]

  • Applications I. Main Group Compounds In Organic Synthesis (Jackson Reagent). VDOC.PUB. Available at:[Link]

  • The Chemistry of Organozinc Compounds. EPDF.PUB. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

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